molecular formula C13H9ClO B1598066 3-(3-Chlorophenyl)benzaldehyde CAS No. 400745-60-0

3-(3-Chlorophenyl)benzaldehyde

Cat. No.: B1598066
CAS No.: 400745-60-0
M. Wt: 216.66 g/mol
InChI Key: XAQURWBRLRLXGT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQURWBRLRLXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362643
Record name 3-(3-chlorophenyl)benzaldehyde
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400745-60-0
Record name 3-(3-chlorophenyl)benzaldehyde
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Record name 400745-60-0
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde (CAS No. 400745-60-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)benzaldehyde, also known as 3'-Chlorobiphenyl-3-carbaldehyde, is a biphenyl carbaldehyde derivative with significant potential as a versatile building block in organic synthesis. Its structure, featuring two phenyl rings with chloro and formyl substituents, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The biphenyl core is a common motif in many pharmaceuticals, such as the anti-inflammatory drug flurbiprofen and the fungicide boscalid. The aldehyde group is highly reactive and can undergo a variety of transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases or chalcones. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing reactions, understanding its behavior in different solvents, and ensuring safe handling.

PropertyValueSource
CAS Number 400745-60-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₃H₉ClO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 216.66 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 362.5°C at 760 mmHg--INVALID-LINK--
Density 1.214 g/cm³--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--, --INVALID-LINK--

Synthesis and Purification

The most common and efficient method for synthesizing this compound is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

A plausible and efficient synthetic route involves the coupling of 3-bromobenzaldehyde with 3-chlorophenylboronic acid.[1] The choice of a palladium catalyst and a suitable base is crucial for the success of this reaction.

Synthesis_of_3_3_Chlorophenyl_benzaldehyde reactant1 3-Bromobenzaldehyde catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reaction_center + reactant1->reaction_center reactant2 3-Chlorophenylboronic acid reactant2->reaction_center base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/Water) product This compound arrow Suzuki Coupling reaction_center->arrow arrow->product

Caption: Suzuki-Miyaura cross-coupling for synthesis.

Detailed Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio), followed by the addition of a base like potassium carbonate (2.0-3.0 eq). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields in biphasic systems.[2]

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic and Analytical Data

Characterization of this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton (a singlet around 9.9-10.1 ppm) and a complex pattern of aromatic protons in the range of 7.2-8.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group around 190-192 ppm, along with a series of signals for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 216.66.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.

  • Scaffold for Novel Compounds: The biphenyl scaffold is a privileged structure in medicinal chemistry, and this compound provides a convenient starting point for the synthesis of new drug candidates. The aldehyde functionality allows for the introduction of diverse chemical moieties through reactions like reductive amination, Wittig reactions, and condensations.

  • Synthesis of Heterocyclic Compounds: Benzaldehyde derivatives are essential in the synthesis of various heterocyclic compounds which are core structures in many pharmaceuticals.[3]

  • Potential in Antidepressant Research: Trazodone analogues, which have shown dual 5-HT1A/5-HT7 affinity and antidepressant-like activity, have been synthesized using substituted phenylpiperazines.[2] this compound could serve as a precursor to similar structures.

Drug_Discovery_Workflow A This compound (Starting Material) B Chemical Modification (e.g., Reductive Amination, Condensation) A->B Synthesis C Library of Derivatives B->C D Biological Screening (e.g., Receptor Binding Assays) C->D E Hit Identification D->E Active Compounds F Lead Optimization E->F G Preclinical Development F->G

References

Physical and chemical properties of 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 400745-60-0), a biphenyl carbaldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document delineates its physicochemical properties, outlines a robust synthetic methodology via Suzuki-Miyaura cross-coupling, and explores its chemical reactivity and potential applications. As a versatile bifunctional building block, this compound offers a unique combination of a reactive aldehyde group and a tunable biphenyl scaffold, making it a valuable precursor for complex molecular architectures. This guide is intended for scientists and drug development professionals, offering both foundational data and field-proven insights into the practical utilization of this compound.

Introduction

Contextualization within Biphenyl Carbaldehyde Chemistry

Biphenyls represent a privileged structural class in chemistry, characterized by two phenyl rings linked by a C-C single bond. This arrangement allows for rotational flexibility and electronic communication between the rings, leading to distinct chemical behaviors.[1] The introduction of a carbaldehyde (–CHO) group transforms the biphenyl into a highly versatile synthetic intermediate.[1] The aldehyde functionality is a reactive hub, amenable to a wide range of transformations including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form Schiff bases or chalcones.[1] this compound is a member of this class, where the substitution pattern—a meta-chloro group on one ring and a meta-formyl group on the other—presents a unique electronic and steric profile for targeted synthesis.

Significance in Contemporary Organic Synthesis

The true value of this compound lies in its potential as a sophisticated building block. Substituted biphenyls are foundational to numerous commercial products, including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.[1] The aldehyde handle on this specific compound provides a direct entry point for constructing more complex derivatives. Its structure is particularly relevant in drug discovery, where biphenyl moieties are often employed to probe hydrophobic pockets in protein targets, and in materials science, where such rigid scaffolds can be incorporated into novel polymers or ligands for catalysis.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective application in experimental design. The key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 400745-60-0[1]
Molecular Formula C₁₃H₉ClO[2]
Molecular Weight 216.66 g/mol [2]
InChI InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H[1]
SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=ON/A

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Appearance Predicted: White to off-white solid or oilBased on similar biphenyl compounds.
Boiling Point Data not availableExpected to be >300 °C at atmospheric pressure.
Melting Point Data not available
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water.Based on its nonpolar biphenyl core.[3]

Synthesis and Mechanistic Insights

Preferred Synthetic Route: The Suzuki-Miyaura Cross-Coupling

From a retrosynthetic perspective, the most efficient and reliable method for constructing the C-C bond between the two aryl rings of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and high yields.[1] The choice of this pathway avoids the harsh conditions and poor regioselectivity associated with older methods like Friedel-Crafts arylations. A plausible and effective strategy involves coupling 3-bromobenzaldehyde with 3-chlorophenylboronic acid.[1]

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions A 3-Bromobenzaldehyde Process Suzuki-Miyaura Cross-Coupling A->Process B 3-Chlorophenylboronic Acid B->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Toluene/H₂O) Solvent->Process Workup Aqueous Workup & Purification (Chromatography) Process->Workup Product This compound Workup->Product

Fig. 1: Synthetic workflow for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenylboronic acid (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add a degassed 4:1 mixture of Toluene and Water as the solvent. To this stirred suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of this synthesis is rooted in a well-understood catalytic cycle. Understanding this mechanism allows for rational troubleshooting and optimization.

Suzuki_Cycle cluster_legend Mechanistic Steps Pd0 Pd(0)L₂ RPdArX R¹-Pd(II)L₂-X Pd0->RPdArX Ar¹-X OxAdd Oxidative Addition RPdArR R¹-Pd(II)L₂-R² RPdArX->RPdArR Ar²-B(OR)₂ + Base Transmetal Transmetalation RPdArR->Pd0 Product (R¹-R²) Product R¹-R² RedElim Reductive Elimination ArX Ar¹-X (3-Bromobenzaldehyde) ArB Ar²-B(OR)₂ (Arylboronic Acid) Base Base XB X-B(OR)₂(OH)⁻ l1 1. Oxidative Addition of Ar-X to Pd(0) l2 2. Transmetalation with the boronic acid l3 3. Reductive Elimination to form C-C bond and regenerate Pd(0)

Fig. 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two key functional regions: the aldehyde group and the biphenyl system.

G Start This compound Acid Carboxylic Acid Start->Acid Oxidation (e.g., KMnO₄, PCC) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Imine Imine / Schiff Base Start->Imine Condensation (R-NH₂) Alkene Alkene (via Wittig) Start->Alkene Wittig Reaction (Ph₃P=CHR)

Fig. 3: Key synthetic transformations of the aldehyde group.
Reactivity of the Aldehyde Moiety

The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. This reactivity is the basis for its most common and useful transformations.

  • Oxidation: Can be readily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This provides access to a different class of biphenyl derivatives.

  • Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to [3-(3-chlorophenyl)phenyl]methanol, providing a primary alcohol for further functionalization.

  • Condensation: Reacts with primary amines to form imines (Schiff bases), which are important intermediates for the synthesis of heterocyclic compounds and ligands.

  • Carbon-Carbon Bond Formation: Serves as an electrophile in reactions like the Wittig reaction to form alkenes, or in aldol-type condensations to build more complex carbon skeletons.[4]

Reactivity of the Biphenyl Core

The two aromatic rings can undergo electrophilic aromatic substitution (EAS). The substitution pattern will be directed by the existing groups. The formyl group is a meta-director and deactivating, while the chloro group is ortho-, para-directing but also deactivating. Further substitution via EAS would likely require forcing conditions and may lead to mixtures of isomers.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a suite of spectroscopic techniques. The table below summarizes the expected spectral data based on its structure and data from analogous compounds.[5][6][7]

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR δ ~10.0 ppm (s, 1H): Aldehyde proton (CHO). Highly deshielded. δ ~7.4 - 8.0 ppm (m, 8H): Complex multiplet region for the eight non-equivalent aromatic protons on the two phenyl rings.
¹³C NMR δ ~192 ppm: Carbonyl carbon (C=O). δ ~125 - 145 ppm: Multiple signals for the 12 aromatic carbons, including the two ipso-carbons of the biphenyl linkage.
IR (Infrared) ~1700 cm⁻¹ (strong): C=O stretch of the aromatic aldehyde. ~2820, 2720 cm⁻¹ (medium): C-H stretch (Fermi doublet) of the aldehyde. ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~800-600 cm⁻¹ (strong): C-Cl stretch.
Mass Spec (MS) M⁺ = 216.03: Molecular ion peak. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) would be a key diagnostic feature.

Applications in Research and Development

Precursor in Medicinal Chemistry

The biphenyl scaffold is a common feature in many approved drugs. This compound is an attractive starting point for generating libraries of novel compounds for biological screening. For example, it can be used to synthesize trazodone analogues, which have shown antidepressant-like activity by targeting serotonin receptors like 5-HT1A.[8] The aldehyde can be converted into various functional groups to explore structure-activity relationships (SAR) in lead optimization campaigns.

Building Block in Materials Science

The rigid and conjugated nature of the biphenyl core makes it suitable for applications in materials science. Derivatives of this compound could be explored for:

  • Ligand Synthesis: The aldehyde can be converted into chelating groups (e.g., imines, oximes) to create ligands for transition metal catalysts.[1]

  • Organic Electronics: The biphenyl structure could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

Table 4: GHS Hazard Information (Inferred)

HazardClassificationPrecautionary Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261: Avoid breathing vapor/mist.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[11]

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

3-(3-Chlorophenyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted biphenyl carbaldehyde of significant interest in modern organic synthesis. The document details the compound's core physicochemical properties, spectroscopic signature, and principal synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction. We explore the mechanistic underpinnings of its synthesis, its potential applications as a versatile building block in medicinal chemistry and materials science, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

Compound Identification and Physicochemical Properties

This compound, also known by its IUPAC name 3'-Chloro-[1,1'-biphenyl]-3-carbaldehyde, is an aromatic compound featuring a biphenyl core. This structure is functionalized with a chlorine atom on one phenyl ring and a formyl (aldehyde) group on the other, both at the meta-position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.

Key Identifiers and Properties

The fundamental properties and identifiers for this compound are summarized below. These values are critical for both theoretical modeling and practical laboratory applications.

PropertyValueSource
IUPAC Name 3'Chloro-[1,1'-biphenyl]-3-carbaldehydeN/A
CAS Number 400745-60-0[1]
Molecular Formula C₁₃H₉ClODerived
Molecular Weight 216.66 g/mol Derived
Appearance White to off-white crystalline powder[2]
Melting Point 106-109 °C[2]
Boiling Point 137 °C at 3 torr[2]*

*Note: Physical property data is for the isomeric compound 4-(3-Chlorophenyl)benzaldehyde and should be considered an approximation.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles.[3][4]

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands for the aldehyde group. A sharp peak around 1700-1710 cm⁻¹ corresponds to the C=O carbonyl stretch. Additionally, two weaker C-H stretching bands for the aldehyde proton should appear between 2700-2850 cm⁻¹ .[5] Aromatic C-H and C=C stretching vibrations will be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum will provide clear diagnostic signals. The most downfield signal will be a singlet for the aldehyde proton (–CHO) , expected around δ 9.9-10.1 ppm . The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of multiplets corresponding to the eight protons on the disubstituted biphenyl rings.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR spectrum will be distinguished by the aldehyde carbonyl carbon signal significantly downfield, around δ 190-195 ppm . The spectrum will also show twelve distinct signals in the aromatic region (δ 120-145 ppm) for the carbons of the biphenyl core.

  • Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry should reveal a molecular ion peak (M⁺) at m/z ≈ 216 , corresponding to the molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would also be expected.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biphenyl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology provides a robust pathway for forming carbon-carbon bonds between aryl halides and arylboronic acids.

The synthesis involves the reaction of 3-bromobenzaldehyde with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Charge reaction vessel with: - 3-Bromobenzaldehyde (1.0 eq) - 3-Chlorophenylboronic acid (1.1 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.02 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add degassed solvent system (e.g., Toluene/Ethanol/Water) A->B Step 1 C Heat mixture to reflux (e.g., 80-90 °C) under inert atmosphere (N₂ or Ar) B->C D Monitor reaction progress by TLC or LC-MS until starting material is consumed (2-12 h) C->D Step 2 E Cool to room temperature. Add water and extract with an organic solvent (e.g., Ethyl Acetate) D->E F Wash combined organic layers with brine, dry over Na₂SO₄, and filter E->F G Concentrate solvent in vacuo to yield crude product F->G H Purify crude solid by column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization G->H I I H->I Final Product: This compound

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Protocol
  • Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via cannula or syringe.

  • Reaction : Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Isolation : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification : Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to yield pure this compound.

Mechanistic Insight: The Suzuki Catalytic Cycle

The success of the Suzuki coupling lies in its well-defined catalytic cycle, which efficiently constructs the C-C bond while regenerating the active catalyst.

Suzuki_Cycle center Pd(0)L₂ ox_add Oxidative Addition center->ox_add transmetal Transmetalation ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->center product_out Ar¹-Ar² (Product) red_elim->product_out arx_in Ar¹-X (3-Bromobenzaldehyde) arx_in->ox_add arbr2_in Ar²-B(OR)₂ (3-Chlorophenylboronic acid) + Base arbr2_in->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzaldehyde, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation : The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its 3-chlorophenyl group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups (the benzaldehyde and chlorophenyl moieties) are eliminated from the palladium center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.

Applications in Research and Drug Development

Substituted biphenyls are privileged structures in medicinal chemistry and materials science due to their rigid yet conformationally flexible nature.[1] this compound serves as a key precursor for a variety of high-value compounds.

  • Medicinal Chemistry : The biphenyl motif is central to numerous pharmaceuticals, including the anti-inflammatory drug flurbiprofen and the fungicide boscalid.[1] Aldehydes are highly versatile functional groups that can be readily converted into amines, alcohols, carboxylic acids, and heterocycles. This compound is therefore an ideal starting point for synthesizing libraries of novel biphenyl derivatives for screening as potential drug candidates. For instance, it could be used in the synthesis of analogues of trazodone, an antidepressant, where arylpiperazine moieties are key pharmacophores.[6]

  • Materials Science : Biphenyl derivatives are foundational components in the development of liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The specific substitution pattern of this compound can be used to fine-tune the electronic and photophysical properties of these materials.

Safety, Handling, and Disposal

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While specific toxicity data for this compound is limited, information from related structures like 3-chlorobenzaldehyde provides a strong basis for safety protocols.[7][8][9][10]

Hazard Identification

Based on analogous compounds, this compound should be treated as a hazardous substance with the following GHS classifications:

  • H315 : Causes skin irritation.[7][9]

  • H319 : Causes serious eye irritation.[7][9]

  • H335 : May cause respiratory irritation.[7][9]

Signal Word: Warning

Recommended Handling and Storage
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Facilities should be equipped with an eyewash station and safety shower.[7]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]

  • Handling Precautions : Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[7]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[8] Disposal should be handled by a licensed professional waste disposal service.

References

Solubility of 3-(3-Chlorophenyl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-(3-Chlorophenyl)benzaldehyde in Organic Solvents

Introduction: Understanding the Medium for the Message

This compound (CAS No. 587-04-2), a substituted aromatic aldehyde, serves as a critical building block in various synthetic pathways, particularly in the development of dyes and pharmaceutical intermediates.[1] Its utility in a laboratory or industrial setting is fundamentally governed by its behavior in solution. For researchers in organic synthesis and drug development, a comprehensive understanding of a compound's solubility is not merely academic; it is the cornerstone of reaction design, purification strategy, process scale-up, and formulation development. The ability to dissolve a reactant dictates the choice of reaction vessel, stirring mechanism, and work-up procedure. In crystallization, solubility characteristics determine the selection of an appropriate solvent system to achieve high yield and purity.

This guide, written from the perspective of a Senior Application Scientist, provides a deep dive into the solubility profile of this compound. We will move beyond simple declarations of "soluble" or "insoluble" to explore the underlying physicochemical principles that dictate its behavior. This document provides theoretical grounding, predictive analysis, and actionable experimental protocols for scientists to characterize this key intermediate in their own laboratories.

Physicochemical Characteristics: The Blueprint for Solubility

A molecule's structure dictates its physical properties, which in turn govern its solubility. The key physicochemical parameters for this compound are summarized below. These values provide the first clues to its behavior in various solvents.

PropertyValueReference
CAS Number 587-04-2[2][3]
Molecular Formula C₇H₅ClO[1][3]
Molecular Weight 140.57 g/mol [1][2]
Form Liquid[1][2]
Appearance Clear colorless to light yellow[1]
Melting Point 9-12 °C (lit.)[1][2]
Boiling Point 213-214 °C (lit.)[1][2]
Density 1.241 g/mL at 25 °C (lit.)[1][2]
logP (octanol/water) 2.44
Water Solubility Insoluble[1]

The most telling property here is the octanol-water partition coefficient (logP) of 2.44. A positive logP value indicates a preference for a non-polar environment (octanol) over a polar one (water), classifying the compound as hydrophobic. This is consistent with its observed insolubility in water and provides a strong basis for predicting its solubility in organic solvents.[1]

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" is the guiding principle for predicting solubility.[4] It means that substances with similar polarities are more likely to be soluble in one another. Organic molecules can be viewed as a balance between polar and non-polar regions.

  • This compound's Structure: This molecule contains a large, non-polar benzene ring. The chlorine atom and the aldehyde group (-CHO) introduce some polarity due to the electronegativity of oxygen and chlorine. However, the overall character of the molecule is dominated by the non-polar aromatic system.

  • Solvent Classes:

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They are expected to be excellent solvents for the non-polar this compound.

    • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds for hydrogen bonding. They are effective at dissolving compounds with some polarity and are predicted to be good solvents for this compound.

    • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have strong dipole moments and can act as hydrogen bond donors. While ethanol and methanol will likely dissolve the compound due to their organic character, water, with its strong hydrogen-bonding network, is a very poor solvent for hydrophobic molecules like this one.[5][6]

Based on this framework, a predicted qualitative solubility profile can be constructed.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticInsolubleThe molecule's high hydrophobicity (logP > 0) and lack of significant hydrogen bonding capability prevent it from disrupting water's strong intermolecular forces.[1]
HexaneNon-PolarSolubleThe non-polar nature of hexane is highly compatible with the large aromatic ring of the solute.
TolueneNon-Polar (Aromatic)Very SolubleThe aromatic structures of both solvent and solute lead to favorable π-stacking interactions, enhancing solubility.
Diethyl EtherSlightly Polar AproticSolubleA good general-purpose solvent for moderately non-polar organic compounds.
AcetonePolar AproticSolubleThe ketone group can interact with the aldehyde group of the solute, making it an effective solvent.
Ethyl AcetatePolar AproticSolubleOften used in chromatography and extractions for compounds of similar polarity.
DichloromethanePolar AproticVery SolubleIts ability to dissolve a wide range of organic compounds makes it a strong candidate.
Methanol / EthanolPolar ProticSolubleThe alkyl portion of the alcohol is compatible with the solute, overcoming the polarity of the hydroxyl group.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to experimentally verify the predicted solubility profile. It is a foundational technique in organic chemistry for characterizing an unknown compound.[7][8]

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm) and rack

  • Graduated cylinder or micropipettes

  • Vortex mixer

  • Solvents: Deionized Water, Methanol, Toluene, Hexane, Acetone, Dichloromethane

Procedure:

  • Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested.

  • Solute Addition: Add approximately 25 mg of this compound to each test tube. For this liquid compound, this equates to roughly 20 µL (using its density of 1.241 g/mL).

  • Solvent Addition: Add the test solvent to the corresponding tube in 0.25 mL increments.

  • Mixing: After each addition, cap the test tube and vortex for 30 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution against a contrasting background.

    • Soluble: The solution is a single, clear phase with no visible droplets of undissolved solute.

    • Partially Soluble: The solution appears cloudy, or a significant portion of the solute has dissolved, but some remains.

    • Insoluble: Two distinct phases are visible, or the solute shows no sign of dissolving.

  • Incremental Addition: Continue adding solvent in 0.25 mL increments up to a total volume of 1.0 mL, vortexing and observing after each addition.

  • Recording Data: Record the results for each solvent. A common threshold for declaring a compound "soluble" is if it dissolves at a concentration of ≤ 50 mg/mL.

This workflow provides a rapid and reliable method for mapping the qualitative solubility of the compound.

G cluster_setup Setup cluster_loop Iterative Testing (Repeat for Each Solvent) A Label Test Tubes for Each Solvent B Add ~25 mg (20 µL) of Solute to Each Tube A->B C Add 0.25 mL of Solvent B->C D Vortex for 30 Seconds C->D E Observe for Dissolution D->E F Is it Soluble? E->F G Total Volume < 1.0 mL? F->G No H Record Result as 'Soluble' F->H Yes G->C Yes I Record Final Result (Soluble, Partially, Insoluble) G->I No H->I

Caption: Workflow for Qualitative Solubility Testing.

Experimental Protocol: Quantitative Solubility by the Shake-Flask Method

While qualitative tests are useful, drug development and process chemistry require precise, quantitative data. The isothermal shake-flask method is a well-established technique for determining equilibrium solubility.[9] The following protocol outlines how to generate this critical data.

Objective: To determine the exact solubility (e.g., in mg/mL) of this compound in a specific organic solvent at a controlled temperature.

Core Principle: An excess of the solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then filtered and its concentration is determined analytically.

Materials:

  • This compound

  • Solvent of interest (e.g., Ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

Part A: Sample Preparation & Equilibration

  • Add Excess Solute: To a series of vials, add a known amount of the solvent (e.g., 5.0 mL). Add an excess of this compound to each vial, ensuring a significant amount of undissolved material remains at the bottom. This is critical to ensure equilibrium with a solid/liquid phase is achieved.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker (e.g., set to 25 °C and 200 RPM).

  • Agitation Time: Allow the samples to agitate for at least 24 hours. A preliminary time-course experiment (analyzing samples at 12, 24, and 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

Part B: Sample Analysis

  • Sedimentation: Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved material to settle.

  • Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean analysis vial. This step is crucial to remove any microscopic particulates that would artificially inflate the concentration measurement.

  • Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification: Analyze the diluted sample using a pre-validated analytical method. Calculate the concentration of the original, undiluted supernatant based on the dilution factor. The result is the equilibrium solubility of the compound in that solvent at that temperature.

G cluster_prep Part A: Equilibration cluster_analysis Part B: Analysis A Add Excess Solute to Known Volume of Solvent B Seal and Place in Temp-Controlled Shaker A->B C Agitate for >24 hours to Reach Equilibrium B->C D Settle & Collect Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Accurately Dilute Filtrate E->F G Quantify Concentration (e.g., by HPLC) F->G H Calculate Original Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Quantitative Shake-Flask Solubility.

Safety and Handling Precautions

As a responsible scientist, safe handling is paramount. This compound is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][12]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

    • Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent inhalation of vapors. Wash hands thoroughly after handling.[10]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Always consult the most current Safety Data Sheet (SDS) for the material before beginning any experimental work.[10][11][12]

Conclusion

This compound is a hydrophobic, non-polar molecule with negligible solubility in water but good to excellent solubility in a wide range of common organic solvents, from non-polar hydrocarbons like hexane to polar aprotic solvents like acetone. This solubility profile is a direct consequence of its molecular structure, dominated by the non-polar aromatic ring. While predictive frameworks provide a strong starting point, this guide provides detailed, actionable protocols for both qualitative and quantitative solubility determination. Armed with this information and these methodologies, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, enabling more efficient and effective scientific development.

References

An In-depth Technical Guide on the Thermodynamic Stability of 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-(3-Chlorophenyl)benzaldehyde, a key consideration for its application in research, drug development, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, computational methodologies, and practical experimental protocols.

Introduction: The Critical Role of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key chemical intermediate like this compound is a cornerstone of its viability for further development. It dictates the material's shelf-life, influences its formulation, and is a critical parameter for regulatory approval. An unstable compound can lead to degradation, resulting in loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding and characterization of the thermodynamic landscape of this molecule are paramount.

This guide will navigate the multifaceted approach to determining the thermodynamic stability of this compound, encompassing predictive computational modeling and empirical experimental verification. We will explore not only the "how" but, more importantly, the "why" behind the selection of specific analytical techniques and experimental designs.

Physicochemical Properties and Thermodynamic Parameters

A foundational understanding of the physicochemical properties of this compound is essential for any stability assessment. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs and theoretical calculations.

Table 1: Physicochemical and Thermodynamic Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)3-Chlorobenzaldehyde (Experimental)
Molecular Formula C₁₃H₉ClOC₇H₅ClO[1]
Molecular Weight 216.66 g/mol 140.57 g/mol [1][2]
Melting Point (°C) Estimated to be a low-melting solid or high-boiling liquid9-12[2] or 17-18[3]
Boiling Point (°C) > 215213-215[3]
Enthalpy of Formation (liquid, kJ/mol) Not available-105[4]
Enthalpy of Combustion (liquid, kJ/mol) Not available-3365 to -3366.9[4]

Note: The data for this compound is estimated based on its structure and the properties of its parent compounds. Experimental verification is highly recommended.

Synthesis and Sample Preparation for Stability Studies

The quality of the starting material is critical for accurate stability testing. A plausible and efficient synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and arylboronic acids.[6][7]

Proposed Synthesis: Suzuki-Miyaura Coupling

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 3-bromobenzaldehyde 3-Bromobenzaldehyde reaction_mixture Reaction Mixture 3-bromobenzaldehyde->reaction_mixture 3-chlorophenylboronic_acid 3-Chlorophenylboronic Acid 3-chlorophenylboronic_acid->reaction_mixture Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->reaction_mixture Base K₂CO₃ Base->reaction_mixture Solvent Toluene/Water Solvent->reaction_mixture product This compound reaction_mixture->product Heat

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Theoretical and Computational Approaches to Stability Prediction

Before embarking on extensive experimental studies, computational chemistry offers a powerful and cost-effective means to predict the thermodynamic stability of a molecule.[8] Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are two of the most robust methods for this purpose.

Density Functional Theory (DFT) for Thermodynamic Parameters

DFT calculations can predict various thermodynamic properties, such as the enthalpy of formation, Gibbs free energy, and vibrational frequencies.[9][10] By comparing the energies of the parent molecule and its potential degradation products, a prediction of its thermodynamic stability can be made.

DFT_Workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Extraction of Thermodynamic Data (Enthalpy, Gibbs Free Energy) freq_calc->thermo_data stability_assessment Comparative Energy Analysis (ΔG, ΔH) thermo_data->stability_assessment degradation_pathways Propose Potential Degradation Products degradation_calc DFT Calculations for Degradation Products degradation_pathways->degradation_calc degradation_calc->stability_assessment Forced_Degradation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis API This compound (API) Hydrolysis Acid/Base Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) API->Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photochemical Photostability (UV/Vis light exposure) API->Photochemical Analysis Stability-Indicating Method (e.g., HPLC-UV/MS) Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photochemical->Analysis Outcome Identification of Degradation Products Establishment of Degradation Pathways Method Validation Analysis->Outcome

References

Reported synthesis pathways for 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways reported for this compound (CAS No: 400745-60-0), a valuable biphenyl carbaldehyde intermediate in the fields of medicinal chemistry and materials science.[1] The biphenyl scaffold is a privileged structure in numerous pharmaceuticals and advanced materials, making efficient and scalable access to functionalized derivatives like the title compound a critical objective for research and development professionals.[1] This document delineates three core synthetic strategies: the highly efficient Suzuki-Miyaura cross-coupling, a classic Grignard reagent-based approach, and a functional group interconversion via oxidation of the corresponding benzyl alcohol. Each section provides a detailed mechanistic rationale, step-by-step experimental protocols, and expert insights into the causality behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Importance of Biphenyl Carbaldehydes

Biphenyls, characterized by two interconnected phenyl rings, are not merely the sum of their aromatic parts; the linkage allows for unique electronic communication and rotational flexibility, leading to distinct chemical behaviors.[1] The introduction of a highly reactive carbaldehyde (–CHO) group transforms the biphenyl core into a versatile synthetic intermediate, capable of undergoing a vast array of transformations including oxidations, reductions, and condensation reactions.[1] this compound, with its specific substitution pattern, serves as a crucial building block for constructing more complex molecular architectures, particularly in the synthesis of targeted therapeutics and novel polymers.[1] The primary challenge in its synthesis lies in the strategic formation of the central carbon-carbon bond between the two phenyl rings.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction represents the state-of-the-art methodology for constructing biaryl systems.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high functional group tolerance, excellent yields, and the use of relatively non-toxic and stable boronic acid reagents.[3][4] For the synthesis of this compound, this is arguably the most direct and efficient route.[1]

Mechanistic Principle & Strategy

The reaction couples two key fragments: 3-bromobenzaldehyde and 3-chlorophenylboronic acid. The choice of a bromide over a chloride for the aryl halide component is strategic; the C-Br bond is more readily activated by the palladium catalyst in the oxidative addition step of the catalytic cycle compared to the more robust C-Cl bond. 3-Chlorophenylboronic acid is a commercially available and stable coupling partner.

Diagram of the Suzuki-Miyaura Pathway

Suzuki_Miyaura_Coupling cluster_reactants Starting Materials cluster_product Product cluster_catalyst Catalytic System A 3-Bromobenzaldehyde C This compound A->C Suzuki-Miyaura Coupling B 3-Chlorophenylboronic Acid B->C Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->C Base Base (e.g., Cs₂CO₃) Base->C Solvent Solvent (e.g., THF/H₂O) Solvent->C

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Quantitative Data for Suzuki-Miyaura Coupling
ParameterConditionRationale / CommentReference
Aryl Halide 3-BromobenzaldehydeMore reactive than the corresponding chloride.[1]
Boronic Acid 3-Chlorophenylboronic acidStable, commercially available coupling partner.[1]
Catalyst PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%)dppf is a robust ligand stabilizing the Pd(0) active species.[3]
Base Cs₂CO₃ or K₂CO₃ (2-3 eq.)Activates the boronic acid for transmetalation.[3]
Solvent THF/H₂O (10:1) or DMEAqueous conditions are often beneficial for this reaction.[3][5]
Temperature 70-90 °CProvides thermal energy to drive the catalytic cycle.[3]
Typical Yield >85%High efficiency is a hallmark of this reaction.[5]
Detailed Experimental Protocol

This protocol is a representative example based on established procedures for similar Suzuki-Miyaura couplings.[3]

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq.), 3-chlorophenylboronic acid (1.2 eq.), and Cesium Carbonate (Cs₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.02 eq.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add the degassed solvent system (e.g., a 10:1 mixture of Tetrahydrofuran and Water) via cannula.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Pathway II: Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[6] It involves the reaction of a highly nucleophilic organomagnesium halide (Grignard reagent) with an electrophilic carbon, such as a carbonyl group.[7] While powerful, this pathway requires careful substrate consideration, particularly the need to protect reactive functional groups.

Mechanistic Principle & Strategy

This strategy involves the reaction between a Grignard reagent derived from 1-bromo-3-chlorobenzene and an electrophile providing the benzaldehyde moiety. A critical consideration is that the aldehyde group is incompatible with the Grignard reagent; it would be attacked by the nucleophile.[7][8] Therefore, the aldehyde must be "protected" as a non-reactive functional group, such as an acetal, which can be removed in a final step. The synthesis of the necessary 3-bromobenzaldehyde diethyl acetal precursor can be achieved through standard methods from 3-bromobenzaldehyde.[9]

Diagram of the Grignard Pathway

Grignard_Synthesis A 1-Bromo-3-chlorobenzene B 3-Chlorophenylmagnesium bromide A->B 1. Mg, THF (anhydrous) D Protected Biphenyl Intermediate B->D 2. Grignard Addition C 3-Bromobenzaldehyde Diethyl Acetal C->D E This compound D->E 3. Acidic Work-up (Deprotection)

Caption: Multi-step synthesis via a Grignard reaction with a protected aldehyde.

Detailed Experimental Protocol

This protocol is a representative example based on standard Grignard reaction procedures.[8][10]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.5 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Add a small volume of anhydrous tetrahydrofuran (THF).

    • Add a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in anhydrous THF dropwise to the magnesium suspension. The reaction is often initiated with a small crystal of iodine or gentle warming.

    • Once initiated, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 3-bromobenzaldehyde diethyl acetal (1.1 eq.) in anhydrous THF dropwise to the Grignard solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Deprotection:

    • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Add a sufficient amount of aqueous acid (e.g., 2M HCl) to hydrolyze the acetal protecting group. Stir vigorously for 1-2 hours until TLC analysis indicates complete deprotection.

    • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography to yield the final product.

Pathway III: Oxidation of 3-(3-Chlorophenyl)benzyl alcohol

This pathway is a functional group interconversion, relying on the availability of the corresponding biphenyl benzyl alcohol precursor, 3-(3-chlorophenyl)benzyl alcohol.[11] The synthesis of this alcohol would typically be achieved via methods similar to those described above (e.g., Suzuki coupling of (3-bromophenyl)methanol with 3-chlorophenylboronic acid). The final step is a selective oxidation of the primary alcohol to the aldehyde.

Mechanistic Principle & Strategy

The key to this step is selecting a mild oxidizing agent that converts the primary alcohol to an aldehyde without over-oxidation to the corresponding carboxylic acid. Several reagent systems are suitable for this transformation. The choice of reagent often depends on factors like scale, cost, and tolerance of other functional groups.

Diagram of the Oxidation Pathway

Oxidation_Pathway A 3-(3-Chlorophenyl)benzyl alcohol B This compound A->B Mild Oxidation

Caption: Final step synthesis via oxidation of the corresponding alcohol.

Comparison of Mild Oxidizing Agents
Oxidizing Agent/SystemDescriptionAdvantagesDisadvantagesReference
PCC (Pyridinium chlorochromate)A complex of chromium trioxide with pyridine and HCl.Reliable, high yields for primary alcohols.Chromium waste is toxic and carcinogenic.[12]
Swern Oxidation Uses oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base (e.g., Et₃N).Metal-free, very mild conditions.Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[12]
TEMPO/NaOCl A catalytic system using (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical with a stoichiometric oxidant like bleach.Catalytic in TEMPO, metal-free, environmentally benign.Can be sensitive to reaction conditions.[13]
MnO₂ Manganese dioxide.Selective for benzylic and allylic alcohols, inexpensive.Requires a large excess of reagent, reaction times can be long.[14]
Detailed Experimental Protocol (Using PCC)

This protocol is a representative example and appropriate safety precautions for handling chromium reagents must be taken.

  • Setup: To a round-bottom flask containing a solution of 3-(3-chlorophenyl)benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq.) in one portion.

  • Reaction: Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium tars.

  • Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Summary and Conclusion

This guide has detailed three distinct and viable synthetic pathways for the preparation of this compound.

  • The Suzuki-Miyaura Cross-Coupling stands out as the most efficient and versatile method, benefiting from high yields and broad functional group compatibility. It is the recommended pathway for most research and development applications.

  • The Grignard Reaction provides a classic alternative for carbon-carbon bond formation. While effective, its primary drawback is the necessity of a protection-deprotection sequence for the aldehyde functionality, adding steps and potentially lowering the overall yield.

  • The Oxidation of the corresponding benzyl alcohol is an excellent final-step strategy if the alcohol precursor is readily available. The choice of a mild oxidizing agent is critical to prevent the formation of the carboxylic acid byproduct.

The optimal choice of synthetic route will ultimately depend on the specific project requirements, including scale, cost of starting materials, available equipment, and environmental considerations.

References

Key structural features of the 3-(3-Chlorophenyl)benzaldehyde molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Structural Features of 3-(3-Chlorophenyl)benzaldehyde

Introduction and Molecular Identity

This compound is a biaryl aldehyde, a class of organic compounds recognized for their versatile applications as building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[1] The core structure consists of two phenyl rings linked by a single carbon-carbon bond, with a formyl (aldehyde) group on one ring and a chlorine atom on the other, both at the meta-position relative to the inter-ring bond. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that dictate its conformation, reactivity, and potential applications.

This guide will dissect the molecule's structure from first principles, combining established chemical theory with data from analogous compounds to provide a holistic understanding for research and application purposes.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 400745-60-0[1]
Molecular Formula C₁₃H₉ClO[2]
Molecular Weight 216.66 g/mol [2]
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=CC=C2)C=O)Cl[2]

Conformational Analysis: The Biaryl Axis

A defining structural feature of biphenyl compounds is the rotation around the central C1-C1' single bond. In this compound, the absence of bulky ortho-substituents means the barrier to this rotation is relatively low. However, the molecule is not entirely planar in its lowest energy state.

Key Conformational Insights:

  • Steric Hindrance: Even the ortho-hydrogens on adjacent rings create steric repulsion, forcing the rings out of plane to achieve a more stable conformation.[3]

  • Dihedral Angle: The most stable conformation for unsubstituted biphenyl involves a dihedral angle of approximately 45°.[3] This angle represents a fine balance between the destabilizing steric hindrance of a planar conformation (0°) and the loss of π-conjugation at a fully twisted (90°) conformation. For this compound, a similar twisted conformation is expected.

  • Atropisomerism: While this molecule rapidly interconverts between its enantiomeric twisted forms at room temperature, the principle of atropisomerism is crucial in more sterically hindered biphenyls, where rotation is restricted enough to allow for the isolation of stable conformational isomers.[3]

The diagram below illustrates the rotational dynamics around the central C-C bond, highlighting the energetic trade-offs that define the molecule's preferred conformation.

G Diagram 1: Conformational Dynamics of the Biphenyl Core cluster_0 Planar Conformation (0°) cluster_1 Twisted Conformation (~45°) cluster_2 Perpendicular Conformation (90°) Planar High Energy (Max Steric Hindrance, Max π-Conjugation) Twisted Energy Minimum (Balanced Sterics & Conjugation) Planar->Twisted Relaxation Perpendicular Transition State (Min Steric Hindrance, No π-Conjugation) Twisted->Perpendicular Rotation Perpendicular->Twisted Relaxation

Caption: Relationship between dihedral angle and conformational energy.

Spectroscopic Signature Analysis

While experimental spectra for this compound are not widely available in public databases, its key spectroscopic features can be reliably predicted based on the well-understood contributions of its constituent functional groups.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show signals in two main regions: the aromatic region and the highly deshielded aldehyde region.

ProtonPredicted Shift (δ, ppm)MultiplicityKey Insights
Aldehyde (-CHO)9.9 – 10.1Singlet (s)The strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the phenyl ring cause a significant downfield shift.
Aromatic (Ar-H)7.2 – 8.0Complex Multiplets (m)Eight aromatic protons on two distinct, coupled spin systems would result in a complex series of overlapping signals. Protons ortho to the aldehyde group will be the most deshielded within this region.
Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and a series of signals for the twelve aromatic carbons.

CarbonPredicted Shift (δ, ppm)Key Insights
Carbonyl (C=O)190 – 195The most deshielded carbon in the molecule due to the double bond to highly electronegative oxygen.
C-Cl134 – 136The carbon directly attached to chlorine experiences a moderate deshielding effect.
Aromatic (Ar-C)125 – 140The remaining ten aromatic carbons will appear in this range. The quaternary carbons linking the rings will be at the downfield end of this range.
Predicted Infrared (IR) Spectrum

The IR spectrum provides definitive evidence for the presence of the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration TypeIntensity
Aromatic C-H3100 – 3000StretchMedium
Aldehyde C-H2850 – 2820 & 2750 - 2720Stretch (Fermi Doublet)Weak-Medium
Carbonyl C=O1710 – 1690StretchStrong, Sharp
Aromatic C=C1600 – 1450Ring StretchMedium
C-Cl800 – 700StretchStrong
Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would reveal the molecular weight and the presence of chlorine.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 216, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.

  • Isotope Peak (M⁺+2): A characteristic peak will appear at m/z = 218, with an intensity approximately one-third of the molecular ion peak. This M⁺/(M⁺+2) ratio of ~3:1 is a definitive signature for a molecule containing a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the reactivity of its aldehyde group and the biphenyl scaffold.

Reactivity of the Aldehyde Group

The aldehyde is the primary site for chemical transformations. Aromatic aldehydes are generally less reactive towards nucleophiles than their aliphatic counterparts due to resonance stabilization from the aromatic ring.[4][5][6] However, they readily undergo a wide range of important reactions:

  • Oxidation: Can be easily oxidized to the corresponding 3-(3-chlorophenyl)benzoic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Can be reduced to 3-(3-chlorophenyl)benzyl alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: Reacts with nucleophiles like Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols or cyanohydrins.

  • Condensation Reactions: Participates in aldol and Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds, and reacts with amines to form Schiff bases (imines).

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the biaryl scaffold of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of an aryl halide with an arylboronic acid.

Workflow: Synthesis of this compound

G Diagram 2: Suzuki-Miyaura Synthesis Workflow Reactants Reactants: - 3-Bromobenzaldehyde - 3-Chlorophenylboronic Acid Reaction Reaction Setup Reactants->Reaction Catalyst Catalyst System: - Pd(PPh₃)₄ or Pd(OAc)₂ - Ligand (e.g., SPhos) Catalyst->Reaction Base Base: - K₂CO₃ or Cs₂CO₃ Base->Reaction Solvent Solvent: - Toluene/Water or Dioxane Solvent->Reaction Heating Heat to 80-110 °C (under inert atmosphere) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: A typical workflow for the synthesis of the target molecule.

Detailed Experimental Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-chlorophenylboronic acid (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).

  • Reagent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Substrate Addition: Add 3-bromobenzaldehyde (1.0-1.2 eq.) to the mixture via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Conclusion

The structural features of this compound are defined by the interplay between its three core components: the biphenyl scaffold, the aldehyde functional group, and the chloro-substituent. Its non-planar, twisted conformation is a direct consequence of the steric and electronic balance inherent to biphenyl systems. The aldehyde group serves as the primary hub for chemical reactivity, enabling a vast array of synthetic transformations. This molecule's architecture makes it a valuable and versatile intermediate for developing novel compounds in medicinal chemistry and materials science, with the Suzuki-Miyaura coupling providing a reliable and efficient synthetic route for its preparation.

References

Introduction: The Strategic Value of a Bifunctional Biphenyl Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Chlorophenyl)benzaldehyde for Advanced Research

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold is a cornerstone, prized for its structural rigidity and metabolic stability.[1][2] The strategic introduction of functional groups onto this core structure creates versatile building blocks essential for modern drug discovery and organic synthesis. This compound (CAS: 400745-60-0) emerges as a particularly valuable intermediate, integrating three key chemical features: a biphenyl core for structural anchoring, a reactive aldehyde for synthetic diversification, and a chlorophenyl moiety to modulate electronic properties and metabolic stability.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, focusing on its commercial availability, quality considerations, synthesis, and applications as a precursor for developing complex, biologically active molecules.

Chemical Identity and Properties

A precise understanding of a chemical's properties is foundational to its effective use in synthesis and research. The key identifiers and physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 400745-60-0[5]
IUPAC Name 3'-Chloro-[1,1'-biphenyl]-3-carboxaldehyde[6]
Synonyms This compound, 3'-Chlorobiphenyl-3-carbaldehyde[5][7]
Molecular Formula C₁₃H₉ClO[8]
Molecular Weight 216.66 g/mol [8]
Boiling Point 362.5 °C at 760 mmHg[5]
Flash Point 186.9 °C[5]
Density 1.214 g/cm³[5]

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers, typically on a research scale. It is crucial for researchers to source materials of appropriate purity for their specific application, as impurities can significantly impact the outcome of sensitive synthetic and biological experiments. The compound is generally offered with a purity of 95% or greater.

SupplierPurity SpecificationCAS NumberNotesURL
AKSci ≥ 95%400745-60-0For research and development use only.--INVALID-LINK--[8]
Alfa Chemistry 96%400745-60-0Offered as a building block for chemical synthesis.--INVALID-LINK--[5]
Apollo Scientific ≥ 95%400745-60-0Listed under Aldehydes for R&D.--INVALID-LINK--[6]
Benchchem Inquire400745-60-0Positioned as a versatile building block.--INVALID-LINK--[3]

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is favored for its high tolerance of various functional groups—a critical feature when working with a reactive aldehyde—and its use of generally stable and less toxic organoboron reagents.[10]

The logical pathway involves the coupling of an aryl halide with an arylboronic acid. For this compound, the most plausible route is the reaction between 3-bromobenzaldehyde and 3-chlorophenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A 3-Bromobenzaldehyde E Oxidative Addition A->E B 3-Chlorophenylboronic Acid F Transmetalation B->F C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->E D Base (e.g., Na₂CO₃, K₃PO₄) D->F activates boronic acid E->F G Reductive Elimination F->G G->C regenerates catalyst H This compound G->H Applications cluster_derivatives Synthetic Derivatization cluster_applications Potential Therapeutic Areas A This compound B Condensation Reactions A->B e.g., with amines, ketones C Oxidation A->C to Carboxylic Acid D Reduction A->D to Benzyl Alcohol E Anticonvulsants & Antinociceptives [8] B->E F Antidepressants (e.g., Trazodone Analogs) [14] B->F G Anti-inflammatory & Antimicrobial Agents [6] B->G

References

Safety, handling, and storage guidelines for 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 3-(3-Chlorophenyl)benzaldehyde

Introduction: A Chemist's Perspective on this compound

This compound is a biphenyl carbaldehyde, a class of molecules that serves as a versatile and valuable building block in modern organic synthesis. For researchers in drug discovery and development, its substituted biphenyl core is a key pharmacophore, while the reactive aldehyde group offers a gateway to a multitude of chemical transformations.[1] These reactions, including oxidations, reductions, and nucleophilic additions, are fundamental to constructing the complex molecular architectures required for novel therapeutic agents.[2] However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a deep understanding of its potential hazards.

This guide moves beyond standard safety data sheet (SDS) summaries to provide a comprehensive, field-proven framework for the safe handling, storage, and disposal of this compound. By understanding the chemical principles behind its reactivity and toxicity, researchers can implement self-validating safety protocols that protect both personnel and experimental integrity.

Section 1: The Reactivity and Hazard Profile

A thorough risk assessment begins with a clear-eyed view of the compound's intrinsic properties. The hazards associated with this compound stem from its electrophilic aldehyde group, its aromatic nature, and the presence of a halogen.

Toxicological Landscape: Understanding the "Why" of Irritation

This compound is classified as a skin, eye, and respiratory irritant.[3][4][5] Accidental ingestion may also be harmful.[6] The underlying mechanism for this irritation is rooted in the electrophilic nature of the aldehyde functional group.

Aldehydes are reactive electrophiles that can readily form covalent bonds with biological nucleophiles.[7][8] The primary targets in biological systems are the amino groups (e.g., on lysine residues) and thiol groups (on cysteine residues) in proteins.[1][7] The reaction with amino groups forms an imine, also known as a Schiff base, which can trigger an immune response.[9] This covalent modification of skin proteins is the biochemical basis for contact dermatitis and potential skin sensitization.[6][10] Inhalation of vapors can lead to similar irritation of the mucosal surfaces of the respiratory tract.[11]

While no specific occupational exposure limits (OELs) have been established for this compound, the limits for the parent compound, benzaldehyde, provide a useful benchmark for risk assessment.[6][12]

Jurisdiction/Agency Exposure Limit for Benzaldehyde
USA (AIHA WEEL)2 ppm (8-hour TWA); 4 ppm (15-min STEL)[13]
Poland10 mg/m³ (TWA); 40 mg/m³ (STEL)[13]
Hungary, Latvia, Russia5 mg/m³ (TWA)[13]
Note TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit. These values are for benzaldehyde and should be used as a conservative reference for its chlorinated derivative.
The Hidden Danger: Peroxide Formation

A critical, often overlooked, hazard associated with aldehydes is their propensity to form shock-sensitive and explosive peroxides upon storage and exposure to air.[8][14] This process, known as autoxidation, is catalyzed by oxygen, light, and heat.[8][15]

Peroxide_Formation

The risk increases significantly when a peroxidized solvent is distilled or evaporated, as the peroxides can concentrate to explosive levels.[14][15] Therefore, it is mandatory to test for the presence of peroxides before any concentration or purification procedure.

Physical and Chemical Properties

A summary of key physical and chemical data is crucial for designing experiments and understanding the compound's behavior.

PropertyValueSource(s)
CAS Number 587-04-2[3][16]
Molecular Formula C₇H₅ClO[3][16]
Molecular Weight 140.57 g/mol [3][16]
Appearance Colorless to light yellow liquid[5][6]
Boiling Point 213-214 °C[3][16]
Melting Point 9-12 °C[3][16]
Density 1.241 g/mL at 25 °C[3][16]
Flash Point 88 °C (190.4 °F) - closed cup[3]
Solubility Insoluble in water[2][6]

Section 2: Engineering and Administrative Controls

The foundation of laboratory safety lies in a multi-layered approach, starting with robust engineering controls and administrative procedures.

The Primary Barrier: Chemical Fume Hood

All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood. This is the primary engineering control to minimize inhalation exposure to its vapors.

Designated Area and Storage Protocol

Storage:

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5][6] A dedicated cabinet for flammable or combustible liquids is appropriate.

  • Container: Keep the container tightly closed to prevent both evaporation and exposure to atmospheric oxygen, which accelerates peroxide formation.[5]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a best practice to inhibit autoxidation.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[5][6][10]

Labeling and Dating: All containers of this compound must be clearly labeled with:

  • The full chemical name.

  • The date of receipt.

  • The date the container was first opened.

This dating is critical for tracking the potential for peroxide formation. As a Class B peroxide former (forms peroxides upon concentration), it should be tested for peroxides or disposed of after 12 months.[15]

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are primary, appropriate PPE is essential for protecting against splashes, spills, and unforeseen exposures.

PPE_Workflow

Hand Protection: Selecting the Right Glove

Choosing the correct glove material is critical, as not all polymers offer the same level of protection against aromatic aldehydes.

  • Recommended for Extended Contact:

    • Butyl Rubber: Offers excellent resistance to aldehydes, ketones, and esters.[17]

    • Neoprene: Provides good resistance to a range of chemicals including aldehydes and organic acids.[17][18]

  • Suitable for Incidental/Splash Contact:

    • Nitrile: A good general-use laboratory glove, but should be replaced immediately upon contamination.[13][19] Nitrile gloves are not recommended for immersion or prolonged contact with many aromatic solvents.[19][20]

Always inspect gloves for tears or pinholes before use. For tasks with a higher risk of splash, consider double-gloving.

Eye and Face Protection
  • Chemical Safety Goggles: These are mandatory. Standard safety glasses with side shields do not provide adequate protection from splashes.

  • Face Shield: A face shield should be worn over safety goggles during procedures with a significant risk of splashing, such as when transferring large volumes or working with pressurized systems.

Section 4: Experimental Protocols and Handling Procedures

Adherence to methodical protocols is paramount for ensuring both safety and experimental reproducibility.

Protocol: Peroxide Detection (Potassium Iodide Method)

This qualitative test should be performed on any container that has been open for more than 3-6 months, or before any distillation or concentration step.[15]

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Test tube or small vial

Procedure:

  • In a test tube, add 1-2 mL of the this compound sample.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of solid potassium iodide.[21]

  • Stopper and shake the mixture.

  • Interpretation:

    • No color change (remains colorless): Peroxide levels are negligible.

    • Faint yellow color: Low concentration of peroxides present. Proceed with caution.

    • Brown color: High concentration of peroxides. DO NOT USE. The material is potentially explosive. Do not move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.[6][17][21]

Incompatible Materials and Runaway Reaction Potential

Beyond the general incompatibilities, researchers must be aware of specific reaction conditions that could pose a hazard.

  • Strong Oxidizers: Reaction with strong oxidizing agents (e.g., potassium permanganate, chromium reagents) can be highly exothermic and should be carefully controlled.[10] While intentional oxidation to the corresponding carboxylic acid is a common synthetic step, uncontrolled addition of the oxidant can lead to a runaway reaction.[1][22]

  • Strong Bases: Aldehydes can undergo reactions like the Cannizzaro reaction in the presence of strong bases. These can be exothermic.

  • Thermal Decomposition: On heating, the compound can decompose to produce toxic and corrosive fumes, including hydrogen chloride gas.[3][15]

A runaway reaction is an uncontrolled, exothermic process where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[23][24][25] This can result in a vessel rupture or explosion. When scaling up reactions involving this compound, especially oxidations or other highly exothermic transformations, a thorough process safety assessment is essential.

Section 5: Emergency Response

Preparedness is key to mitigating the consequences of an accident.

Spill Response

The response protocol depends on the size of the spill.[20]

  • Minor Spill (< 1 Liter, contained in fume hood):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (lab coat, goggles, two pairs of chemical-resistant gloves).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.[26]

    • Working from the outside in, absorb the material.

    • Scoop the contaminated absorbent into a designated, labeled hazardous waste container.[27]

    • Decontaminate the spill surface with soap and water.[27]

  • Major Spill (> 1 Liter, or any spill outside a fume hood):

    • Evacuate the laboratory immediately. Alert others as you leave.[28]

    • If the material is flammable, turn off any nearby ignition sources if it is safe to do so.

    • Close the laboratory door to contain the vapors.

    • Call your institution's emergency number and the EHS office to report the spill.[28]

    • Do not re-enter the area. Wait for the professional emergency response team.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][29]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[29]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[29]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[29]

Section 6: Waste Disposal

Proper disposal is a legal and ethical responsibility to protect the environment.

As a halogenated aromatic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[21]

  • Segregation: Halogenated organic waste must be collected in a separate, dedicated waste container from non-halogenated organic waste.[21][30]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing the full chemical name of all contents.[21][30]

  • Container: Use a robust, non-reactive container with a secure, sealing lid.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not pour this chemical down the drain.

Conclusion

This compound is a valuable tool for chemical innovation. By integrating a deep understanding of its chemical reactivity—from its interaction with biological macromolecules to its potential for autoxidation—researchers can create a robust safety culture. The principles and protocols outlined in this guide are designed to empower scientists and drug development professionals to handle this compound with the confidence and respect it deserves, ensuring that scientific advancement and personal safety proceed hand in hand.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcone Derivatives from 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chalcones in Modern Drug Discovery

Chalcones represent a critical class of organic compounds, characterized by an open-chain flavonoid structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] This unique structural motif serves as a versatile scaffold in medicinal chemistry, with both natural and synthetic chalcone derivatives exhibiting a broad spectrum of pharmacological activities.[2][3] These activities include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6] The biological efficacy of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling interaction with biological nucleophiles such as cysteine residues in proteins.[1][2]

The straightforward and efficient synthesis of chalcones, primarily through the Claisen-Schmidt condensation, makes them highly attractive for the development of novel therapeutic agents.[7][8] The ability to readily introduce a wide variety of substituents onto the two aromatic rings allows for extensive structure-activity relationship (SAR) studies, paving the way for the fine-tuning of their biological effects.[2][9] This application note provides a detailed protocol for the synthesis of a chalcone derivative using 3-(3-Chlorophenyl)benzaldehyde as a key starting material, targeting researchers and professionals in drug development.

PART 1: The Claisen-Schmidt Condensation: Mechanism and Rationale

The Claisen-Schmidt condensation is a robust and widely employed base-catalyzed reaction for the synthesis of chalcones.[1][10] It involves the reaction between an aromatic aldehyde (which lacks α-hydrogens) and an aromatic ketone (possessing at least one α-hydrogen).[1][11]

Causality of Experimental Choices:

  • Choice of Base Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for the reaction.[7][12] Its primary role is to deprotonate the α-carbon of the ketone, forming a resonance-stabilized enolate ion.[1][2] This enolate is a potent nucleophile, essential for the subsequent carbon-carbon bond formation. Base catalysis is generally preferred over acid catalysis as it tends to produce cleaner reactions with higher yields and fewer side products, such as those resulting from Friedel-Crafts type reactions.[11]

  • Role of the Aldehyde: The use of an aromatic aldehyde lacking α-hydrogens, such as this compound, is critical to prevent self-condensation of the aldehyde, which would otherwise lead to a complex mixture of products.[11]

  • Solvent System: Ethanol or methanol are common solvents for this reaction as they effectively dissolve the reactants and the base catalyst, facilitating a homogeneous reaction mixture.[7][10]

The reaction proceeds through three primary steps:

  • Enolate Formation: The hydroxide ion abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a nucleophilic enolate.[1][13]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (this compound).[1]

  • Dehydration: The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[1]

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation Ketone Aromatic Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate  + OH⁻ - H₂O Base Base (OH⁻) Aldol_Adduct Aldol Adduct (Intermediate) Enolate->Aldol_Adduct  Nucleophilic Attack Aldehyde This compound (Electrophile) Aldehyde->Aldol_Adduct Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone  Dehydration (-H₂O) Water H₂O

Caption: Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.

PART 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (E)-1-(4-methoxyphenyl)-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-one, a representative chalcone derivative.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound216.66102.17 gStarting aldehyde.
4-Methoxyacetophenone150.17101.50 gStarting ketone.
Sodium Hydroxide (NaOH)40.00200.80 gBase catalyst.
Ethanol (95%)--40 mLSolvent.
Deionized Water--10 mLFor NaOH solution.
Dilute Hydrochloric Acid (HCl)--As neededFor neutralization.
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Safety Precautions
  • This compound: Causes skin, eye, and respiratory irritation.[14] Avoid contact with skin, eyes, and clothing.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] Handle in a well-ventilated area or fume hood.[14]

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (HCl): Corrosive. Causes skin and eye burns. Handle in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[15][16]

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.50 g (10 mmol) of 4-methoxyacetophenone and 2.17 g (10 mmol) of this compound in 30 mL of 95% ethanol. Stir the mixture using a magnetic stirrer until all solids are completely dissolved.[1][2]

  • Cooling: Place the flask in an ice bath and allow the solution to cool to below 10°C with continuous stirring. This helps to control the exothermic nature of the initial reaction phase.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 0.80 g (20 mmol) of NaOH in 10 mL of deionized water. Add this NaOH solution dropwise to the ethanolic solution of reactants over a period of 15-20 minutes. It is crucial to maintain the reaction temperature below 25°C during the addition.[17]

  • Reaction Progression: After the complete addition of the NaOH solution, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate often indicates that the product is forming.[2][18]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Use a solvent system such as hexane:ethyl acetate (7:3). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.[19]

  • Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. This will precipitate the crude chalcone product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[19] Wash the solid with several portions of cold deionized water until the washings are neutral to litmus paper.

  • Drying and Purification: Allow the crude product to air dry. For further purification, the chalcone can be recrystallized from a suitable solvent, such as ethanol, to yield a pure crystalline solid.[18]

Chalcone_Synthesis_Workflow Figure 2: Experimental Workflow for Chalcone Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde & Ketone in Ethanol B Cool Mixture in Ice Bath A->B C Dropwise Addition of NaOH Solution B->C D Stir at Room Temp (4-6 hours) C->D E Monitor by TLC D->E F Pour into Ice Water E->F G Neutralize with HCl F->G H Filter Precipitate G->H I Wash with Water H->I J Recrystallize from Ethanol I->J K Pure Chalcone Product J->K Characterization

Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.

PART 3: Characterization of the Synthesized Chalcone

Thorough characterization is essential to confirm the structure and purity of the synthesized chalcone derivative. The following techniques are standard for this purpose.

Physical Properties
  • Appearance: Crystalline solid.

  • Melting Point: Determine the melting point of the recrystallized product. A sharp melting point range is indicative of high purity.

  • Solubility: Test solubility in common organic solvents (e.g., Chloroform, DMSO, Acetone).

Spectroscopic Analysis

The expected spectroscopic data for the target chalcone, (E)-1-(4-methoxyphenyl)-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-one, are as follows:

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should show a strong absorption band for the conjugated C=O stretching vibration, typically in the range of 1650-1697 cm⁻¹.[20][21]

    • The C=C stretching of the enone system will appear around 1550-1600 cm⁻¹.[17]

    • Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.[20]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The two vinylic protons (Hα and Hβ) of the α,β-unsaturated system are characteristic. They will appear as doublets in the range of δ 7.0-8.0 ppm.[21][22]

    • The large coupling constant (J ≈ 15-16 Hz) between these two protons confirms the trans (E) configuration of the double bond.[21]

    • Aromatic protons will appear as multiplets in the region of δ 6.9-8.2 ppm.

    • A singlet corresponding to the methoxy (-OCH₃) group protons will be observed around δ 3.8-3.9 ppm.[17]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The carbonyl carbon (C=O) signal is expected to be in the downfield region, typically between δ 185-195 ppm.[21][23]

    • The α- and β-carbons of the enone system will give signals around δ 118-128 and δ 137-145 ppm, respectively.[21]

    • Signals for the aromatic carbons will be observed in the δ 114-160 ppm range.

    • The methoxy carbon will appear around δ 55-56 ppm.[24]

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₂₂H₁₇ClO₂). The isotopic pattern characteristic of a chlorine-containing compound should be observable.[25]

Conclusion

The Claisen-Schmidt condensation provides a versatile and efficient pathway for the synthesis of chalcone derivatives, which are valuable scaffolds in drug discovery.[2][3] By carefully selecting the reactants, catalyst, and reaction conditions, researchers can achieve high yields of a diverse range of these medicinally important compounds. The protocol detailed herein for the synthesis of a chalcone derivative from this compound offers a reliable and reproducible method for accessing novel compounds for further biological evaluation.

References

Application Notes and Protocols: The Strategic Use of 3-(3-Chlorophenyl)benzaldehyde in Claisen-Schmidt Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Halogenated Chalcones

Abstract and Scope

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-(3-Chlorophenyl)benzaldehyde in Claisen-Schmidt condensation reactions. The primary focus is the synthesis of chalcones, which are valuable precursors for a wide range of pharmacologically active compounds.[1] These application notes delve into the mechanistic rationale, provide detailed, field-tested protocols, and offer insights into process optimization and troubleshooting. The objective is to equip scientists with the foundational knowledge and practical methodologies required to successfully synthesize and utilize chalcones derived from this specific halogenated benzaldehyde.

Introduction: The Claisen-Schmidt Condensation and the Role of Substituted Benzaldehydes

The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction essential in synthetic organic chemistry.[2] It is a specific type of crossed-aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde, typically catalyzed by a base or acid.[3][4][5] The reaction proceeds through an initial aldol addition to form a β-hydroxy carbonyl compound, which readily undergoes dehydration to yield the final α,β-unsaturated product, known as a chalcone.[6][7] This spontaneous dehydration is a key feature, driven by the formation of a highly conjugated system extending across the aromatic rings and the carbonyl group.[3][8]

The choice of the aromatic aldehyde is critical as it directly dictates the structure and, consequently, the biological activity of the resulting chalcone. This compound is a particularly interesting substrate. The presence of a chlorine atom on the phenyl ring introduces specific electronic and steric properties that can influence reaction kinetics and, more importantly, the pharmacological profile of the synthesized chalcone. Halogenated organic compounds are prevalent in medicinal chemistry, often enhancing properties like lipophilicity, metabolic stability, and binding affinity to biological targets.

Mechanistic Insights: A Stepwise Visualization

The base-catalyzed Claisen-Schmidt condensation follows a well-established mechanism. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

  • Enolate Formation: A base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion. This is the rate-determining step.[3]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound. This aldehyde is a prime electrophile because it cannot enolize and thus cannot undergo self-condensation.[3]

  • Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol) to form the β-hydroxy carbonyl adduct (the aldol).

  • Dehydration: The aldol product readily eliminates a molecule of water. This step is facilitated by the base and is thermodynamically driven by the formation of the stable, extended conjugated π-system of the chalcone.[3][6]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Acetophenone (Enolizable Ketone) Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Base OH⁻ (Base) Aldehyde This compound (Electrophile) Enolate->Aldehyde Attack on Carbonyl Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol β-Hydroxy Adduct (Aldol) Alkoxide->Aldol Protonation Solvent H₂O / EtOH Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone Elimination of H₂O Water H₂O

Diagram 1: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols and Methodologies

Two primary protocols are presented: a classic solvent-based method and a solvent-free green chemistry approach.

Protocol 1: Standard Synthesis in Ethanolic NaOH

This is a widely adopted and reliable method for chalcone synthesis.[9] Ethanol serves as an excellent solvent for both the reactants and the base catalyst.

Materials and Reagents:

  • This compound

  • Acetophenone (or other suitable enolizable ketone)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 30 mL of 95% ethanol. Stir the mixture at room temperature using a magnetic stirrer until a clear solution is obtained.

    • Scientist's Note: Using equimolar amounts of reactants is a good starting point. Ethanol is chosen for its ability to dissolve non-polar reactants while being miscible with the aqueous base.

  • Catalyst Preparation: Separately, prepare a 10% aqueous solution of NaOH.

  • Reaction Initiation: While stirring the ethanolic solution of reactants vigorously, add the NaOH solution dropwise over 10-15 minutes. The reaction is exothermic, and a color change (typically to yellow or orange) and the formation of a precipitate are often observed, indicating product formation.[9]

    • Scientist's Note: Slow, dropwise addition of the base is crucial. A rapid increase in base concentration can promote unwanted side reactions, such as the Cannizzaro reaction with the aldehyde or self-condensation of the ketone.[8]

  • Reaction Progression: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the appearance of a new, less polar spot for the chalcone product should be observed.

  • Product Isolation: After completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Stir for 15 minutes to allow the crude product to fully precipitate.

    • Scientist's Note: Pouring the mixture into ice water serves two purposes: it quenches the reaction and precipitates the water-insoluble chalcone product, separating it from the water-soluble catalyst and unreacted starting materials.

  • Neutralization and Filtration: Slowly neutralize the mixture with dilute HCl until it is slightly acidic (pH ~6-7). Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water until the filtrate is neutral. This removes any remaining base and salts.

  • Drying and Purification: Dry the crude product in an oven at 50-60°C. The primary method for purification is recrystallization from a suitable solvent, typically ethanol or methanol, to yield pure chalcone crystals.[6][10]

Protocol 2: Solvent-Free Synthesis via Grinding

This eco-friendly method avoids the use of organic solvents, reduces reaction time, and often results in high yields.[2][10]

Materials and Reagents:

  • This compound

  • Acetophenone

  • Solid Sodium Hydroxide (pellets or powder)

  • Mortar and Pestle

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Reactant Mixing: Place 10 mmol of this compound, 10 mmol of acetophenone, and 20 mol% (2 mmol) of solid NaOH into a ceramic mortar.[2]

    • Scientist's Note: The use of a catalytic amount of solid base is key to this method's efficiency. The mechanical energy from grinding initiates the reaction on the surface of the solid reactants.

  • Grinding: Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will often turn into a thick, colored paste as the reaction proceeds.[10] Monitor progress via TLC if desired.

  • Work-up: After the grinding period, add about 20 mL of cold water to the mortar and stir the paste to break up the solid.

  • Isolation and Purification: Transfer the slurry to a beaker, neutralize with dilute HCl, and collect the solid product by vacuum filtration. Wash thoroughly with cold water, dry, and recrystallize from ethanol as described in Protocol 1.

Comparative Data
ParameterProtocol 1: Standard Ethanolic NaOHProtocol 2: Solvent-Free Grinding
Solvent Ethanol (~30 mL per 10 mmol)None
Catalyst 10% Aqueous NaOHSolid NaOH (20 mol%)
Temperature Room TemperatureRoom Temperature
Reaction Time 4 - 6 hours15 - 30 minutes
Typical Yield 75 - 90%90 - 98%
Advantages Well-established, good for scalabilityEco-friendly, rapid, high yield
Disadvantages Use of organic solvent, longer timeCan be difficult to scale up

Experimental Workflow and Characterization

A logical workflow is essential for efficient synthesis and validation of the final compound. The identity and purity of the synthesized 1-(phenyl)-3-(3-chlorophenyl)prop-2-en-1-one should be confirmed using standard analytical techniques.

Workflow Prep 1. Reactant Preparation (Aldehyde, Ketone, Catalyst) Reaction 2. Claisen-Schmidt Condensation (Solvent or Solvent-Free) Prep->Reaction Workup 3. Work-up & Isolation (Quenching, Filtration, Washing) Reaction->Workup Purify 4. Purification (Recrystallization) Workup->Purify Character 5. Characterization Purify->Character FTIR FTIR (C=O, C=C stretches) Character->FTIR Analysis NMR ¹H & ¹³C NMR (Confirm Structure) Character->NMR Analysis MS Mass Spectrometry (Confirm Molecular Weight) Character->MS Analysis

Diagram 2: A logical workflow for chalcone synthesis and characterization.

  • FT-IR Spectroscopy: Look for characteristic peaks corresponding to the α,β-unsaturated carbonyl (C=O) stretch (typically ~1640-1697 cm⁻¹) and the carbon-carbon double bond (C=C) stretch (~1515-1600 cm⁻¹).[1][10]

  • ¹H-NMR Spectroscopy: Expect to see two characteristic doublets in the vinyl region (δ 6.5-8.0 ppm) for the two protons of the α,β-unsaturated system, with a large coupling constant (J ≈ 15-18 Hz) confirming the trans configuration. Aromatic protons will appear in the downfield region.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the target chalcone.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst- Insufficient reaction time- Low temperature- Use fresh, high-purity NaOH or KOH.- Extend reaction time and monitor by TLC.- Gently warm the reaction mixture if necessary (e.g., to 40-45°C).
Multiple Products - Self-condensation of the ketone- Cannizzaro reaction- Add the base catalyst slowly to the mixture of aldehyde and ketone.- Ensure the base concentration is not excessively high.[8]
Oily Product - Impurities present- Incomplete reaction- Ensure thorough washing of the crude product.- Optimize the recrystallization solvent system; try a mixed-solvent system if a single solvent is ineffective.
Product Loss - Product is soluble in wash solvent- Inefficient recrystallization- Use ice-cold water for washing to minimize solubility.- Use a minimal amount of hot solvent for recrystallization and allow for slow cooling.

Applications in Drug Development

Chalcones are recognized as "privileged scaffolds" in medicinal chemistry due to their broad spectrum of biological activities.[9][11] The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in enzymes. Derivatives of this compound are precursors to compounds investigated for various therapeutic applications, including:

  • Anticancer Agents: Many chalcones exhibit potent cytotoxic activity against various cancer cell lines.[1][12]

  • Antimicrobial and Antifungal Activity: The chalcone backbone is a common feature in agents designed to combat microbial infections.[10]

  • Anti-inflammatory and Antioxidant Properties: Chalcones can modulate inflammatory pathways and scavenge reactive oxygen species.[13]

  • Antidepressant and Neuroprotective Effects: Specific chalcone derivatives and related compounds containing the 3-chlorophenyl moiety have been explored for their potential in treating neurological disorders.[14][15]

The synthesis of a library of chalcones using this compound and various ketones allows for the exploration of structure-activity relationships (SAR), guiding the development of new and more potent therapeutic agents.

References

Application of 3-(3-Chlorophenyl)benzaldehyde in the Synthesis of Anticancer Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Substituted Benzaldehydes in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of organic scaffolds, substituted benzaldehydes have garnered significant attention as versatile starting materials for the synthesis of a diverse array of compounds with potent antitumor activities. Among these, 3-(3-Chlorophenyl)benzaldehyde stands out as a particularly promising precursor. Its unique biphenyl structure, coupled with the electronic properties imparted by the chlorine substituent, provides a foundation for the development of molecules that can interact with various biological targets implicated in cancer progression.

The presence of the chlorine atom can enhance the binding affinity of derivative compounds to biological targets through halogen bonding and other non-covalent interactions.[1] This guide provides a comprehensive overview of the application of this compound in the synthesis of anticancer agents, offering detailed protocols and insights into the rationale behind experimental choices.

Core Synthetic Strategies and Key Compound Classes

This compound serves as a versatile building block for the synthesis of several classes of compounds with demonstrated anticancer potential. These include, but are not limited to, chalcones, pyrazole derivatives, and benzimidazole analogs. The aldehyde functional group is the primary site of reaction, readily undergoing condensation and cyclization reactions to generate complex molecular architectures.

Chalcones: The α,β-Unsaturated Ketone Powerhouse

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of compounds synthesized from this compound.[2][3] They are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and notably, anticancer properties.[2][3][4] The anticancer effects of chalcones are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[2]

The synthesis of chalcones from this compound is typically achieved through a Claisen-Schmidt condensation reaction with an appropriate acetophenone derivative. This reaction involves the base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.

Protocol: Synthesis of (E)-1-phenyl-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-one

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Ice Bath

  • Buchner Funnel and Filter Paper

Procedure:

  • Reactant Preparation: In a round bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • Isolation: The precipitated solid (chalcone) is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid with cold distilled water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Rationale: The basic conditions deprotonate the α-carbon of the acetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The subsequent dehydration of the aldol addition product yields the stable α,β-unsaturated ketone (chalcone).

Pyrazole Derivatives: Heterocyclic Scaffolds with Therapeutic Potential

Pyrazole derivatives are another important class of heterocyclic compounds that can be synthesized using this compound as a starting material. These compounds have shown a wide range of pharmacological activities, including anticancer effects.[5] The synthesis often involves the reaction of a chalcone intermediate with a hydrazine derivative.

Caption: Synthetic pathway from this compound to pyrazole derivatives.

Protocol: Synthesis of a 3-(3-Chlorophenyl)phenyl-substituted Pyrazole

Materials:

  • (E)-1-phenyl-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-one (Chalcone intermediate)

  • Hydrazine Hydrate

  • Glacial Acetic Acid

  • Reflux Condenser

  • Heating Mantle

Procedure:

  • Reaction Setup: In a round bottom flask, dissolve the chalcone intermediate (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Rationale: The hydrazine initially reacts with the carbonyl group of the chalcone. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrazole ring.

Benzimidazole Phenylhydrazone Derivatives

Benzimidazole derivatives are another class of heterocyclic compounds with significant biological activities. While direct synthesis from this compound isn't explicitly detailed in the provided search results, a related synthesis of benzimidazole phenylhydrazone derivatives highlights a potential pathway.[6] This involves the reaction of a benzimidazole aldehyde with a substituted phenylhydrazine. Although the example uses a different aldehyde, the principle can be adapted.

Mechanism of Action and Biological Evaluation

Furthermore, some benzaldehyde derivatives have been found to inhibit key signaling pathways in cancer cells, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[10] This broad-spectrum inhibition is thought to be mediated by the regulation of 14-3-3 family proteins, which act as hubs for various oncogenic signals.[10]

Table 1: Summary of Anticancer Activity Data for Representative Compounds

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Chalcone(E)-1-phenyl-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-oneMCF-7 (Breast)Data Not Available[11]
Imamine-1,3,5-triazineCompound 4fMDA-MB-231 (Breast)6.25[12]
Imamine-1,3,5-triazineCompound 4kMDA-MB-231 (Breast)8.18[12]
Pyrazolo[3,4-d]pyrimidineCompound XIIcMOLT-4 (Leukemia)>90% inhibition at 10µM[13]
1,2,3-triazoleCompound 8HT-1080 (Fibrosarcoma)15.13[14]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Experimental Workflow for Anticancer Drug Discovery

The process of developing new anticancer agents from this compound follows a logical progression from synthesis to biological evaluation.

Caption: A typical workflow for the discovery of anticancer agents.

Conclusion and Future Directions

References

Application Notes and Protocols: 3-(3-Chlorophenyl)benzaldehyde as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health. The relentless evolution of drug-resistant pathogens necessitates a paradigm shift in antimicrobial drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds. Within this landscape, biphenyl derivatives have emerged as a promising class of compounds due to their structural diversity and wide range of biological activities.[1][2] 3-(3-Chlorophenyl)benzaldehyde, a readily accessible biphenyl aldehyde, serves as an excellent starting point for the synthesis of a diverse library of potential antimicrobial agents. Its unique substitution pattern—featuring a chlorine atom on one phenyl ring—offers opportunities for modulating lipophilicity and electronic properties, which are critical determinants of antimicrobial efficacy.

This guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for various classes of antimicrobial compounds, including chalcones, pyrazoles, and Schiff bases. We will detail field-proven synthetic protocols, methodologies for antimicrobial evaluation, and insights into the structure-activity relationships (SAR) that govern their biological activity.

Synthetic Pathways from this compound

The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures with potential antimicrobial properties. The primary synthetic routes explored herein are the Claisen-Schmidt condensation to form chalcones, which can be further cyclized, and condensation reactions with amines to form Schiff bases.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[3][4] They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone.[4] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their biological activity.[4]

The general workflow for the synthesis of chalcone derivatives from this compound is depicted below. The choice of acetophenone derivative allows for systematic modification of one of the aryl rings, which is crucial for SAR studies.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate Product A This compound C Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH in Ethanol) A->C B Substituted Acetophenone (e.g., 4-hydroxyacetophenone) B->C D Chalcone Derivative (1-(Substituted-phenyl)-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-one) C->D

Caption: Workflow for Chalcone Synthesis.

Protocol 1: Synthesis of a Representative Chalcone Derivative

This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-one.

  • Reagent Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-hydroxyacetophenone and 10 mmol of this compound in 50 mL of ethanol.

  • Catalyst Addition: While stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise to the reaction mixture. The addition of a strong base is crucial for deprotonating the α-carbon of the acetophenone, initiating the condensation.

  • Reaction: Continue stirring the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral. This step neutralizes the base and precipitates the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.

  • Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Synthesis of Pyrazole Derivatives from Chalcones

Pyrazoles and their derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological properties, including potent antibacterial and antifungal activities.[5][6] A common and efficient method for synthesizing pyrazoles involves the cyclocondensation reaction of chalcones with hydrazine derivatives.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product A Chalcone Derivative C Cyclocondensation (e.g., Reflux in Ethanol with Acetic Acid) A->C B Hydrazine Hydrate or Substituted Hydrazine B->C D Pyrazole Derivative C->D

Caption: General Synthesis of Pyrazoles from Chalcones.

Protocol 2: Synthesis of a Representative Pyrazole Derivative

  • Reaction Setup: In a round-bottomed flask, dissolve the chalcone derivative (5 mmol) synthesized in Protocol 1 in 30 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (10 mmol) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting solid precipitate is the pyrazole derivative.

  • Purification: Filter the solid, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified pyrazole.

  • Characterization: Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are another class of compounds that have demonstrated significant antimicrobial activities.[7][8] They are readily synthesized by the condensation of a primary amine with an aldehyde. The resulting imine bond is crucial for their biological activity.

Protocol 3: Synthesis of a Representative Schiff Base

  • Reaction Setup: Dissolve this compound (10 mmol) in 50 mL of ethanol in a round-bottomed flask.

  • Reagent Addition: Add an equimolar amount (10 mmol) of a substituted primary amine (e.g., 4-aminophenol) to the solution. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 4-6 hours. The formation of the Schiff base can be observed by a color change and monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization can be performed if necessary.

  • Characterization: Confirm the structure of the Schiff base using appropriate spectroscopic techniques.

Protocols for Antimicrobial Susceptibility Testing

Once a library of compounds has been synthesized, it is essential to evaluate their antimicrobial efficacy using standardized methods. The goal of in-vitro antimicrobial susceptibility testing is to provide a reliable predictor of how an organism is likely to respond to antimicrobial therapy.[3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

G A Prepare Serial Dilutions of Test Compound in Broth (e.g., Mueller-Hinton Broth) B Inoculate Wells with Standardized Bacterial Suspension (~5 x 10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Visually Inspect for Turbidity (Bacterial Growth) C->D E Determine MIC: Lowest Concentration with No Visible Growth D->E

Caption: Workflow for MIC Determination.

Protocol 4: MIC Determination

  • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.[10]

Protocol 5: Disk Diffusion Assay

  • Plate Preparation: Prepare a lawn of bacteria on a Mueller-Hinton Agar (MHA) plate by swabbing the entire surface with a standardized inoculum (0.5 McFarland).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Structure-Activity Relationship (SAR) Insights

The biphenyl scaffold of this compound provides a rich platform for exploring structure-activity relationships. The antimicrobial activity of the synthesized derivatives will be highly dependent on the nature and position of substituents on the aromatic rings.

Compound ClassR¹ Group (on Acetophenone/Amine)R² Group (on Chalcone/Pyrazole)Key SAR Observations
Chalcones -OH, -OCH₃, HalogensN/AElectron-donating groups (e.g., -OH, -OCH₃) on the B-ring (derived from acetophenone) can enhance activity. Lipophilicity introduced by halogens can also play a crucial role.[11]
Pyrazoles N/APhenyl, Substituted PhenylThe nature of the substituent on the pyrazole nitrogen and other positions of the ring significantly influences the antimicrobial spectrum and potency.[12]
Schiff Bases -OH, -NO₂, AminesN/AThe presence of functional groups capable of hydrogen bonding or chelation with metal ions can enhance antimicrobial activity. Electron-withdrawing groups may also increase potency.[8]

It is important to note that seemingly minor structural modifications can lead to significant changes in activity. For instance, while the core scaffold is promising, certain derivatives may exhibit low or no activity. One study on heterocycles derived from a chalcone with a 3-chlorophenyl moiety found them to be devoid of antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans at a concentration of 100 mg/mL. This underscores the necessity of a systematic SAR exploration to identify the specific structural features that confer potent antimicrobial effects.

Potential Mechanisms of Action

While the precise mechanism of action can vary between different derivatives, biphenyl-based antimicrobial compounds are often proposed to act by disrupting the bacterial cell membrane.[13] The lipophilic nature of the biphenyl core allows for intercalation into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. The specific substituents on the aromatic rings can modulate this interaction and may also enable the compound to interact with other cellular targets, such as essential enzymes or DNA.[13]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel antimicrobial compounds. Through straightforward and well-established synthetic methodologies such as the Claisen-Schmidt condensation and Schiff base formation, a diverse library of chalcones, pyrazoles, and other derivatives can be generated. Systematic evaluation of these compounds using standardized antimicrobial susceptibility testing protocols will enable the elucidation of key structure-activity relationships, guiding the rational design of more potent agents. The insights and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this promising chemical scaffold in the critical search for new treatments to combat infectious diseases.

References

Protocol for the reduction of 3-(3-Chlorophenyl)benzaldehyde to an alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Selective Synthesis of (3-(3-Chlorophenyl)phenyl)methanol

Abstract

This application note provides a comprehensive and detailed protocol for the chemical reduction of the aldehyde 3-(3-chlorophenyl)benzaldehyde to its corresponding primary alcohol, (3-(3-chlorophenyl)phenyl)methanol. The synthesis employs sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring high chemoselectivity and operational simplicity. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible outcomes.

Introduction and Significance

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals. The target molecule, (3-(3-chlorophenyl)phenyl)methanol, serves as a valuable building block, incorporating a bi-phenyl scaffold with a specific chlorination pattern, a common motif in medicinal chemistry. The selection of the reducing agent is critical to ensure the selective transformation of the aldehyde group while preserving other potentially reactive functionalities on the aromatic rings. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its excellent functional group tolerance, mild reaction conditions, and safety profile compared to more aggressive hydrides like lithium aluminum hydride (LiAlH₄).[1][2][3] This protocol has been optimized to provide a high-yield, straightforward, and safe procedure for laboratory-scale synthesis.

Principle of the Reaction: Mechanistic Pathway

The reduction of an aldehyde with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[4][5][6] The reaction proceeds via a well-established two-step mechanism:

  • Nucleophilic Hydride Attack: The sodium borohydride salt serves as a source of the hydride ion (H⁻). The carbon atom of the aldehyde's carbonyl group (C=O) is electrophilic due to the high electronegativity of the oxygen atom. The hydride ion acts as a nucleophile, attacking this electrophilic carbon and breaking the C=O π-bond. The electrons from the π-bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[2][6]

  • Protonation: Following the hydride transfer, the negatively charged alkoxide intermediate is stable in the reaction mixture. During the aqueous acidic workup step, a proton source (such as dilute HCl) is introduced. The alkoxide is then protonated to yield the final primary alcohol product.[1][2]

The use of a protic solvent like methanol (CH₃OH) is common and can also serve as the proton source for the final step.[2]

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_final Final Product A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0 °C in Ice Bath A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir & Monitor (TLC) C->D E 5. Quench with 1M HCl (Slowly, at 0 °C) D->E F 6. Remove Methanol (Rotary Evaporator) E->F G 7. Extract with DCM F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter & Evaporate Solvent I->J K Crude Product J->K L Purification (Recrystallization or Chromatography) K->L M Pure Alcohol L->M

References

The Pivotal Role of 3-(3-Chlorophenyl)benzaldehyde in the Genesis of Novel Fluorescent Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Advanced Fluorophores and the Significance of the Benzaldehyde Scaffold

In the dynamic landscape of biomedical research, drug discovery, and materials science, the demand for novel fluorescent compounds with tailored photophysical properties is incessant. These molecules serve as indispensable tools for a myriad of applications, including high-resolution cellular imaging, sensitive biosensing, and as active components in organic light-emitting diodes (OLEDs). The benzaldehyde scaffold, a cornerstone in synthetic organic chemistry, offers a versatile platform for the construction of complex molecular architectures, including a diverse array of fluorophores. Its reactivity, particularly the electrophilic nature of the carbonyl carbon, allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of extended π-conjugated systems that are often the genesis of fluorescence.

This technical guide delves into the specific utility of a uniquely substituted precursor, 3-(3-Chlorophenyl)benzaldehyde , in the synthesis of innovative fluorescent compounds. The presence of the biphenyl-like core structure and the chloro-substituent introduces specific steric and electronic features that can be strategically exploited to modulate the photophysical properties of the resulting fluorophores, such as their emission wavelength, quantum yield, and Stokes shift. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying scientific principles for harnessing this compound in the creation of next-generation fluorescent molecules.

Synthetic Strategies: Leveraging the Reactivity of this compound

The aldehyde functional group in this compound is the primary reactive site for building fluorescent scaffolds. Several classical and modern organic reactions can be employed to construct π-conjugated systems, which are essential for fluorescence. The key strategies include:

  • Claisen-Schmidt Condensation for Chalcone Synthesis: This base-catalyzed condensation between an aldehyde and a ketone is a powerful tool for forming α,β-unsaturated ketones, known as chalcones. Many chalcone derivatives are known to exhibit significant fluorescence, often with large Stokes shifts, making them attractive for various applications.[1][2] By reacting this compound with an appropriate acetophenone derivative, a fluorescent chalcone can be synthesized. The choice of the acetophenone is critical in tuning the fluorescent properties. For instance, the incorporation of an electron-donating group, such as an amino or dimethylamino group, on the acetophenone ring can enhance intramolecular charge transfer (ICT) and lead to red-shifted emission.

  • Schiff Base Formation: The condensation reaction between this compound and a primary amine leads to the formation of an imine or Schiff base. The resulting C=N double bond extends the π-conjugation. If the amine partner contains an aromatic or heterocyclic moiety, the resulting Schiff base can be highly fluorescent. This approach is particularly useful for developing chemosensors, where the coordination of a metal ion to the Schiff base ligand can modulate its fluorescence.

  • Knoevenagel Condensation: This reaction involves the condensation of this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). The Knoevenagel condensation is a versatile method for creating C=C bonds and is widely used in the synthesis of styryl dyes and other fluorescent compounds.

  • Friedländer Annulation for Quinoline Synthesis: Quinolines are a class of nitrogen-containing heterocyclic compounds, many of which are fluorescent. The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound is not a direct precursor for the quinoline ring itself in a classical Friedländer reaction, it can be incorporated into molecules that subsequently undergo this cyclization, or it can be used to synthesize precursors for other routes to functionalized quinolines.

The following sections will provide a detailed protocol for the synthesis of a fluorescent chalcone, a representative example of the synthetic utility of this compound.

Experimental Protocol: Synthesis of a Novel Fluorescent Chalcone via Claisen-Schmidt Condensation

This protocol details the synthesis of a hypothetical, yet highly plausible, fluorescent chalcone, (E)-1-(4-aminophenyl)-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-one , through a base-catalyzed Claisen-Schmidt condensation.

Reaction Scheme:

Chalcone Synthesis reactant1 This compound reagents Ethanol, NaOH (aq) reactant1->reagents reactant2 4'-Aminoacetophenone reactant2->reagents product (E)-1-(4-aminophenyl)-3-(3-(3-chlorophenyl)phenyl)prop-2-en-1-one reagents->product Claisen-Schmidt Condensation

Caption: Synthesis of a fluorescent chalcone.

Materials and Reagents:
Reagent/MaterialMolar Mass ( g/mol )QuantityPuritySupplier
This compound216.661.0 mmol>98%(e.g., Sigma-Aldrich)
4'-Aminoacetophenone135.151.0 mmol>98%(e.g., Sigma-Aldrich)
Ethanol (95%)46.0710 mLACS Grade(e.g., Fisher Scientific)
Sodium Hydroxide (NaOH)40.005 mL10% (w/v) aq. soln.(e.g., Sigma-Aldrich)
Deionized Water18.02As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededACS Grade(e.g., Fisher Scientific)
Dichloromethane (DCM)84.93As neededACS Grade(e.g., Fisher Scientific)
Hexane86.18As neededACS Grade(e.g., Fisher Scientific)
Step-by-Step Protocol:
  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound and 1.0 mmol of 4'-aminoacetophenone in 10 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Initiation of Condensation: To the stirred solution, add 5 mL of a 10% aqueous sodium hydroxide solution dropwise over 5 minutes. A color change and the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The product spot should be significantly less polar than the starting materials.

  • Work-up and Isolation:

    • After completion of the reaction, pour the mixture into 50 mL of ice-cold deionized water.

    • A solid precipitate should form. If not, acidify the solution with dilute HCl to a pH of ~7.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with copious amounts of cold deionized water to remove any residual NaOH.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain the pure chalcone.

    • Dry the purified product under vacuum.

  • Characterization:

    • Determine the melting point of the purified compound.

    • Characterize the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Record the UV-Vis absorption and fluorescence emission spectra in a suitable solvent (e.g., ethanol, DMSO) to determine the photophysical properties, including the maximum absorption and emission wavelengths (λ_abs and λ_em), and calculate the Stokes shift.

Expected Outcome and Causality:

The base (NaOH) deprotonates the α-carbon of the 4'-aminoacetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent aldol addition product readily undergoes dehydration (elimination of a water molecule) under the basic conditions to yield the thermodynamically stable α,β-unsaturated chalcone. The extended π-conjugation across the newly formed double bond and the two aromatic rings, coupled with the push-pull electronic nature (amino group as the donor and carbonyl group as the acceptor), is expected to give rise to fluorescence in the visible region of the spectrum.

Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Characterization A Dissolve Reactants (Aldehyde & Ketone) in Ethanol B Add NaOH (aq) Dropwise A->B C Stir at RT for 24h B->C D Monitor by TLC C->D E Pour into Ice Water D->E F Vacuum Filtration E->F G Wash with Water F->G H Recrystallization G->H I Spectroscopic Analysis (NMR, MS) H->I J Photophysical Measurements (UV-Vis, Fluorescence) H->J

Caption: Experimental workflow for chalcone synthesis.

Conclusion and Future Perspectives

This compound serves as a valuable and versatile building block for the synthesis of novel fluorescent compounds. The Claisen-Schmidt condensation, as detailed in this application note, provides a straightforward and efficient route to fluorescent chalcones. The principles outlined here can be extended to other synthetic methodologies, such as Schiff base and Knoevenagel condensations, to access a wider chemical space of fluorophores with diverse structures and photophysical properties.

The strategic placement of the chloro-substituent and the biphenyl-like core in the starting aldehyde offers intriguing possibilities for fine-tuning the electronic and steric properties of the final fluorescent molecules. Future research in this area could focus on exploring the impact of different substituents on both the benzaldehyde and the reaction partner to create a library of fluorescent compounds with a broad range of emission colors and environmental sensitivities. Such a library would be of immense value for the development of advanced probes for biological imaging and sensing applications.

References

Application Notes and Protocols: Nucleophilic Addition Reactions with 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to key nucleophilic addition reactions involving 3-(3-Chlorophenyl)benzaldehyde, a versatile biphenyl carbaldehyde intermediate. The protocols and discussions are framed from the perspective of a senior application scientist, emphasizing not just the procedural steps but the underlying chemical principles and practical considerations essential for successful synthesis.

Introduction: The Synthetic Utility of this compound

This compound is a biphenyl derivative featuring a reactive aldehyde functional group. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in drugs such as the anti-inflammatory agent flurbiprofen and the fungicide boscalid.[1] The aldehyde group on this scaffold serves as a critical electrophilic site, readily participating in nucleophilic addition reactions to form new carbon-carbon and carbon-heteroatom bonds.[2][3] This reactivity allows for the elaboration of the core structure into a diverse array of more complex molecules, making it a valuable building block in synthetic organic chemistry.[1]

The fundamental reactivity of the aldehyde is governed by the polarization of the carbonyl (C=O) group. The higher electronegativity of oxygen draws electron density away from the carbonyl carbon, rendering it electrophilic and susceptible to attack by nucleophiles.[2][4] This guide details protocols for four fundamental and synthetically powerful nucleophilic addition reactions: the Grignard Reaction, the Wittig Reaction, Cyanohydrin Formation, and Reductive Amination.

Safety, Handling, and Physical Properties

Safe laboratory practice is paramount. While specific data for this compound is limited, data for the structurally related 3-Chlorobenzaldehyde provides a strong basis for handling procedures.[5]

Table 1: Physicochemical and Safety Data (for 3-Chlorobenzaldehyde as a reference)

Property Value Reference
CAS Number 587-04-2 [5]
Molecular Formula C₇H₅ClO
Molecular Weight 140.57 g/mol
Appearance Liquid
Boiling Point 213-214 °C
Density 1.241 g/mL at 25 °C

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. |[6] |

Handling Precautions:

  • Engineering Controls: Always work in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and reducing agents.[6][8]

The Principle of Nucleophilic Addition to Aldehydes

The core mechanistic event in all the following protocols is the nucleophilic addition to the carbonyl carbon. In this two-step process, the nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[4][9] This intermediate is then typically protonated in a second step to yield the final alcohol product or undergoes further reaction.[9] The trigonal planar geometry of the sp² hybridized carbonyl carbon changes to a tetrahedral geometry in the sp³ hybridized product.[4]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Tetrahedral Alkoxide Intermediate cluster_2 Step 2: Protonation cluster_3 Final Product R1 R2 C C C->R1 C->R2 O O C->O C->O δ+ Nu Nu: Nu->C attack p1 p2 p1->p2 C_int C p2->C_int O_int O⁻ C_int->O_int R1_int C_int->R1_int R2_int C_int->R2_int Nu_int Nu C_int->Nu_int C_final C O_final OH R1_final R2_final Nu_final Nu H_source H-A O_int2 O⁻ O_int2->H_source protonation p3 p4 p3->p4 C_p C p4->C_p O_p OH C_p->O_p R1_p C_p->R1_p R2_p C_p->R2_p Nu_p Nu C_p->Nu_p

Caption: General mechanism of nucleophilic addition to a carbonyl group.

Protocol 1: Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction is a powerful method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to an aldehyde.[10] The reaction of this compound with a Grignard reagent, such as Phenylmagnesium Bromide, yields a diaryl-substituted secondary alcohol.[11] This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[12]

Experimental Protocol

This protocol details the addition of phenylmagnesium bromide to this compound.

Table 2: Reagents and Conditions for Grignard Reaction

Reagent/Parameter Quantity Moles (mmol) Notes
This compound 2.17 g 10.0 Limiting Reagent
Phenylmagnesium Bromide 4.0 mL 12.0 3.0 M solution in diethyl ether
Anhydrous Diethyl Ether (or THF) 30 mL - Solvent
Saturated NH₄Cl (aq) 20 mL - Quenching agent
Reaction Temperature 0 °C to RT - Controlled addition
Reaction Time 2 hours -

| Expected Product | (3-Chlorophenyl)(phenyl)methanol derivative | ~2.95 g (Yield dependent) | Secondary Alcohol |

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven ( >100 °C) overnight and cool under a stream of dry nitrogen or in a desiccator. Assemble a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[12]

  • Reactant Setup: Dissolve this compound (2.17 g, 10.0 mmol) in 15 mL of anhydrous diethyl ether and add it to the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the phenylmagnesium bromide solution (4.0 mL of 3.0 M solution, 12.0 mmol) to the dropping funnel with 15 mL of anhydrous diethyl ether. Add the Grignard solution dropwise to the stirred aldehyde solution over 30 minutes, maintaining the temperature below 10 °C.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[13]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Grignard Reaction Workflow

G prep 1. Prepare Anhydrous Glassware under N₂ Atmosphere setup 2. Dissolve Aldehyde in Anhydrous Ether prep->setup cool 3. Cool Flask to 0°C setup->cool add 4. Add Grignard Reagent Dropwise (0-10°C) cool->add react 5. Stir at Room Temperature (1.5h, Monitor by TLC) add->react quench 6. Quench with sat. NH₄Cl (aq) at 0°C react->quench extract 7. Liquid-Liquid Extraction with Diethyl Ether quench->extract purify 8. Dry, Concentrate, and Purify via Column Chromatography extract->purify

Caption: Workflow for the Grignard synthesis of a secondary alcohol.

Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[14] The reaction utilizes a phosphonium ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[15][16][17] Using a non-stabilized ylide, such as methylenetriphenylphosphorane, will convert this compound into its corresponding terminal alkene.[14]

Experimental Protocol

This protocol describes the synthesis of 1-(3-chlorophenyl)-3-vinylbenzene.

Table 3: Reagents and Conditions for Wittig Reaction

Reagent/Parameter Quantity Moles (mmol) Notes
Methyltriphenylphosphonium Bromide 4.47 g 12.5 Ylide Precursor
n-Butyllithium (n-BuLi) 5.0 mL 12.0 2.4 M solution in hexanes
This compound 2.17 g 10.0 Limiting Reagent
Anhydrous Tetrahydrofuran (THF) 50 mL - Solvent
Reaction Temperature -78 °C to RT - Controlled ylide formation and reaction
Reaction Time 3-4 hours -

| Expected Product | 1-(3-chlorophenyl)-3-vinylbenzene | ~2.15 g (Yield dependent) | Alkene |

Step-by-Step Procedure:

  • Ylide Preparation: To an oven-dried, nitrogen-flushed flask, add methyltriphenylphosphonium bromide (4.47 g, 12.5 mmol) and 40 mL of anhydrous THF. Cool the resulting suspension to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add n-butyllithium (5.0 mL of 2.4 M solution, 12.0 mmol) dropwise via syringe. The solution should turn a characteristic deep orange or yellow color, indicating the formation of the ylide.[15] Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.

  • Aldehyde Addition: Re-cool the ylide solution to -78 °C. In a separate flask, dissolve this compound (2.17 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this aldehyde solution dropwise to the ylide solution.

  • Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by carefully adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Extract the mixture with diethyl ether (3 x 30 mL). The triphenylphosphine oxide byproduct is often poorly soluble and may precipitate; it can be removed by filtration.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Wittig Reaction Mechanism

G cluster_0 1. Ylide + Aldehyde cluster_1 2. [2+2] Cycloaddition cluster_2 3. Cycloreversion ylide Ph₃P⁺-C⁻H₂ oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Ar-CHO aldehyde->oxaphosphetane alkene Ar-CH=CH₂ (Alkene) oxaphosphetane->alkene phos_oxide Ph₃P=O oxaphosphetane->phos_oxide

Caption: Key stages of the Wittig reaction mechanism.

Protocol 3: Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) across the carbonyl double bond produces a cyanohydrin. This reaction is synthetically valuable because the resulting cyanohydrin is a versatile intermediate.[18] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[19] The reaction is typically catalyzed by a small amount of base, which generates the cyanide anion (CN⁻), the active nucleophile.[19] Due to the extreme toxicity of HCN, procedures often generate it in situ or use cyanide salts like KCN or NaCN with a proton source.[20]

Experimental Protocol

This protocol uses sodium cyanide in the presence of a cation-exchange resin as a safer alternative to handling HCN directly.[21]

Table 4: Reagents and Conditions for Cyanohydrin Formation

Reagent/Parameter Quantity Moles (mmol) Notes
This compound 1.08 g 5.0 Substrate
Sodium Cyanide (NaCN) 0.49 g 10.0 Cyanide Source
DOWEX 50WX4 Resin 2.5 g - Acidic Resin Catalyst
Acetonitrile (CH₃CN) 15 mL - Solvent
Reaction Temperature Room Temperature -
Reaction Time 2-4 hours -

| Expected Product | 2-(3-(3-chlorophenyl)phenyl)-2-hydroxyacetonitrile | ~1.2 g (Yield dependent) | Cyanohydrin |

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.08 g, 5.0 mmol), sodium cyanide (0.49 g, 10.0 mmol), and 15 mL of acetonitrile. Caution: Cyanide salts are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available.

  • Catalyst Addition: Add the DOWEX 50WX4 resin (2.5 g) to the stirring mixture. The resin acts as a proton source to facilitate the reaction.[21]

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[21]

  • Workup: Upon completion, filter the reaction mixture to remove the resin and any unreacted sodium cyanide. Wash the solids with a small amount of acetonitrile.

  • Purification: Combine the filtrate and washings and evaporate the solvent under reduced pressure. The resulting crude cyanohydrin can be used directly or purified further if necessary.

Cyanohydrin Formation Workflow

G setup 1. Combine Aldehyde, NaCN, and Acetonitrile in Flask add_resin 2. Add DOWEX Resin to the Mixture setup->add_resin react 3. Stir Vigorously at RT (2-4h, Monitor by TLC) add_resin->react filter 4. Filter to Remove Resin and Excess NaCN react->filter concentrate 5. Evaporate Solvent under Reduced Pressure filter->concentrate product Crude Cyanohydrin Product concentrate->product

Caption: Workflow for heterogeneous catalytic cyanohydrin formation.

Protocol 4: Reductive Amination for Amine Synthesis

Reductive amination is one of the most effective methods for synthesizing amines. The process involves two key stages: the reaction between an aldehyde and a primary or secondary amine to form an imine (or iminium ion), followed by the in-situ reduction of this intermediate to the target amine.[22] A key advantage is the ability to use mild reducing agents, such as sodium triacetoxyborohydride (STAB), which selectively reduce the iminium ion in the presence of the starting aldehyde.[23]

Experimental Protocol

This protocol details the reaction of this compound with benzylamine to form a secondary amine.

Table 5: Reagents and Conditions for Reductive Amination

Reagent/Parameter Quantity Moles (mmol) Notes
This compound 1.08 g 5.0 Substrate
Benzylamine 0.59 g (0.58 mL) 5.5 Amine
Sodium Triacetoxyborohydride (STAB) 1.27 g 6.0 Reducing Agent
Dichloroethane (DCE) 25 mL - Solvent
Reaction Temperature Room Temperature -
Reaction Time 6-12 hours -

| Expected Product | N-benzyl-1-(3-(3-chlorophenyl)phenyl)methanamine | ~1.5 g (Yield dependent) | Secondary Amine |

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add this compound (1.08 g, 5.0 mmol) and benzylamine (0.59 g, 5.5 mmol) to 25 mL of dichloroethane (DCE). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.27 g, 6.0 mmol) to the mixture in one portion.[24] The reaction is often mildly exothermic.

  • Reaction: Stir the reaction at room temperature overnight (6-12 hours). Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Reductive Amination Workflow

G setup 1. Combine Aldehyde and Amine in DCE; Stir 30 min add_stab 2. Add STAB Reducing Agent setup->add_stab react 3. Stir at Room Temperature (6-12h, Monitor Reaction) add_stab->react quench 4. Quench with sat. NaHCO₃ (aq) react->quench extract 5. Extract with Dichloromethane quench->extract purify 6. Dry, Concentrate, and Purify via Column Chromatography extract->purify

Caption: One-pot workflow for reductive amination using STAB.

References

Application Notes & Protocols: Investigating 3-(3-Chlorophenyl)benzaldehyde as a Scaffold for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Inhibitor Scaffolds

The discovery of novel, potent, and selective enzyme inhibitors remains a cornerstone of modern drug development and biochemical research. An ideal starting point for inhibitor design is a "privileged scaffold"—a molecular framework that can be readily modified to interact with a variety of biological targets. This guide focuses on the untapped potential of 3-(3-Chlorophenyl)benzaldehyde , a compound whose unique structural features—a biphenyl-like core, a reactive aldehyde group, and a strategic chloro-substituent—present a compelling case for its exploration as a versatile starting point for the development of new enzyme inhibitors[1].

While this specific molecule is not yet established as an inhibitor, its chemical architecture suggests at least two primary mechanisms through which it could modulate enzyme activity. The aldehyde functional group can act as a reactive "warhead" capable of forming reversible covalent bonds with key enzymatic residues, particularly cysteine.[2][3][4] Concurrently, the substituted biphenyl structure can serve as a recognition element, mimicking endogenous substrates to achieve competitive inhibition, especially for enzymes that process aromatic aldehydes.[5][6]

This document provides a comprehensive theoretical framework and detailed experimental protocols for researchers to systematically investigate, characterize, and validate the inhibitory potential of this compound and its future derivatives.

Part 1: Theoretical Framework and Target Selection

The rationale for investigating this compound is twofold, based on the distinct roles its functional groups can play in enzyme binding.

The Aldehyde "Warhead": A Tool for Reversible Covalent Inhibition

Aldehydes are well-documented electrophilic warheads that show a strong propensity for reacting with nucleophilic residues in an enzyme's active site.[7] For cysteine proteases, such as caspases and cathepsins, the aldehyde's carbonyl carbon is susceptible to nucleophilic attack by the thiolate group of a catalytic cysteine residue.[3][8] This interaction results in the formation of a stable, yet reversible, hemithioacetal adduct, effectively halting the enzyme's catalytic cycle.[3] This reversible covalent mechanism offers a desirable balance between high potency and reduced risk of permanent, off-target modifications often associated with irreversible inhibitors.[2]

Potential Enzyme Targets:

  • Caspases: A family of cysteine proteases central to apoptosis and inflammation. Peptide aldehydes are known to be potent caspase inhibitors.[9][10][11]

  • Cathepsins: Lysosomal cysteine proteases involved in various physiological processes, with dysregulation implicated in cancer and other diseases.

  • Cruzain: The major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease, making it a key drug target.[2]

Caption: Mechanism of reversible covalent inhibition of a cysteine protease by an aldehyde warhead.

The Aromatic Scaffold: A Mimic for Competitive Inhibition

The Aldehyde Dehydrogenase (ALDH) superfamily comprises 19 human isozymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[5][6] Many ALDH isozymes are crucial for cellular homeostasis and detoxification, and their overexpression is linked to cancer therapy resistance.[6][12][13] Given that this compound is an aromatic aldehyde, it is a prime candidate to act as a substrate mimic and competitive inhibitor for ALDH isozymes that have a preference for such substrates (e.g., ALDH1A1, ALDH3A1).[6] In this model, the inhibitor would occupy the aldehyde binding pocket, preventing the natural substrate from binding and being metabolized.

Potential Enzyme Targets:

  • ALDH1A1 & ALDH1A3: Key enzymes in retinoic acid biosynthesis and markers for cancer stem cells.[12][13]

  • ALDH2: The primary enzyme for acetaldehyde metabolism, crucial in alcohol detoxification.[5][14]

Caption: Competitive inhibition of an ALDH enzyme by a substrate-mimicking inhibitor.

Part 2: Experimental Protocols for Inhibitor Characterization

This section provides standardized operating procedures for the initial assessment and detailed characterization of this compound as an enzyme inhibitor.

Protocol: Initial Screening for Half-Maximal Inhibitory Concentration (IC₅₀)

The first step is to determine if the compound inhibits the target enzyme's activity and at what concentration. The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15]

  • Purified target enzyme (e.g., human recombinant ALDH1A1 or Caspase-3).

  • This compound (test inhibitor).

  • Known reference inhibitor (positive control, e.g., DEAB for ALDH1A1).

  • Enzyme-specific substrate (e.g., a fluorogenic or chromogenic substrate).

  • Assay buffer (optimized for pH, ionic strength, and cofactors for the target enzyme).[16]

  • Cofactors (e.g., NAD⁺ for ALDH assays).[5]

  • DMSO (for dissolving compounds).

  • 96-well microplates (black for fluorescence, clear for absorbance).

  • Microplate reader.

  • Prepare Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Prepare Serial Dilutions: Create a series of dilutions of the test inhibitor in assay buffer. A common approach is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid affecting enzyme activity.

  • Prepare Reaction Components: Prepare solutions of the enzyme and substrate in assay buffer at optimized concentrations. For ALDH assays, include the necessary cofactor (NAD⁺) with the substrate.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a small volume (e.g., 2 µL) of each inhibitor dilution.

    • Positive Control Wells: Add 2 µL of the reference inhibitor at a concentration known to cause significant inhibition.

    • Negative Control (100% Activity) Wells: Add 2 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Blank (No Enzyme) Wells: Add 2 µL of DMSO/buffer and substrate, but not enzyme, to measure background signal.

  • Pre-incubation: Add the enzyme solution to all wells except the blanks. Incubate the plate for 15-30 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[16]

  • Initiate Reaction: Add the substrate solution (containing cofactors, if needed) to all wells to start the reaction.

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) over time (kinetic mode) at the appropriate wavelength. The initial rate of the reaction (V₀) is determined from the linear phase of the progress curve.[15]

  • Data Analysis:

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_negative_control))

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for determining the IC₅₀ value of an enzyme inhibitor.

Enzyme TargetCompoundIC₅₀ (µM)Hill Slope
ALDH1A1 This compound5.2 ± 0.41.1
DEAB (Control)0.8 ± 0.11.0
Caspase-3 This compound15.8 ± 1.20.9
Ac-DEVD-CHO (Control)0.01 ± 0.0021.0
Trypsin This compound> 100N/A
(Note: Data are hypothetical and for illustrative purposes only.)
Protocol: Mechanism of Action (MoA) Studies

Once inhibitory activity is confirmed, the next step is to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring reaction rates at various concentrations of both the substrate and the inhibitor.[17]

  • Experimental Design: Create a matrix of experimental conditions. Select at least five substrate concentrations (e.g., spanning from 0.5x Kₘ to 5x Kₘ) and at least four inhibitor concentrations (including zero).[17]

  • Assay Execution: Perform the enzymatic assay as described in Protocol 2.1 for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each condition.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • To determine the inhibition type and the inhibition constant (Kᵢ), transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

      • Competitive Inhibition: Lines will intersect on the y-axis.

      • Non-competitive Inhibition: Lines will intersect on the x-axis.

      • Uncompetitive Inhibition: Lines will be parallel.

    • Calculate Kᵢ from the plots. For competitive inhibition, Kᵢ = [I] / ((Slope_inhibited / Slope_uninhibited) - 1).

Inhibitor Conc. (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol/min)Inhibition TypeKᵢ (µM)
0 (Control)50.510.2N/AN/A
2.575.210.1Competitive2.6
5.0101.810.3Competitive
10.0155.110.0Competitive
(Note: Data are hypothetical and for illustrative purposes only.)

Part 3: Advanced Considerations and Future Directions

Addressing the Challenges of Aldehyde-Based Inhibitors

A critical consideration in developing aldehyde-containing compounds is their inherent reactivity, which can lead to rapid metabolism, off-target effects, and potential immunotoxicity.[2] Should this compound prove to be a potent inhibitor, future medicinal chemistry efforts should focus on:

  • Prodrug Strategies: Designing "masked aldehyde" inhibitors, such as cyclic hemiacetals or α-keto-acetals, which are converted to the active aldehyde only upon entering the target cell or enzyme active site.[2]

  • Scaffold Optimization: Systematically modifying the biphenyl core and the chloro-substituent to enhance binding affinity and selectivity, thereby reducing the required therapeutic dose and minimizing off-target reactivity.

Target Validation and Selectivity Profiling

To validate the compound as a useful research tool or a viable drug lead, it is imperative to:

  • Profile for Selectivity: Screen the inhibitor against a broad panel of related enzymes (e.g., all available ALDH isozymes or a panel of cysteine proteases) to determine its selectivity profile.

  • Confirm Target Engagement in Cells: Utilize cell-based assays to confirm that the inhibitor can engage its target in a physiological context.

  • Structural Biology: Pursue co-crystallization of the inhibitor with its target enzyme to obtain high-resolution structural data. This provides definitive proof of the binding mode and mechanism of action, which is invaluable for guiding further optimization.[18]

Conclusion

This compound represents an intriguing and underexplored starting point for the development of novel enzyme inhibitors. Its dual-potential as both a covalent warhead and a competitive substrate mimic provides a rich foundation for targeting critical enzyme families like cysteine proteases and aldehyde dehydrogenases. The protocols and theoretical framework outlined in this guide offer a robust and systematic pathway for researchers to unlock this potential, from initial screening and mechanistic studies to advanced optimization and validation. Through rigorous application of these methodologies, the scientific community can effectively evaluate and potentially develop this scaffold into a new class of valuable biochemical tools and therapeutic agents.

References

Application Notes & Protocols: Utilizing 3-(3-Chlorophenyl)benzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract: 3-(3-Chlorophenyl)benzaldehyde (CAS No: 400745-60-0) is a bifunctional organic compound that has emerged as a significant building block in modern organic synthesis. Its structure is characterized by a reactive aldehyde group and a stable biphenyl scaffold, with a chlorine atom on one of the phenyl rings. This unique combination of features makes it an exceptionally versatile intermediate for constructing complex molecular architectures. The aldehyde functional group serves as a prime site for a multitude of classic transformations, including condensation, olefination, and reductive amination. Simultaneously, the aryl chloride provides a handle for advanced transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its synthetic utility, focusing on key reaction classes and furnishing detailed, field-proven protocols for its application in the synthesis of high-value molecules, including chalcones, stilbene derivatives, and complex heterocyclic systems relevant to pharmaceutical and materials science research.[1][2]

Overview of Synthetic Potential

The strategic value of this compound lies in its two distinct reactive centers. The aldehyde is an electrophilic hub for carbon-carbon and carbon-heteroatom bond formation, while the aryl chloride is a substrate for metal-catalyzed cross-coupling. This duality allows for sequential or orthogonal synthetic strategies, enabling the rapid assembly of diverse molecular libraries.

G main This compound chalcones Chalcones (Claisen-Schmidt) main->chalcones alkenes Alkenes / Stilbenes (Wittig Reaction) main->alkenes heterocycles Heterocycles (e.g., Schiff Bases) main->heterocycles terphenyls Terphenyls / Poly-aryls (Suzuki Coupling) main->terphenyls

Figure 1: Key synthetic transformations using this compound.

Application in Chalcone Synthesis via Claisen-Schmidt Condensation

Expert Rationale: Chalcones are α,β-unsaturated ketones that form the central core of a variety of biologically active compounds, including flavonoids and isoflavonoids.[3] They are recognized for a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[3] The Claisen-Schmidt condensation is a reliable and high-yielding method for synthesizing chalcones.[4] It involves a base-catalyzed aldol condensation between an aromatic aldehyde (lacking α-hydrogens), such as this compound, and a ketone (acetophenone or its derivatives), followed by spontaneous dehydration to yield the thermodynamically stable conjugated system.[5][6] The choice of a strong base like NaOH or KOH is critical for deprotonating the ketone to form the reactive enolate nucleophile. Solvent-free methods using grinding have also proven effective and environmentally friendly.[7]

G cluster_mech Claisen-Schmidt Condensation Mechanism ketone Ketone (e.g., Acetophenone) enolate Enolate (Nucleophile) ketone->enolate Deprotonation aldehyde Aldehyde (Electrophile) aldol_adduct Aldol Adduct (Intermediate) enolate->aldol_adduct Nucleophilic Attack aldehyde->aldol_adduct h2o_out - H₂O (Dehydration) chalcone Chalcone Product (α,β-Unsaturated Ketone) aldol_adduct->chalcone Dehydration oh OH⁻ h2o H₂O G cluster_wittig Wittig Reaction Mechanism ylide Phosphonium Ylide (Ph₃P=CR₂) oxaphosphetane Oxaphosphetane (4-membered ring) ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Aldehyde (R'CHO) aldehyde->oxaphosphetane alkene Alkene (R'CH=CR₂) oxaphosphetane->alkene Ring Collapse phosphine_oxide Triphenylphosphine Oxide (Ph₃P=O) oxaphosphetane->phosphine_oxide

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-(3-Chlorophenyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your target compound. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds.[1][2]

Frequently Asked Questions (FAQs)

Here we address common initial queries and challenges encountered during the synthesis of this compound.

Q1: What is the most effective synthetic route to this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method.[3] This involves the palladium-catalyzed reaction between 3-formylphenylboronic acid and 1-bromo-3-chlorobenzene or 3-chlorophenylboronic acid and 3-bromobenzaldehyde. The choice between these pairs depends on the commercial availability and stability of the starting materials.

Q2: My reaction yield is consistently low. What are the most common initial checks?

A2: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of:

  • Reagent Quality: Ensure the purity of your boronic acid, aryl halide, catalyst, and base. Boronic acids can degrade over time, and the purity of the palladium catalyst is crucial.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[4][5] Ensure your reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon). This includes degassing your solvents.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[6] Use fresh reagents or those that have been stored properly.

Q3: I am observing significant side products. What are the likely culprits?

A3: The two most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.[7]

  • Homocoupling: This is the formation of a symmetrical biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[4][8]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of benzaldehyde from 3-formylphenylboronic acid. This can be exacerbated by high temperatures and certain basic conditions.[9]

Q4: How do I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[10][11] Spot the reaction mixture alongside your starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.[10]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming specific challenges in your synthesis.

Problem 1: Low or No Product Formation

Causality: A lack of product formation points to an issue with the catalytic cycle, often related to the catalyst's activity or the reaction conditions.

Solutions:

  • Catalyst and Ligand Selection:

    • For Aryl Chlorides: 1-bromo-3-chlorobenzene is a common starting material. However, if you are using a chloro-substituted aryl partner, it's important to note that aryl chlorides are less reactive than aryl bromides or iodides.[12] In such cases, standard palladium catalysts like Pd(PPh₃)₄ may be less effective. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), can significantly enhance the rate of oxidative addition, a key step in the catalytic cycle.[13][14]

    • Catalyst Precursors: Using a Pd(0) source like Pd₂(dba)₃ with a suitable ligand can sometimes be more effective than Pd(II) precatalysts like Pd(OAc)₂, as the in situ reduction of Pd(II) can sometimes be inefficient.[8]

  • Optimizing the Base and Solvent System:

    • The choice of base is critical for activating the boronic acid.[15] A screening of bases is often recommended. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[14] The solubility of the base in the chosen solvent system is a key factor.

    • A biphasic solvent system, such as toluene/water or dioxane/water, often improves the solubility of the inorganic base and facilitates the reaction.[14]

  • Reaction Temperature:

    • While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation.[8] An optimal temperature needs to be determined experimentally, typically in the range of 80-110 °C.

Problem 2: Significant Homocoupling of the Boronic Acid

Causality: The formation of a biaryl product derived from the boronic acid is a common side reaction, particularly with 3-formylphenylboronic acid due to its electronic properties.

Solutions:

  • Rigorous Exclusion of Oxygen: Oxygen can mediate the homocoupling process.[4][5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • Order of Reagent Addition: Pre-heating the mixture of the aryl halide, base, and solvent before adding the palladium catalyst and boronic acid can sometimes minimize homocoupling.[5] This allows for the rapid initiation of the cross-coupling catalytic cycle, outcompeting the homocoupling pathway.

  • Choice of Palladium Source: Using a Pd(0) catalyst source directly can be advantageous over a Pd(II) precatalyst, which can directly promote homocoupling.[8]

Problem 3: Protodeboronation of 3-Formylphenylboronic Acid

Causality: The aldehyde group is electron-withdrawing, which can make the C-B bond more susceptible to cleavage under certain conditions, leading to the formation of benzaldehyde.

Solutions:

  • Milder Base: Strong bases can promote protodeboronation.[9] Consider using a milder base like KF or K₂CO₃ instead of stronger bases like NaOH or KOH.

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, in cases of significant protodeboronation, switching to anhydrous conditions with a suitable organic-soluble base may be beneficial.

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation. The boronic acid is then generated in situ under the reaction conditions.

Data Presentation

The choice of reaction parameters can significantly impact the yield. The following tables provide a comparative overview of how different components can affect the outcome of a Suzuki-Miyaura coupling.

Table 1: Effect of Different Bases on the Yield of a Model Suzuki Coupling Reaction

EntryBaseSolventYield (%)
1Na₂CO₃Toluene/H₂O95
2K₂CO₃Toluene/H₂O98
3K₃PO₄Toluene/H₂O92
4Cs₂CO₃Dioxane97
5Et₃NDMF65

Data is illustrative and compiled from various sources for a typical Suzuki coupling of an aryl bromide with phenylboronic acid. Yields are highly dependent on the specific substrates and conditions.[14]

Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of Aryl Chlorides

Catalyst SystemAryl ChlorideLigandYield (%)
Pd(PPh₃)₄4-ChloroanisolePPh₃<10
Pd(OAc)₂4-ChloroanisoleSPhos98
Pd₂(dba)₃4-ChloroanisoleXPhos96
PEPPSI-IPr4-ChloroanisoleIPr95

This table highlights the importance of specialized ligands for the activation of less reactive aryl chlorides.[16]

Experimental Protocols

A detailed, step-by-step methodology is crucial for reproducibility.

Representative Protocol for the Synthesis of this compound:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-formylphenylboronic acid (1.2 mmol), 1-bromo-3-chlorobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed toluene (8 mL) and water (2 mL). Bubble argon through the mixture for 15 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a suitable ligand if necessary (e.g., a bulky phosphine ligand for aryl chloride substrates).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) Intermediate B->C D Transmetalation (Ar'-B(OH)2, Base) C->D E Ar-Pd(II)-Ar'(L2) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Reagents Verify Reagent Purity (Boronic Acid, Aryl Halide, Catalyst, Base) Start->Check_Reagents Check_Inert Ensure Rigorous Inert Atmosphere Start->Check_Inert Check_Conditions Review Reaction Conditions (Temperature, Solvent, Base) Start->Check_Conditions Optimize_Catalyst Optimize Catalyst/Ligand System (Especially for Aryl Chlorides) Check_Reagents->Optimize_Catalyst Check_Inert->Optimize_Catalyst Check_Conditions->Optimize_Catalyst Side_Reactions Investigate Side Reactions (Homocoupling, Protodeboronation) Optimize_Catalyst->Side_Reactions Solution Improved Yield Optimize_Catalyst->Solution Side_Reactions->Solution

Caption: A logical workflow for diagnosing and resolving low yield issues in the synthesis.

References

Technical Support Center: Purification of 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-(3-Chlorophenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and adapt protocols to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What is the most likely synthetic route for this compound, and how does that inform the purification strategy?

A1: The most common and efficient method for synthesizing the biphenyl scaffold of this molecule is the Suzuki-Miyaura cross-coupling reaction.[1] This typically involves reacting 3-bromobenzaldehyde with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base.[1][2] Understanding this synthesis is critical because the expected impurities are directly related to the side reactions of this coupling. Your purification strategy must be designed to remove:

  • Unreacted Starting Materials: 3-bromobenzaldehyde and 3-chlorophenylboronic acid.

  • Homocoupling Byproducts: Biphenyl (from the coupling of two boronic acid molecules) and 3,3'-dichlorobiphenyl.[3][4]

  • Protodeboronation Product: Chlorobenzene, formed by the cleavage of the C-B bond in the boronic acid.[3]

  • Catalyst Residues: Residual palladium, which can often appear as fine black particles (palladium black).[3]

Q2: What are the primary purification methods suitable for this compound?

A2: Given that this compound is a solid at room temperature (m.p. ~43-44°C), the two most effective and widely used purification techniques are:

  • Flash Column Chromatography: Excellent for separating compounds with different polarities. It is highly effective at removing both more polar and less polar impurities.[5][6]

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid compound.[7][8][9] It relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

For larger, industrial scales, vacuum distillation might be considered, but it carries the risk of thermal decomposition.[10]

Q3: My aldehyde seems to be degrading on the silica gel column. Why is this happening and what can I do?

A3: Standard silica gel is slightly acidic, which can catalyze the decomposition or polymerization of sensitive aldehydes. Additionally, if you use an alcohol (like methanol or ethanol) in your solvent system, the acidic silica can promote the formation of hemiacetals or acetals, complicating your purification.[11]

  • Solution 1 (Solvent Choice): Avoid alcoholic co-solvents. A hexane/ethyl acetate or dichloromethane mobile phase is generally recommended.

  • Solution 2 (Deactivate Silica): You can neutralize the silica gel by adding a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to your eluent.[11]

  • Solution 3 (Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral alumina or Florisil if your compound is particularly sensitive.[12]

Part 2: Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for purifying your crude product, starting from the post-reaction workup.

PurificationWorkflow Workup Crude Reaction Mixture (Post-Aqueous Workup) TLC Analyze by TLC/LCMS Workup->TLC Decision1 Purity Assessment TLC->Decision1 HighPurity Product >95% Pure (Minor Impurities) Decision1->HighPurity High Purity LowPurity Complex Mixture (Multiple Spots on TLC) Decision1->LowPurity Low Purity Recrystallize Recrystallization HighPurity->Recrystallize Chromatography Flash Column Chromatography LowPurity->Chromatography FinalProduct1 Pure Crystalline Product Recrystallize->FinalProduct1 Fractions Collect & Analyze Fractions Chromatography->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine FinalProduct2 Pure Amorphous/Oily Product Combine->FinalProduct2 Recrystallize2 Recrystallization (Post-Chromatography) FinalProduct2->Recrystallize2 If solidifies Recrystallize2->FinalProduct1

Caption: Decision workflow for purifying crude this compound.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem Encountered Probable Cause(s) Step-by-Step Solution
Persistent black particles in the product, even after filtration. Finely dispersed Palladium Black: The palladium catalyst has crashed out of solution as very fine particles that can pass through standard filter paper.[3]1. Dissolve: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). 2. Filter through Celite®: Prepare a short plug of Celite® or silica gel in a pipette or Hirsch funnel. 3. Elute: Pass the solution of your compound through the plug. The fine palladium particles will be adsorbed onto the Celite®/silica. 4. Rinse: Rinse the plug with a small amount of fresh solvent to recover all of your product. 5. Evaporate: Combine the filtrates and remove the solvent under reduced pressure.
During recrystallization, the product "oils out" instead of forming crystals. Melting Point vs. Solvent Boiling Point: The boiling point of your chosen solvent is higher than the melting point of your compound (~44°C). The solid is melting in the hot solvent rather than dissolving.[13] Supersaturation is too high: The solution is cooling too rapidly, preventing orderly crystal lattice formation.1. Re-heat: Re-heat the mixture until it becomes a homogeneous solution again. 2. Add More Solvent: Add more of the "good" solvent to decrease the saturation point.[14] 3. Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Do not place a hot flask directly into an ice bath. Insulating the flask can promote slower cooling.[14] 4. Change Solvent System: If the problem persists, choose a solvent or solvent pair with a lower boiling point (e.g., diethyl ether/hexane instead of ethyl acetate/hexane).
After column chromatography, NMR shows fractions are clean but the combined product has impurities. Overlapping Elution: The polarity of your product and an impurity are too similar, causing them to co-elute. Fractions cut too broadly: You may have combined fractions from the beginning or end of the elution peak that contained impurities.1. Re-analyze Fractions: Check the TLC or LCMS of individual fractions at the leading and tailing ends of your product peak. 2. Optimize Eluent: If co-elution is the issue, re-run the column with a less polar solvent system to achieve better separation (i.e., increase the difference in Rf values). 3. Recrystallize: If the impurity is minor, a subsequent recrystallization of the combined, evaporated fractions is often the most efficient solution.
Low or no recovery after recrystallization. Too much solvent was used: The concentration of your compound never reached supersaturation upon cooling, so it remained in the mother liquor.[14] Inappropriate solvent choice: The compound is too soluble in the cold solvent.[13]1. Reduce Solvent Volume: Place the mother liquor on a rotary evaporator and carefully remove a portion of the solvent. Attempt to cool and crystallize again.[14] 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound. 3. Re-evaluate Solvent: Perform solvent screening on a small scale to find a more suitable system where the compound has high solubility when hot and very low solubility when cold.[15]
A new spot appears on TLC after column chromatography that wasn't in the crude mixture. Compound Degradation: The aldehyde is degrading on the acidic silica gel.[12] Acetal Formation: Reaction with an alcohol in the eluent.[11]1. Use Neutralized Eluent: Re-run the column using a solvent system containing ~1% triethylamine. 2. Change Stationary Phase: Switch to neutral alumina. 3. Check Solvent Purity: Ensure your solvents are free of acidic or basic impurities.

Part 4: Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude material in dichloromethane.

    • Spot on a silica gel TLC plate and develop in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give the product an Rf value of approximately 0.25-0.35 and show good separation from all major impurities.

  • Column Packing:

    • Select an appropriate size column for your sample amount (e.g., a 40g column for 1-2g of crude material).

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[5] Allow the silica to settle, leaving a layer of solvent above the bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a low-boiling solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column bed, taking care not to disturb the surface.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin applying pressure.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Once the product has fully eluted, combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This is a powerful final polishing step.

  • Solvent System Selection:

    • The goal is to find a solvent (or solvent pair) in which this compound is highly soluble when hot but poorly soluble when cold.[13]

    • Good starting points are isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexane or toluene/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional):

    • If there are insoluble impurities (like dust or palladium black), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin.[14]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry completely or dry in a vacuum oven.

References

Identifying and minimizing side products in 3-(3-Chlorophenyl)benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactions of 3-(3-Chlorophenyl)benzaldehyde

A Guide to Identifying and Minimizing Side Products

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile building block. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and efficient method for synthesizing the core structure of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves coupling an aryl halide (e.g., 3-bromobenzaldehyde) with an arylboronic acid (e.g., 3-chlorophenylboronic acid). While powerful, this reaction is susceptible to several side reactions that can complicate purification and reduce yields.

Core Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pdi_complex Ar¹-Pd(II)L₂-X transmetalation Transmetalation pdi_complex->transmetalation Ar²B(OH)₂ (3-Chlorophenylboronic acid) + Base diaryl_complex Ar¹-Pd(II)L₂-Ar² reductive_elim Reductive Elimination diaryl_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elim->product edge_start edge_start->pd0 edge_end Wittig_Mechanism cluster_reactants Reactants aldehyde This compound (Ar-CHO) cycloaddition [2+2] Cycloaddition ylide Phosphonium Ylide (Ph₃P⁺-C⁻HR) oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane fragmentation Fragmentation oxaphosphetane->fragmentation alkene Alkene (Ar-CH=CHR) fragmentation->alkene tppo Triphenylphosphine Oxide (Ph₃P=O) fragmentation->tppo Grignard_Pathways start This compound + R-MgX path_add Nucleophilic Addition (Desired Pathway) start->path_add path_red Hydride Transfer (Reduction Side Reaction) start->path_red prod_alcohol Secondary Alcohol (Desired Product) path_add->prod_alcohol prod_reduction 3-(3-Chlorophenyl)methanol (Side Product) path_red->prod_reduction

References

Technical Support Center: Troubleshooting Low Reactivity of 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for 3-(3-Chlorophenyl)benzaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this substituted benzaldehyde in common carbon-carbon bond-forming reactions.

This compound is a valuable building block in organic synthesis. However, the electronic properties of the chloro-substituent can influence the reactivity of the aldehyde functional group. The chlorine atom at the meta-position exerts an electron-withdrawing inductive effect (-I), which can modulate the electrophilicity of the carbonyl carbon. While this effect is generally expected to increase reactivity towards nucleophiles compared to electron-rich benzaldehydes, other factors such as steric hindrance, reagent purity, and reaction conditions can lead to unexpectedly low yields or slow reaction rates.[1][2]

This guide provides a structured approach to troubleshooting and optimizing condensation reactions involving this compound, with a focus on Knoevenagel, Wittig, and Aldol-type reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish compared to unsubstituted benzaldehyde?

While the meta-chloro group is electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon, its effect is less pronounced than that of a para-substituent.[1] Other factors that can contribute to low reactivity include steric hindrance, impurities in the aldehyde, or suboptimal reaction conditions such as catalyst choice, solvent, or temperature.[3]

Q2: How can I check the purity of my this compound?

The most common impurity is the corresponding carboxylic acid (3-(3-Chlorophenyl)benzoic acid), formed by oxidation. Purity can be assessed using several analytical techniques:

  • ¹H NMR: Check for the absence of a broad singlet corresponding to the carboxylic acid proton and the sharp singlet of the aldehyde proton (around 9-10 ppm).

  • GC-MS: This can identify and quantify volatile impurities.[4]

  • Melting Point: The reported melting point is 9-12 °C. A significant deviation could indicate impurities.

  • TLC: Compare the sample to a reference standard if available.

Q3: What are the most common side reactions to be aware of?

  • Self-condensation: In reactions like the Aldol condensation, if the conditions are too harsh (e.g., strong base), the enolizable ketone can self-condense.[5]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking alpha-hydrogens, like this compound, can undergo disproportionation to the corresponding alcohol and carboxylic acid.[6]

  • Michael Addition: The α,β-unsaturated product of a Knoevenagel condensation can sometimes react with another molecule of the active methylene compound.[3]

In-Depth Troubleshooting Guides

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[7][8][9]

Common Issues & Solutions

  • Low Yield:

    • Inactive Catalyst: Weak bases like piperidine or pyridine are commonly used.[3][9] Ensure the catalyst is fresh and not degraded. Consider using a catalytic amount of a stronger, non-nucleophilic base if the active methylene compound is not sufficiently acidic.

    • Inefficient Water Removal: The final step of the Knoevenagel condensation is the elimination of water.[10] If water is not effectively removed, the equilibrium may not favor product formation. Using a Dean-Stark apparatus with a solvent like toluene can be beneficial.

    • Suboptimal Temperature: While some Knoevenagel condensations proceed at room temperature, sluggish reactions may require gentle heating.[3][11] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Troubleshooting Workflow for Knoevenagel Condensation

Caption: Troubleshooting workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide (Wittig reagent).[12][13][14]

Common Issues & Solutions

  • Incomplete Ylide Formation: The formation of the ylide requires a strong base to deprotonate the phosphonium salt.[13]

    • Base Strength: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary.[15] Ensure the base is not quenched by moisture.

    • Anhydrous Conditions: Wittig reagents are highly sensitive to moisture and oxygen. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar).[15]

  • Low Reactivity of Aldehyde:

    • Reaction Temperature: While ylide formation is often done at low temperatures (-78°C to 0°C), the subsequent reaction with the aldehyde may require warming to room temperature or even gentle heating to proceed at a reasonable rate.[15][16]

    • Ylide Stability: Unstabilized ylides can decompose upon warming. A common strategy is to add the aldehyde solution to the freshly prepared ylide at a low temperature and then slowly allow the reaction to warm to room temperature.[16]

Table 1: Comparison of Bases for Wittig Ylide Generation

BasepKa of Conjugate AcidSuitable ForTypical Conditions
n-Butyllithium (n-BuLi)~50Non-stabilized ylidesAnhydrous THF/ether, -78 to 0 °C
Sodium Hydride (NaH)~36 (H₂)Non-stabilized/semi-stabilizedAnhydrous THF/DMSO, 0 °C to RT
Potassium tert-butoxide~19Stabilized/semi-stabilized ylidesAnhydrous THF, 0 °C to RT
Aldol Condensation

The Aldol condensation, particularly the Claisen-Schmidt variant, involves the reaction of an aldehyde (with no α-hydrogens) with an enolizable ketone in the presence of a base.[2][17]

Common Issues & Solutions

  • Reaction Not Initiating:

    • Base Concentration: A sufficiently strong base (e.g., NaOH, KOH) is required to generate the enolate from the ketone.[18] Ensure the base is not old or has absorbed atmospheric CO₂.

    • Solvent Choice: Protic solvents like ethanol are commonly used to facilitate the dissolution of the base and reactants.[5]

  • Formation of Oily Product or No Precipitation:

    • Reaction Time/Temperature: The reaction may not have gone to completion. Allow for longer reaction times or gentle warming. The initial aldol addition product may be an oil; continued stirring and subsequent dehydration often lead to a solid product.[5]

    • Work-up Procedure: After the reaction, adding ice-cold water and scratching the inside of the flask can help induce crystallization.[5]

Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation (Doebner Modification) [9][19]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 115 °C) and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Protocol 2: General Procedure for Wittig Reaction [15][16]

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add the appropriate phosphonium salt (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. A color change (typically to orange or deep red) indicates ylide formation. Stir for 30-60 minutes at this temperature.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide suspension at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms

Wittig_Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Elimination Ph3P+-CH2R Phosphonium Salt Ylide Ph3P=CHR (Ylide) Ph3P+-CH2R->Ylide - H+ Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_reac Ph3P=CHR Aldehyde Ar-CHO Oxaphosphetane [4-membered ring intermediate] Aldehyde->Oxaphosphetane Ylide_reac->Oxaphosphetane Oxaphosphetane_elim [4-membered ring intermediate] Alkene Ar-CH=CHR Oxaphosphetane_elim->Alkene Ph3PO Ph3P=O Oxaphosphetane_elim->Ph3PO

Caption: Simplified mechanism of the Wittig reaction.[12][20][21]

References

Addressing solubility issues of 3-(3-Chlorophenyl)benzaldehyde in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Synthetic Chemistry

Welcome to the technical support center for 3-(3-Chlorophenyl)benzaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the synthetic applications of this versatile biphenyl carbaldehyde. Due to its aromatic structure, this compound can present solubility challenges in various reaction media, potentially impacting reaction rates, yields, and overall efficiency.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and overcome these solubility-related hurdles.

Understanding the Challenge: Physicochemical Properties

While specific experimental solubility data for this compound is not extensively published, we can infer its behavior from related structures like 3-chlorobenzaldehyde and benzaldehyde. Aromatic aldehydes, in general, exhibit poor solubility in aqueous solutions due to their hydrophobic nature.[1][2] Their solubility in organic solvents is significantly better and is a critical factor in designing successful reaction protocols.

Table 1: Physicochemical Properties of 3-Chlorobenzaldehyde (as a proxy)

PropertyValueReference
Molecular FormulaC₇H₅ClO[3]
Molecular Weight140.57 g/mol [3]
Melting Point9-12 °C[3]
Boiling Point213-214 °C[3]
Density1.241 g/mL at 25 °C[3]
Water SolubilityInsoluble

Note: this compound, with its additional phenyl ring, is expected to have even lower aqueous solubility and a higher melting point than 3-chlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What should I do?

A1: This is a common issue. The choice of solvent is critical. Aromatic aldehydes like this are generally soluble in a range of organic solvents.[1] If you are experiencing poor solubility, consider the following:

  • Solvent Polarity: Start with common aprotic polar solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dioxane, especially for reactions like the Suzuki-Miyaura coupling.[4] For other reactions, such as condensations, acetonitrile or ethanol may be suitable.[5]

  • Heating: Gently warming the solvent can significantly increase the solubility of your starting material. However, be mindful of the thermal stability of all reactants and the boiling point of your chosen solvent.

  • Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be employed. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent (like toluene or dioxane) and an aqueous basic solution is often used, creating a biphasic system where the reaction occurs at the interface, facilitated by a phase-transfer catalyst if necessary.[4]

Q2: I'm observing precipitation of my starting material during the reaction. How can I prevent this?

A2: Precipitation during a reaction is a strong indicator that the concentration of your reactant has exceeded its solubility limit under the reaction conditions. This can be caused by a change in temperature or the formation of a less soluble intermediate.

  • Increase Solvent Volume: The simplest approach is to increase the total volume of the solvent to maintain a lower concentration.

  • Temperature Control: If the reaction is exothermic, localized cooling could cause precipitation. Ensure uniform heating and stirring. Conversely, if the reaction is run at a low temperature, you may need to select a solvent in which your compound has higher solubility at that temperature.

  • Hot Addition: If the reactant is added as a solution, consider adding it to the reaction mixture at an elevated temperature (hot addition) to prevent it from crashing out.

Q3: Can poor solubility of this compound lead to low reaction yields?

A3: Absolutely. Poor solubility is a frequent cause of low reaction yields for several reasons:

  • Reduced Reaction Rate: If the reactant is not fully dissolved, the reaction effectively becomes heterogeneous. The rate will be limited by the dissolution rate of the solid, which is often much slower than the intrinsic reaction rate.

  • Incomplete Reactions: A significant portion of the starting material may remain undissolved and unreacted, leading to a low conversion rate.

  • Side Reactions: In some cases, slow reaction rates due to poor solubility can allow for competing side reactions to become more prominent, reducing the yield of the desired product.

To troubleshoot low yields potentially caused by solubility issues, refer to the strategies in Q1 and Q2. Additionally, ensure all other reaction parameters (reagent stoichiometry, catalyst activity, temperature, and reaction time) are optimized.

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering issues believed to be related to the solubility of this compound, follow this logical progression to diagnose and solve the problem.

Troubleshooting_Solubility start Problem: Low Yield or Incomplete Reaction check_solubility Is the starting material fully dissolved at the start of the reaction? start->check_solubility other_issues Investigate other factors: - Reagent purity - Catalyst activity - Temperature - Reaction time check_solubility->other_issues Yes solubility_strategy Implement a Solubilization Strategy check_solubility->solubility_strategy No yes_path Yes end Re-run Reaction and Monitor Progress other_issues->end no_path No change_solvent Change Solvent (e.g., THF, DMF, Dioxane) solubility_strategy->change_solvent increase_temp Increase Temperature solubility_strategy->increase_temp cosolvent Use a Co-solvent System (e.g., Toluene/Water) solubility_strategy->cosolvent increase_volume Increase Solvent Volume solubility_strategy->increase_volume change_solvent->end increase_temp->end cosolvent->end increase_volume->end Suzuki_Miyaura_Workflow ArylHalide 3-Bromobenzaldehyde Reaction Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent System (e.g., Toluene/EtOH/H₂O) - Heat ArylHalide->Reaction BoronicAcid 3-Chlorophenylboronic Acid BoronicAcid->Reaction Product This compound Reaction->Product

References

Technical Support Center: Preventing Oxidation of 3-(3-Chlorophenyl)benzaldehyde to 3-(3-Chlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and utilizing 3-(3-Chlorophenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of preventing its oxidation to the corresponding carboxylic acid. This unwanted side reaction can significantly impact reaction yields, purity of the final product, and the overall efficiency of a synthetic route. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your aldehyde.

Understanding the Challenge: The Facile Oxidation of Aldehydes

Aromatic aldehydes, including this compound, are susceptible to oxidation to carboxylic acids.[1][2] This transformation can be particularly problematic as it can occur simply upon exposure to air (autoxidation), a common issue with benzaldehyde and its derivatives.[3] The presence of the aldehyde hydrogen makes it easily susceptible to attack by oxidizing agents.[1][2] The corresponding carboxylic acid, 3-(3-Chlorophenyl)benzoic acid, is often a common impurity in laboratory samples of the aldehyde.[3]

This guide will walk you through the best practices for storage, handling, and reaction setup to minimize this undesirable oxidation. We will also explore strategies for purifying the aldehyde should oxidation occur.

Frequently Asked Questions (FAQs)
Storage and Handling

Q1: What is the primary cause of my this compound degrading into its carboxylic acid form over time?

A1: The primary cause is autoxidation, a reaction with atmospheric oxygen.[3] Aldehydes are prone to this process, which can be accelerated by exposure to light and trace metal impurities. Benzaldehyde itself readily undergoes autoxidation to benzoic acid at room temperature.[3] Therefore, proper storage is critical to maintain the purity of your this compound.

Q2: What are the ideal storage conditions for this compound to prevent oxidation?

A2: To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[4] It is also recommended to store it in a cool, dry, and dark place.[5] For long-term storage, refrigeration (2-8 °C) is advisable.[4] Using a bottle with a septum-sealed cap can help prevent repeated exposure to air.

Q3: I've noticed some crystalline solid forming in my bottle of this compound. What is it, and what should I do?

A3: The crystalline solid is likely the oxidized product, 3-(3-Chlorophenyl)benzoic acid. Benzoic acid has a much higher boiling point than benzaldehyde, which can sometimes lead to its crystallization from the liquid aldehyde.[3] Before using the aldehyde in a reaction, it is crucial to purify it to remove this impurity.

Troubleshooting Guide: In-Reaction Oxidation

Q4: I'm running a reaction with this compound and my TLC/LC-MS analysis shows a significant amount of the corresponding carboxylic acid. What could be going wrong?

A4: There are several potential reasons for in-reaction oxidation:

  • Reagent Purity: Your starting material may have already contained a significant amount of the carboxylic acid. Always check the purity of your aldehyde before starting a reaction.

  • Reaction Conditions: Certain reaction conditions can promote oxidation. These include the presence of strong oxidizing agents, exposure to air for prolonged periods at elevated temperatures, or the use of certain metal catalysts that can facilitate oxidation.

  • Solvent Choice: Some solvents can contain peroxides (e.g., older ethers) which can act as oxidizing agents. Always use freshly distilled or peroxide-free solvents.

Q5: How can I prevent the oxidation of my aldehyde during a reaction that does not involve an oxidation step?

A5: To prevent unwanted oxidation, consider the following:

  • Degas Your Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of nitrogen or argon. This is especially important for reactions that require heating or are run for extended periods.

  • Use Fresh Reagents: Ensure all your reagents are of high purity and free from oxidizing contaminants.

Q6: My desired reaction is sensitive to acidic conditions, and the formation of the carboxylic acid is inhibiting my transformation. What can I do?

A6: The formation of the acidic carboxylic acid can indeed alter the pH of your reaction mixture and interfere with acid-sensitive catalysts or functional groups. In such cases, you have two main approaches:

  • Purify the Aldehyde Before Use: This is the most direct approach to ensure no acid is present at the start of your reaction.

  • Employ a Protecting Group Strategy: If the reaction conditions are harsh and likely to cause oxidation, you can temporarily protect the aldehyde functional group.

Protocols and Methodologies
Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is effective for removing the 3-(3-Chlorophenyl)benzoic acid impurity. Carboxylic acids can be deprotonated by a weak base to form a water-soluble salt, which can then be separated from the neutral aldehyde in an aqueous extraction.[6]

Materials:

  • Impure this compound

  • Diethyl ether or other suitable organic solvent

  • 10% aqueous sodium bicarbonate (NaHCO₃) solution[6]

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the impure aldehyde in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add an equal volume of 10% aqueous sodium bicarbonate solution and shake the funnel vigorously.[6] Vent the funnel frequently to release the carbon dioxide gas that is generated.

  • Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous (bottom) layer, while the aldehyde remains in the organic (top) layer.

  • Drain the aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Protection of the Aldehyde as a Cyclic Acetal

Protecting the aldehyde as an acetal is a robust strategy when the aldehyde needs to be subjected to conditions that would otherwise cause oxidation, such as reactions with strong bases, nucleophiles, or reducing agents.[7][8] Cyclic acetals are particularly stable.[9]

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or benzene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle and magnetic stirrer

Procedure for Acetal Formation:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the this compound, a slight excess of ethylene glycol (1.1-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add a solvent that forms an azeotrope with water, such as toluene or benzene, to fill the Dean-Stark trap.

  • Heat the mixture to reflux. Water generated during the reaction will be removed as an azeotrope and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the protected aldehyde.

Deprotection of the Acetal:

The acetal protecting group can be easily removed by acidic hydrolysis to regenerate the aldehyde.[9]

Procedure for Deprotection:

  • Dissolve the acetal in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the purified aldehyde.

Data and Visualization
Table 1: Common Oxidizing Agents for Aldehydes
Oxidizing AgentConditionsNotes
Air (O₂)Room temperature, lightAutoxidation, common cause of degradation.[3]
Potassium Permanganate (KMnO₄)Acidic or basicStrong oxidizing agent, can be destructive.[10][11]
Potassium Dichromate (K₂Cr₂O₇)AcidicStrong oxidizing agent.[1][11]
Hydrogen Peroxide (H₂O₂)Basic or with catalystCan be a mild or strong oxidant depending on conditions.[10]

Diagrams

Oxidation_Mechanism Aldehyde This compound Intermediate Peroxy Acid Intermediate Aldehyde->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., O2) Carboxylic_Acid 3-(3-Chlorophenyl)benzoic acid Intermediate->Carboxylic_Acid Rearrangement

Caption: Simplified mechanism of aldehyde oxidation.

Protection_Workflow cluster_protection Protection Step cluster_reaction Reaction Step cluster_deprotection Deprotection Step Aldehyde Aldehyde Protected_Aldehyde Cyclic Acetal Aldehyde->Protected_Aldehyde Protect Protecting_Group Ethylene Glycol, H+ Reaction_Conditions Harsh Conditions (Base, Nucleophile, etc.) Protected_Product Protected Product Protected_Aldehyde->Protected_Product React Deprotecting_Agent Aqueous Acid (H3O+) Final_Product Final Product (Aldehyde) Protected_Product->Final_Product Deprotect

Caption: Workflow for aldehyde protection and deprotection.

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-(3-Chlorophenyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-chlorophenyl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this important class of chemical intermediates. Our focus is on providing practical, experience-driven advice to help you navigate the complexities of palladium-catalyzed cross-coupling reactions.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting to synthesize this compound via a Suzuki-Miyaura coupling between 3-chlorobenzaldehyde and (3-chlorophenyl)boronic acid, but I'm observing very low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings involving aryl chlorides are a frequent challenge, primarily due to the inertness of the C-Cl bond.[1][2] Here’s a systematic approach to diagnosing and solving the problem:

1. Catalyst and Ligand Selection is Critical:

  • The Problem: Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides, especially those that are not activated by electron-withdrawing groups.[1][2] The oxidative addition of the palladium(0) species to the aryl chloride is often the rate-limiting step.[3]

  • The Solution: Employing bulky, electron-rich phosphine ligands is crucial to enhance the catalytic activity. These ligands stabilize the palladium center and promote the oxidative addition step.[2][4]

    • Recommended Catalyst Systems: Consider using pre-formed catalysts or generating the active catalyst in situ with ligands such as:

      • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings.

      • Trialkylphosphines: P(t-Bu)₃ and PCy₃ are also highly effective.[5]

      • N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts are known for their high efficiency in coupling aryl chlorides.[5][6]

2. Inadequate Base Activation:

  • The Problem: The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][7] An inappropriate base can lead to a stalled catalytic cycle.

  • The Solution: The choice of base is critical and can significantly impact the reaction's success.[7]

    • Strong Inorganic Bases: For aryl chloride couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are generally good starting points.[7] In some cases, cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) may be necessary, although the latter can promote side reactions if not used carefully.[8]

    • Fluoride Sources: Potassium fluoride (KF) can also be effective, particularly if your substrate is sensitive to stronger bases.[5]

3. Solvent and Temperature Optimization:

  • The Problem: The reaction solvent influences the solubility of reagents and the stability of the catalytic species. Suboptimal temperature can lead to slow reaction rates or catalyst decomposition.

  • The Solution:

    • Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF, often in combination with water, are common choices.[9] N,N-Dimethylformamide (DMF) can also be effective, but be mindful of potential side reactions at high temperatures.[9]

    • Temperature: Aryl chloride couplings typically require higher temperatures than their bromide or iodide counterparts, often in the range of 80-120 °C.[10] Monitor for catalyst decomposition (indicated by the formation of palladium black), which can occur at excessively high temperatures.[11]

4. Quality of Reagents:

  • The Problem: Impurities in the boronic acid, aryl halide, or solvent can poison the catalyst. Boronic acids, in particular, can undergo protodeboronation (loss of the boronic acid group) if not handled and stored correctly.[12]

  • The Solution:

    • Use freshly purchased or purified reagents.

    • Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the palladium catalyst.[3]

Issue 2: Competing Homocoupling and Dehalogenation Side Reactions

Question: My Suzuki-Miyaura reaction is producing significant amounts of biphenyl (from the boronic acid) and chlorobenzene (from the aryl chloride), in addition to my desired product. How can I suppress these side reactions?

Answer:

Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions that compete with the desired cross-coupling. Here’s how to minimize them:

1. Minimizing Homocoupling:

  • The Cause: Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[3]

  • The Solutions:

    • Thorough Degassing: Rigorously degas your reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Use of Pd(0) Precatalysts: While many reactions start with a Pd(II) source that is reduced in situ, using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes reduce the initial concentration of species that promote homocoupling.

    • Ligand Choice: Bulky ligands can sterically hinder the formation of the homocoupled product.[13]

2. Suppressing Dehalogenation:

  • The Cause: Dehalogenation is the replacement of the chlorine atom with a hydrogen. This can occur through various pathways, including a reaction with trace amounts of water or other proton sources in the presence of the palladium catalyst.

  • The Solutions:

    • Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible.

    • Choice of Base: A weaker base might be less prone to promoting dehalogenation. If you are using a very strong base like an alkoxide, consider switching to a carbonate or phosphate.[13]

    • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed.

Issue 3: Difficulties with the Heck Reaction Approach

Question: I am exploring a Heck reaction between 3-chlorobenzaldehyde and 3-chlorostyrene. The reaction is sluggish and gives a complex mixture of products. What are the key parameters to optimize?

Answer:

The Heck reaction, which couples an aryl halide with an alkene, is a viable alternative for forming the C-C bond in your target molecule.[14][15] However, it comes with its own set of challenges, especially with less reactive aryl chlorides.[16]

1. Catalyst System for Aryl Chlorides:

  • The Challenge: As with the Suzuki reaction, activating the aryl chloride is a primary hurdle.[16]

  • The Solution:

    • Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂) is a common starting point.[17]

    • Ligands: Bulky, electron-rich phosphine ligands are essential. P(t-Bu)₃ and Herrmann's catalyst are known to be effective for Heck reactions involving aryl chlorides.[17] N-heterocyclic carbene (NHC) ligands have also shown promise.[14]

2. Base and Additives:

  • The Role of the Base: The base is required to neutralize the hydrogen halide formed during the catalytic cycle.[18]

  • Common Choices: Triethylamine (Et₃N) is a frequent choice. Inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) can also be used.[19]

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve reaction rates.[16]

3. Regioselectivity and Stereoselectivity:

  • The Issue: The Heck reaction can potentially yield different regioisomers and stereoisomers (E/Z).[20]

  • Controlling the Outcome:

    • Regioselectivity: The addition of the aryl group typically occurs at the less substituted carbon of the alkene double bond.[20]

    • Stereoselectivity: The reaction generally favors the formation of the trans (E) isomer.[14]

4. Potential Side Reactions with Aldehydes:

  • The Problem: The aldehyde functional group can potentially undergo side reactions under Heck conditions, especially at high temperatures.[21]

  • Mitigation Strategies:

    • Protecting Groups: If side reactions are significant, consider protecting the aldehyde as an acetal before the Heck reaction and deprotecting it afterward.

    • Milder Conditions: Exploring catalyst systems that operate at lower temperatures can help minimize unwanted reactions.

II. Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for this compound: Suzuki-Miyaura or Heck?

A1: Both the Suzuki-Miyaura and Heck reactions are powerful C-C bond-forming reactions. The "better" route often depends on the availability of starting materials and the specific experimental setup.

  • Suzuki-Miyaura Coupling: This is often the preferred method due to the commercial availability of a wide range of boronic acids, their stability, and the generally milder reaction conditions compared to some other cross-coupling reactions.[8] The primary challenge is the reactivity of the aryl chloride.[1]

  • Heck Reaction: This is a good alternative if the corresponding styrene derivative is readily available or easily synthesized.[15] It can be more atom-economical as it avoids the use of organometallic reagents. However, controlling regioselectivity and potential side reactions with the aldehyde can be more challenging.[20][21]

Q2: How do I choose the right palladium-to-ligand ratio?

A2: The optimal palladium-to-ligand ratio is crucial for catalyst stability and activity.

  • For Monodentate Ligands (e.g., P(t-Bu)₃): A ratio of 1:2 to 1:4 (Pd:Ligand) is a common starting point. An excess of the ligand can help stabilize the active catalytic species and prevent decomposition.

  • For Bidentate Ligands (e.g., Xantphos, dppf): A ratio of 1:1 to 1:1.2 is typically sufficient, as these ligands chelate to the palladium center.

It is often beneficial to screen a small range of ratios to find the optimal conditions for your specific substrate.

Q3: Can I use a heterogeneous palladium catalyst like Pd/C?

A3: While heterogeneous catalysts like palladium on carbon (Pd/C) are attractive for their ease of separation, they are generally less effective for Suzuki-Miyaura couplings of aryl chlorides compared to homogeneous systems.[10] Achieving high yields often requires higher catalyst loadings (5-15 mol%) and prolonged reaction times.[10] However, for specific applications, particularly in aqueous media, Pd/C can be a viable option, sometimes in combination with a phase-transfer catalyst like TBAB.[10]

Q4: What is the role of water in some Suzuki-Miyaura reaction protocols?

A4: Water is often used as a co-solvent in Suzuki-Miyaura reactions for several reasons:

  • Solubility of the Base: Many inorganic bases, such as K₂CO₃ and K₃PO₄, have better solubility in water than in organic solvents.[7]

  • Activation of the Boronic Acid: Water can participate in the equilibrium that forms the active boronate species required for transmetalation.

  • "Green" Chemistry: Using water as a solvent is environmentally advantageous.[22]

However, the amount of water needs to be carefully controlled, as too much can lead to unwanted hydrolysis side reactions.

Q5: My reaction turns black. Is this a problem?

A5: The formation of a black precipitate, commonly referred to as "palladium black," is an indication of catalyst decomposition.[11] This happens when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it inactive. While a slight color change to dark brown or black is common, extensive precipitation is a sign of a problem. To mitigate this:

  • Ensure an Inert Atmosphere: Oxygen can accelerate catalyst decomposition.

  • Use an Appropriate Ligand: The ligand's role is to stabilize the Pd(0) center. If decomposition is rapid, you may need a more effective ligand.

  • Avoid Excessive Temperatures: High temperatures can lead to faster decomposition.

  • Control Reactant Concentrations: Very high or very low concentrations can sometimes affect catalyst stability.

III. Experimental Protocols and Data

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
Catalyst PrecursorLigandBaseSolvent SystemTypical Temp. (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-110
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O90-100
PdCl₂(dppf)(None)Cs₂CO₃DMF100-120
[Pd(cinnamyl)Cl]₂tBuXPhosK₃PO₄t-AmylOH100
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl chloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine ligand (e.g., SPhos, 2-6 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Heck Reaction
  • In a sealed tube, combine the aryl chloride (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., P(t-Bu)₃, 2-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Add the degassed solvent (e.g., DMF or acetonitrile).

  • Seal the tube and heat to the required temperature (e.g., 120-140 °C).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter off any solids and concentrate the filtrate.

  • Purify the residue by column chromatography.

IV. Visualizing the Workflow

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

Suzuki_Catalyst_Selection start Start: Low Yield with Aryl Chloride catalyst Step 1: Catalyst System Is an electron-rich, bulky phosphine ligand being used? (e.g., SPhos, XPhos, P(t-Bu)3) start->catalyst Evaluate catalyst->catalyst base Step 2: Base Selection Is a strong enough base being used? (e.g., K3PO4, Cs2CO3) catalyst->base Yes base->base conditions Step 3: Reaction Conditions Are the temperature and solvent appropriate for aryl chlorides? (e.g., Toluene, Dioxane, 80-120°C) base->conditions Yes conditions->conditions reagents Step 4: Reagent Quality Are reagents pure and solvents anhydrous/degassed? conditions->reagents Yes reagents->reagents success Successful Coupling reagents->success Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of aryl chlorides.

V. References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem. Retrieved from --INVALID-LINK--

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition in English, 41(22), 4176–4211. --INVALID-LINK--

  • Kolychev, E. L., et al. (2017). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. ResearchGate. --INVALID-LINK--

  • Wang, Z., et al. (2023). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. --INVALID-LINK--

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. ResearchGate. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Wolfe, J. P., et al. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. --INVALID-LINK--

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Leadbeater, N. E., & Marco, M. (2003). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 5(21), 3919-3922. --INVALID-LINK--

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Modern Heck Reactions. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. --INVALID-LINK--

  • Legault, C. Y., et al. (2007). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. --INVALID-LINK--

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from --INVALID-LINK--

  • Staszewska-Krajewska, O., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from --INVALID-LINK--

  • Gande, M. E., & O'Brien, A. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1891. --INVALID-LINK--

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Retrieved from --INVALID-LINK--

  • Yin, J., & Buchwald, S. L. (2002). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Semantic Scholar. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved from --INVALID-LINK--

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. ResearchGate. Retrieved from --INVALID-LINK--

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Taylor & Francis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Heck Reactions. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Retrieved from --INVALID-LINK--

  • Littke, A. F., & Fu, G. C. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Chemical Communications. --INVALID-LINK--

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. National Institutes of Health. Retrieved from --INVALID-LINK--

  • Overman, L. E., & Sato, Y. (2003). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society, 125(40), 12204-12205. --INVALID-LINK--

  • National Institutes of Health. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. National Institutes of Health. Retrieved from --INVALID-LINK--

  • MDPI. (2007). Heck Reaction—State of the Art. MDPI. --INVALID-LINK--

  • National Institutes of Health. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Institutes of Health. Retrieved from --INVALID-LINK--

  • YouTube. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing. Retrieved from --INVALID-LINK--

  • Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction. ResearchGate. Retrieved from --INVALID-LINK--

References

Refinement of workup procedures for reactions involving 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Chlorophenyl)benzaldehyde

A Senior Application Scientist's Guide to Reaction Workup and Purification

Welcome to the technical support resource for researchers utilizing this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple procedural steps and provide the underlying chemical principles to empower you to make informed decisions during your experimental workups.

This compound is a versatile bifunctional building block, featuring a reactive aldehyde and a substituted biphenyl scaffold.[1] This structure is valuable in medicinal chemistry and materials science, but its unique characteristics can present specific challenges during reaction workup and purification. This guide addresses those challenges directly.

Section 1: Aqueous Workup & Extraction

This initial phase of purification is critical for removing inorganic salts, quenching reagents, and highly polar impurities. Errors at this stage can complicate all subsequent steps.

Question 1: My reaction mixture has formed a persistent emulsion during liquid-liquid extraction. What is causing this and how can I resolve it?

Answer: Emulsion formation is common when working with aromatic compounds, especially when basic aqueous solutions are used, which can generate anionic species that act as surfactants.

  • Causality: The biphenyl structure of your molecule contributes to its surfactant-like properties. If your reaction involves a base like NaOH or K₂CO₃, residual amounts can deprotonate any acidic byproducts (e.g., 3-(3-chlorophenyl)benzoic acid, a common oxidation byproduct), creating salts that stabilize the oil-in-water or water-in-oil interface.

  • Troubleshooting Protocol:

    • Patience & Gravity: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out of solution, which helps to break the emulsion.

    • Solvent Polarity Change: Add a small amount of a solvent that is miscible with your organic layer but has a different density, such as a gentle addition of diethyl ether or hexanes to an ethyl acetate or DCM layer.

    • Filtration: For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool. This physically disrupts the microscopic droplets that form the emulsion.

    • Avoid Vigorous Shaking: In subsequent extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.

Question 2: What is the best way to quench a reaction involving a hydride reducing agent (e.g., NaBH₄) used to reduce the aldehyde?

Answer: The primary goal is to safely neutralize the excess hydride reagent and any reactive intermediates like borate esters. The choice of quenching agent depends on the reaction scale and solvent.

  • Mechanism of Quenching: Hydride reagents react exothermically with protic sources. A controlled quench is essential to manage the evolution of hydrogen gas and prevent a dangerous temperature spike. The general approach follows a two-step addition-protonation pattern common to carbonyl chemistry.[2]

  • Recommended Protocol:

    • Cooling: Always begin by cooling the reaction vessel in an ice-water bath (0 °C).

    • Slow Addition of a Weak Acid: The preferred method is the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] NH₄Cl is a weak acid that provides a controlled proton source to decompose the excess hydride and hydrolyze the resulting alkoxide-boron complexes without drastically lowering the pH, which could be detrimental to other functional groups.

    • Alternative (for robust molecules): For small-scale reactions where the product is stable to acid, very slow, dropwise addition of 1 M HCl can be used. Caution: This is more exothermic and generates hydrogen gas more rapidly.

    • Monitoring: Continue the dropwise addition until the visible signs of gas evolution cease.

    • Post-Quench: Once the quench is complete, proceed with the standard liquid-liquid extraction.

Section 2: Purification by Chromatography & Recrystallization

Purification is where the final product is isolated from side products and unreacted starting materials. The biphenyl structure and the presence of the chlorine atom influence the polarity and crystallization properties of derivatives.

Question 3: My product is streaking badly on the silica gel TLC plate and the column. How can I get clean separation?

Answer: Streaking on silica gel is typically caused by two main factors: compound acidity or excessive polarity, leading to strong, non-ideal interactions with the stationary phase.

  • Expert Analysis:

    • Acidity: The most common culprit is the presence of the corresponding carboxylic acid, 3-(3-chlorophenyl)benzoic acid, formed by air oxidation of the aldehyde. Aldehydes are notoriously susceptible to oxidation, and even small amounts of the resulting acid will streak on silica.[4]

    • Polarity: If your product is highly polar, it may not move efficiently with standard solvent systems.

  • Solutions & Protocols:

    • Neutralize Acidity: Add 0.5-1% triethylamine (Et₃N) or pyridine to your chromatography eluent. The amine base will neutralize any acidic impurities, preventing them from binding irreversibly to the silica and allowing them to elute cleanly.

    • Solvent System Optimization: If the issue is polarity, a more polar solvent system is needed. A common gradient for compounds of this type starts with 95:5 Hexane:Ethyl Acetate and gradually increases the proportion of ethyl acetate. For very polar products, adding a small amount of methanol (1-5%) to a DCM or ethyl acetate system can improve elution.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or reverse-phase chromatography, where the stationary phase is non-polar.[5]

Troubleshooting Chromatography Issues Cause Solution
Streaking / Tailing Acidic impurity (e.g., carboxylic acid)Add 0.5-1% Et₃N or pyridine to the eluent.
Product Stuck at Baseline Product is too polar for the eluentIncrease eluent polarity (e.g., higher % EtOAc; add MeOH).
Poor Separation from Impurity Impurity and product have similar RfTry a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc).

Question 4: I am trying to purify my solid product by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a solid melts in the hot solvent or when its solubility limit is exceeded at a temperature above its melting point. The resulting liquid phase is immiscible with the solvent and separates as an oil.[6] This traps impurities and prevents the formation of a pure crystal lattice.

  • Causality: This is often due to an inappropriate choice of solvent or the presence of impurities that depress the melting point of the desired compound. The principle of recrystallization relies on the differential solubility of the compound and impurities at different temperatures.[7][8]

  • Step-by-Step Refinement Protocol:

    • Re-dissolve and Add More Solvent: Heat the mixture until the oil completely redissolves. If it doesn't, you may not have enough solvent. Add more hot solvent dropwise until a clear solution is achieved. This lowers the saturation temperature.

    • Lower the Boiling Point: Switch to a lower-boiling point solvent or a co-solvent system. For example, if you are using toluene, try a mixture of ethanol and water. The goal is to have the compound crystallize at a temperature below its melting point.

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a 4 °C refrigerator. Slow cooling encourages the formation of larger, purer crystals.[6]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

Section 3: Visualization of Workflows

A logical workflow is essential for efficient and successful purification. The following diagrams illustrate a standard workup procedure and a troubleshooting decision tree.

Workup_Workflow cluster_reaction Reaction Vessel cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench 1. Quench Reaction (e.g., sat. aq. NH4Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction (e.g., EtOAc / Water) Quench->Extract Wash 3. Wash Organic Layer (e.g., Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash->Dry Filter 5. Filter Drying Agent Dry->Filter Concentrate 6. Concentrate in vacuo Filter->Concentrate Crude_Product Crude Product Oil/Solid Concentrate->Crude_Product Is_Solid Is it a Solid? Crude_Product->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Column Column Chromatography Is_Solid->Column No Pure_Product Pure Product Recrystallize->Pure_Product Column->Pure_Product Troubleshooting_Diagram Start Problem: Low yield or impure product after column chromatography Check_TLC Analyze crude vs. pure TLC. Are spots different? Start->Check_TLC Check_Crude Acquire Crude ¹H NMR. Is desired product the major component? Check_TLC->Check_Crude Yes, new spots appeared Column_Issue Root Cause: Poor chromatographic separation. Check_TLC->Column_Issue No, separation is just poor Reaction_Failed Root Cause: Reaction Failure. Re-evaluate reaction conditions. Check_Crude->Reaction_Failed No Workup_Loss Root Cause: Loss during workup. Check aqueous layer for product. Check_Crude->Workup_Loss Yes Optimize_Column Action: Re-run column with optimized eluent (e.g., add modifier, shallower gradient). Column_Issue->Optimize_Column Recombine Action: Combine mixed fractions and re-purify under new conditions. Optimize_Column->Recombine

References

Validation & Comparative

A Senior Scientist's Comparative Guide to the Analytical Characterization of 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Biphenyl Aldehyde

In the landscape of modern drug discovery and materials science, biphenyl scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and advanced polymers. 3-(3-Chlorophenyl)benzaldehyde, also known as 3'-chloro-[1,1'-biphenyl]-3-carbaldehyde, is a valuable bifunctional building block. It combines the reactivity of an aldehyde group—a gateway to a multitude of chemical transformations—with the structural and electronic properties of a chlorinated biphenyl system. This unique combination makes it a key intermediate in the synthesis of complex molecular architectures.

The unambiguous characterization of this intermediate is not merely a procedural step; it is the foundation upon which all subsequent research and development rests. Ensuring structural integrity, identifying potential isomers, and quantifying purity are critical to guaranteeing the reliability and reproducibility of experimental outcomes. An incorrect starting material can lead to failed syntheses, ambiguous biological data, and significant loss of time and resources.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to select and execute the most effective analytical strategies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides definitive information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of connectivity and the chemical environment of each atom. For a molecule like this compound, with its distinct aromatic regions and a key aldehyde proton, NMR is indispensable.

Expertise in Action: Why NMR is the First Choice

For this specific molecule, two primary NMR experiments are essential:

  • ¹H NMR (Proton NMR): This provides a rapid and highly sensitive map of all hydrogen atoms. We expect to see distinct signals for the aldehyde proton and the eight aromatic protons distributed across the two phenyl rings. The integration (area under the peak) will confirm the number of protons in each environment, while the splitting patterns (multiplicity) will reveal their neighboring protons, confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 NMR): While less sensitive than ¹H NMR, this technique is crucial for confirming the molecule's carbon backbone. It will reveal the total number of unique carbon atoms, including the characteristic downfield signal of the carbonyl carbon from the aldehyde group.

Predicted NMR Data

Due to the limited availability of experimental spectra for this compound in the public domain, the following table presents a predicted data set based on established substituent effects and data from analogous compounds like 3-chlorobiphenyl and 3-bromobenzaldehyde.[1][2]

Technique Predicted Chemical Shift (δ, ppm) Proposed Assignment & Rationale
¹H NMR ~10.1(s, 1H, -CHO): The aldehyde proton, highly deshielded by the electronegative oxygen atom, appears as a singlet far downfield.[3]
~7.5 - 8.2(m, 8H, Ar-H): A complex multiplet region for the eight aromatic protons on the two phenyl rings. Protons ortho to the aldehyde and those on the chloro-substituted ring will show distinct patterns.
¹³C NMR ~192(C=O): The carbonyl carbon of the aldehyde group, characteristically found in this downfield region.
~125 - 145(Ar-C): Multiple signals corresponding to the 12 aromatic carbons. The carbon bearing the chlorine atom (C-Cl) and the carbons at the biphenyl linkage will have distinct chemical shifts.
Self-Validating Experimental Protocol: ¹H NMR Acquisition

This protocol ensures high-quality, reproducible data by incorporating system checks and proper sample preparation.

  • Solvent Selection & Preparation:

    • Choice: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak (~7.26 ppm) that rarely interferes with the aromatic region of the analyte.

    • Action: Dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. For quantitative purposes, an internal standard like tetramethylsilane (TMS) can be added, though modern spectrometers typically reference the solvent peak.

  • Instrument Setup & Shimming:

    • Rationale: The homogeneity of the magnetic field directly impacts spectral resolution. Shimming is the process of adjusting the magnetic field to maximize this homogeneity.

    • Action: Insert the sample into the NMR spectrometer. Perform an automatic or manual shimming procedure until the solvent peak (e.g., CDCl₃) is sharp and symmetrical, indicating a homogeneous field.

  • Acquisition Parameters:

    • Rationale: Key parameters are optimized to ensure a good signal-to-noise ratio and accurate integration.

    • Action:

      • Pulse Angle: Set to a 30-45 degree pulse to allow for a shorter relaxation delay without saturating the signals.

      • Acquisition Time: Set to 2-4 seconds to ensure adequate data point collection for good resolution.

      • Relaxation Delay (d1): Set to 1-2 seconds. A longer delay (5x T1) is needed for accurate quantitative analysis, but this is sufficient for routine structural confirmation.

      • Number of Scans: Start with 8 or 16 scans. Increase as needed to improve the signal-to-noise ratio, especially for dilute samples.

  • Data Processing & Analysis:

    • Action: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum manually to ensure all peaks are in positive absorption mode. Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm. Integrate all peaks and analyze the multiplicity (splitting patterns).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Sample (5-10 mg) Solvent Add CDCl3 (~0.6 mL) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Tube Transfer to NMR Tube Vortex->Tube Insert Insert Sample into Magnet Tube->Insert Shim Lock & Shim on Solvent Insert->Shim Params Set Acquisition Parameters Shim->Params Acquire Acquire FID Params->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate & Analyze Calibrate->Integrate Report Report Integrate->Report Final Structure Confirmation

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes:

  • Molecular Weight Confirmation: High-resolution MS can determine the accurate mass of the molecular ion, confirming the elemental composition (C₁₃H₉ClO).

  • Structural Information: The fragmentation pattern provides a molecular "fingerprint." The way the molecule breaks apart upon ionization offers clues that corroborate the structure determined by NMR.

Expertise in Action: Choosing the Right MS Technique

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the ideal choice for this compound.

  • Why GC? this compound is sufficiently volatile and thermally stable to be analyzed by GC, which provides excellent separation from non-volatile impurities or reaction byproducts before the sample enters the mass spectrometer.

  • Why EI? Electron Ionization at 70 eV is a robust, high-energy technique that induces reproducible fragmentation. The resulting mass spectra can be compared to established libraries and provide rich structural information. A key feature to look for will be the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will be present in the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrometry Data (EI)
m/z (predicted) Proposed Fragment Ion Interpretation & Rationale
216 / 218 [C₁₃H₉ClO]⁺Molecular Ion (M⁺) . The 3:1 isotopic pattern is a definitive indicator of a single chlorine atom.
215 / 217 [M-H]⁺Loss of the weakly bound aldehydic hydrogen radical.
187 / 189 [M-CHO]⁺Loss of the formyl radical (•CHO), a common fragmentation pathway for benzaldehydes, resulting in the stable 3-chlorobiphenyl cation.
152 [C₁₂H₈]⁺Loss of HCl from the [M-H]⁺ fragment or Cl• from the [M-CHO]⁺ fragment followed by rearrangement. This corresponds to the biphenylene radical cation.
111 / 113 [C₆H₄Cl]⁺Cleavage of the biphenyl bond, resulting in the chlorophenyl cation.
77 [C₆H₅]⁺Cleavage of the biphenyl bond, resulting in the phenyl cation.
Self-Validating Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Rationale: Dilution in a volatile solvent is required for injection into the GC.

    • Action: Prepare a ~1 mg/mL solution of the sample in a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • GC Method Parameters:

    • Column Choice: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.

    • Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This ensures good separation and elution of the compound.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion.

  • System Validation & Analysis:

    • Action: First, inject a solvent blank to ensure the system is clean. Then, inject the sample. Analyze the resulting total ion chromatogram (TIC) to determine the retention time and purity. Examine the mass spectrum of the main peak to identify the molecular ion and compare the fragmentation pattern to the predicted data.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Prepare ~1 mg/mL Solution in DCM Inject Inject 1 µL into GC Prep->Inject Separate Separation on Capillary Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Transfer Line Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Report Data Analysis: - Retention Time - Molecular Ion - Fragmentation Pattern Detect->Report Generate Mass Spectrum

Caption: General workflow for sample analysis by GC-MS.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide the detailed structural map of NMR, it is an excellent tool for quick verification and for confirming the presence of key bonds.

Expertise in Action: What to Look For

For this compound, the IR spectrum will be dominated by a few key absorptions. The most telling peak will be the strong carbonyl (C=O) stretch of the aldehyde. Its position can indicate conjugation with the aromatic ring. The presence of both aromatic and aldehydic C-H stretches and the absence of a broad O-H stretch (which would indicate over-oxidation to the carboxylic acid) provides a quick and reliable confirmation of the compound's identity.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Vibration Rationale
~3050-3100MediumAromatic C-H StretchCharacteristic of sp² C-H bonds in the benzene rings.[4]
~2820 & ~2720Medium-WeakAldehydic C-H StretchA characteristic pair of peaks (Fermi doublet) for the aldehyde C-H bond. Their presence is strong evidence for the aldehyde group.[4]
~1705 Strong Aldehyde C=O Stretch This is the most prominent peak. Its position, slightly lower than a typical aliphatic aldehyde, confirms conjugation with the aromatic system.[4]
~1570-1600Medium-StrongAromatic C=C StretchVibrations within the benzene rings.
~750-800StrongC-Cl Stretch / Ar C-H BendThe C-Cl stretch and out-of-plane C-H bending for meta-substituted rings occur in this region.
Self-Validating Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation.

  • System Background:

    • Rationale: A background spectrum of the empty ATR crystal must be collected to subtract interferences from the air (e.g., CO₂, H₂O).

    • Action: Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely. Collect a background spectrum (typically 16-32 scans).

  • Sample Analysis:

    • Action: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal. Ensure good contact.

    • Acquisition: Collect the sample spectrum using the same number of scans as the background.

  • Data Processing:

    • Action: The software will automatically ratio the sample spectrum against the background. Perform a baseline correction if necessary. Use the peak-picking tool to label the major absorption bands and compare them to the predicted values.

Workflow for ATR-FTIR Analysis

FTIR_Workflow Clean Clean ATR Crystal Background Collect Background Spectrum (Air) Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Collect Sample Spectrum Sample->Acquire Process Process Data (Baseline Correction) Acquire->Process Analyze Analyze Spectrum & Identify Key Peaks Process->Analyze

Caption: Simple workflow for functional group analysis via ATR-FTIR.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

While spectroscopic methods confirm structure, they are not ideal for accurately determining purity. HPLC is the definitive technique for separating the main compound from impurities, such as starting materials, byproducts, or degradation products, and quantifying their relative amounts.

Expertise in Action: Method Design for Purity Analysis

A Reversed-Phase HPLC (RP-HPLC) method with UV detection is the workhorse for analyzing compounds like this compound.

  • Why Reversed-Phase? The molecule is non-polar, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Why UV Detection? The conjugated aromatic system possesses a strong UV chromophore, allowing for highly sensitive detection at an appropriate wavelength (e.g., 254 nm).

  • Method Goal: The primary objective is to develop a method that shows a single, sharp, symmetrical peak for the main compound, well-resolved from any other peaks. Purity is typically reported as the area percent of the main peak.

Example HPLC Method Conditions
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for reversed-phase separations.
Mobile Phase A: Water; B: AcetonitrileA common solvent system providing good separation for many organic molecules.
Gradient 60% B to 95% B over 15 minA gradient elution is used to ensure that both less polar and more polar impurities are eluted and resolved from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds.
Injection Vol. 10 µLA standard injection volume.
Self-Validating Experimental Protocol: HPLC Purity Assessment
  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the sample in the mobile phase (e.g., a 50:50 mix of acetonitrile/water) to ensure solubility and good peak shape.

  • System Equilibration: Run the mobile phase through the entire system until the baseline at the detector is stable. This is crucial for reproducible results.

  • System Suitability:

    • Rationale: Before analyzing the sample, you must verify the system is performing correctly.

    • Action: Make five replicate injections of the sample solution. The retention time should have a relative standard deviation (RSD) of <1%, and the peak area should have an RSD of <2%. This confirms the system is precise.

  • Analysis: Inject a solvent blank first, followed by the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

Comparative Summary of Analytical Techniques

Technique Primary Information Key Advantage for this Compound Limitation
NMR Spectroscopy Unambiguous molecular structure and connectivity.Definitive confirmation of the substitution pattern on both aromatic rings.Lower sensitivity than MS; not ideal for trace impurity identification.
Mass Spectrometry Molecular weight and fragmentation patterns.Confirms molecular formula and the presence of chlorine through its isotopic pattern.Isomers may have similar fragmentation patterns.
IR Spectroscopy Presence of functional groups.Very fast confirmation of the aldehyde C=O group and absence of O-H (acid impurity).Provides no information on connectivity or purity.
HPLC Purity and quantification.The most accurate method for determining the purity level and identifying minor impurities.Provides no structural information on its own.

Conclusion: A Multi-faceted Approach to Characterization

No single analytical technique is sufficient for the complete characterization of a critical synthetic intermediate like this compound. A robust, multi-technique approach is essential for ensuring scientific integrity. The recommended workflow is as follows:

  • Initial Confirmation (IR): Use FTIR as a rapid initial check to confirm the presence of the key aldehyde functional group.

  • Definitive Structure Elucidation (NMR): Employ both ¹H and ¹³C NMR to establish the unambiguous chemical structure and substitution pattern.

  • Molecular Weight & Formula Confirmation (MS): Use high-resolution GC-MS to confirm the molecular weight, elemental formula, and provide corroborating structural evidence from fragmentation.

  • Final Purity Assessment (HPLC): Use a validated RP-HPLC method to accurately quantify the purity and ensure the material is suitable for its intended downstream application.

By systematically applying this orthogonal suite of analytical techniques, researchers can be fully confident in the identity, structure, and purity of their this compound, paving the way for successful and reproducible scientific outcomes.

References

A Comparative Guide to the Biological Activity of 3-(3-Chlorophenyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Biphenyl Aldehydes

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its inherent structural rigidity and the ability to position aromatic substituents in distinct spatial orientations make it an attractive template for designing molecules that can interact with a variety of biological targets. The introduction of a reactive aldehyde group, as seen in biphenyl aldehydes, provides a versatile handle for the synthesis of a diverse array of derivatives, including Schiff bases, chalcones, and various heterocyclic compounds.[2][3][4]

This guide focuses on a specific subclass: 3-(3-Chlorophenyl)benzaldehyde and its derivatives. The presence of a chlorine atom on one of the phenyl rings is of particular interest as halogen substituents can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its biological activity. While comprehensive comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide aims to provide a comparative overview based on the established biological activities of structurally related benzaldehyde and biphenyl derivatives. We will delve into their synthesis, explore their potential as antimicrobial, cytotoxic, and enzyme-inhibitory agents, and provide detailed experimental protocols for their evaluation. The structure-activity relationships (SAR) discussed are based on general trends observed for analogous compounds and are intended to guide future research in this promising area.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core biphenyl aldehyde structure, followed by derivatization of the aldehyde functional group.

Synthesis of the Core Scaffold

A common and efficient method for constructing the this compound backbone is through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

3-Bromobenzaldehyde 3-Bromobenzaldehyde 3_3_Chlorophenyl_benzaldehyde This compound 3-Bromobenzaldehyde->3_3_Chlorophenyl_benzaldehyde + 3-Chlorophenylboronic_acid 3-Chlorophenylboronic acid 3-Chlorophenylboronic_acid->3_3_Chlorophenyl_benzaldehyde + Pd_catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_catalyst->3_3_Chlorophenyl_benzaldehyde Base Base (e.g., Na2CO3) Base->3_3_Chlorophenyl_benzaldehyde Solvent Solvent (e.g., Toluene/Water) Solvent->3_3_Chlorophenyl_benzaldehyde

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the core scaffold.

Derivatization of the Aldehyde

Once the this compound core is obtained, the aldehyde group serves as a versatile point for diversification.

  • Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines). This reaction is typically acid-catalyzed and proceeds with the elimination of water.[5]

  • Chalcone Synthesis: A Claisen-Schmidt condensation with an appropriate acetophenone in the presence of a base (e.g., NaOH or KOH) affords chalcones, which are α,β-unsaturated ketones.[3][4]

  • Pyrazoline Synthesis: Chalcones can be further reacted with hydrazine hydrate or its derivatives to yield pyrazolines, a class of five-membered heterocyclic compounds.[6][7]

Comparative Biological Activities

While direct comparative data for a series of this compound derivatives is limited, we can infer potential activities and structure-activity relationships based on studies of analogous compounds.

Antimicrobial Activity

Schiff bases and chalcones derived from various benzaldehydes have demonstrated significant antimicrobial properties.[5][8] The imine group in Schiff bases and the α,β-unsaturated ketone moiety in chalcones are often crucial for their activity.

General Structure-Activity Relationship Trends for Antimicrobial Benzaldehyde Derivatives:

  • Electron-withdrawing groups , such as halogens (like the chloro group in our core structure), on the phenyl rings can enhance antimicrobial activity.[9]

  • The presence of hydroxyl or methoxy groups can also positively influence activity.[9]

  • The overall lipophilicity of the molecule plays a critical role in its ability to penetrate microbial cell membranes.

Derivative ClassGeneral StructureAnticipated Activity Trend for this compound Derivatives
Schiff Bases Ar-CH=N-RDerivatives with electron-donating or withdrawing groups on the 'R' moiety are expected to show varied activity. Lipophilic 'R' groups may enhance activity against certain strains.
Chalcones Ar-CO-CH=CH-Ar'Substituents on the Ar' ring will significantly impact activity. Electron-donating groups might increase activity against some bacteria, while electron-withdrawing groups could be more effective against others.
Pyrazolines Heterocyclic ringThe nature and position of substituents on the pyrazoline and attached phenyl rings will dictate the antimicrobial spectrum and potency.[10]
Cytotoxic Activity

Chalcones, in particular, have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][5][11] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

General Structure-Activity Relationship Trends for Cytotoxic Benzaldehyde Derivatives:

  • The presence and position of substituents on both aromatic rings of the chalcone scaffold are critical for cytotoxicity.[2]

  • The α,β-unsaturated ketone system is a key pharmacophore, acting as a Michael acceptor.

  • Studies on other chloro-substituted benzaldehyde derivatives suggest that the position of the chlorine atom can significantly impact cytotoxicity.[12]

Derivative ClassTarget Cancer Cell Lines (Hypothetical)Anticipated IC50 Range (based on related compounds)
Chalcones Breast (e.g., MCF-7), Lung (e.g., A549), Colon (e.g., HCT116)1 - 50 µM
Schiff Bases Leukemia (e.g., K562), Glioblastoma (e.g., U87)5 - 100 µM

Disclaimer: The anticipated activity trends and IC50 ranges are extrapolations based on literature for structurally similar compounds and require experimental validation for this compound derivatives.

Enzyme Inhibitory Activity

Derivatives of benzaldehyde have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.[13] Pyrazoline derivatives, in particular, have shown promise as enzyme inhibitors.[14]

General Structure-Activity Relationship Trends for Enzyme Inhibitory Benzaldehyde Derivatives:

  • The specific substitution pattern on the aromatic rings is crucial for achieving selective and potent inhibition.

  • The heterocyclic core in derivatives like pyrazolines provides a rigid scaffold that can be tailored to fit into the active site of an enzyme.

Derivative ClassTarget Enzyme (Hypothetical)Anticipated Inhibition Profile
Pyrazolines Acetylcholinesterase (AChE)Moderate to potent inhibition, dependent on the substituents on the phenyl rings.
Schiff Bases Other enzymes (e.g., lipoxygenases)Potential for selective inhibition based on the nature of the amine-derived portion.

Experimental Protocols

To facilitate further research and validation of the potential biological activities of this compound derivatives, detailed protocols for key assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Analysis P1 Prepare serial dilutions of test compound in a 96-well plate I1 Inoculate each well with the microbial suspension P1->I1 P2 Prepare standardized microbial inoculum (e.g., 0.5 McFarland) P2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually assess for turbidity (microbial growth) I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Prepare Compound Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 100 µL.

  • Prepare Inoculum: Culture the microbial strain overnight on an appropriate agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement C1 Seed cells in a 96-well plate and allow to adhere C2 Treat cells with various concentrations of the test compound C1->C2 C3 Incubate for 24-72 hours C2->C3 M1 Add MTT reagent to each well C3->M1 M2 Incubate for 2-4 hours to allow formazan formation M1->M2 S1 Solubilize formazan crystals with DMSO or other solvent M2->S1 S2 Measure absorbance at ~570 nm S1->S2 S3 Calculate cell viability and IC50 S2->S3 cluster_0 Reaction Setup cluster_1 Initiation & Measurement cluster_2 Analysis R1 Prepare reaction mixture: AChE enzyme, DTNB, and buffer R2 Add test compound at various concentrations R1->R2 R3 Pre-incubate to allow inhibitor binding R2->R3 I1 Initiate reaction by adding substrate (ATCI) R3->I1 I2 Monitor the increase in absorbance at 412 nm over time I1->I2 A1 Calculate the rate of reaction I2->A1 A2 Determine the percentage of inhibition and IC50 value A1->A2

References

A Comparative Guide to the Cytotoxicity Evaluation of Novel Compounds Synthesized from 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel compounds derived from the versatile starting material, 3-(3-chlorophenyl)benzaldehyde. While direct cytotoxic data for derivatives of this specific biphenyl aldehyde is not yet prevalent in published literature, this document will leverage established methodologies and data from structurally analogous compounds to present a robust, predictive comparison. By synthesizing insights from the broader class of benzaldehyde and biphenyl derivatives, we offer a scientifically grounded approach to characterizing new chemical entities.

The aldehyde functional group is a cornerstone in medicinal chemistry, serving as a precursor for a multitude of heterocyclic compounds and other complex molecules with potential biological activity.[1][2] The biphenyl scaffold is also a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1] The combination of these features in this compound, along with its halogen substituent—known to potentially enhance binding affinities—makes its derivatives promising candidates for anticancer research.[1]

This guide will detail the essential in vitro assays for determining cytotoxicity, provide comparative data from analogous compounds to contextualize potential findings, and explore the underlying cellular mechanisms of action.

Comparative Landscape: Situating Novel Compounds

To effectively gauge the potential of new derivatives, it is crucial to compare their performance against both a standard chemotherapeutic agent and structurally related compounds. For this purpose, we will consider Doxorubicin as a positive control and other reported benzaldehyde derivatives as benchmarks.

Table 1: Comparative Cytotoxicity (IC₅₀ Values) of Benzaldehyde Derivatives and Doxorubicin Against Various Cancer Cell Lines

Compound/DrugCell LineCancer TypeIC₅₀ (µM)Reference(s)
Positive Control
DoxorubicinMCF-7Breast Cancer2.50[3]
HeLaCervical Cancer2.9[3]
HepG2Liver Cancer12.2[3]
A549Lung Cancer> 20[3]
Benzaldehyde Analogs
Benzyloxybenzaldehyde Derivative 29 HL-60Leukemia~1-10[4]
Benzyloxybenzaldehyde Derivative 31 HL-60Leukemia~1-10[4]
Hydroxylated Biphenyl 11 Melanoma CellsSkin Cancer1.7 ± 0.5[5]
Hydroxylated Biphenyl 12 Melanoma CellsSkin Cancer2.0 ± 0.7[5]
Hydrazone Derivative 1d PC-3Prostate Cancer9.389[6]
Hydrazone Derivative 1e A-549Lung Cancer13.39[6]
Oxadiazole Derivative 2l MDA-MB-231Breast Cancer22.73[6]

Note: IC₅₀ values are highly dependent on experimental conditions (e.g., incubation time, cell density). This table serves as a reference for contextualizing new data.

Core Methodologies for Cytotoxicity Assessment

A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic profile. We will focus on three cornerstone assays: MTT for metabolic activity, LDH for membrane integrity, and Annexin V/PI for apoptosis detection.

MTT Assay: Assessing Metabolic Viability

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. This conversion is primarily carried out by mitochondrial dehydrogenases, and thus, the amount of formazan produced is proportional to the number of viable cells.[7][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late apoptosis.[12]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 400 x g for 5 minutes.[13] Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[14]

  • Controls: Prepare wells for the following controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Add a lysis buffer (e.g., Triton X-100) to untreated cells 1 hour before supernatant collection.[13]

    • Background: Medium only.

  • Reaction Mixture: Prepare the LDH reaction solution according to the manufacturer's instructions, which typically includes a substrate and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[13] Measure the absorbance at the recommended wavelength (typically around 490 nm).[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells.[16] Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.[15]

Experimental Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and incubate for 10-15 minutes at room temperature, protected from light.[17]

  • PI Addition: Add Propidium Iodide Staining Solution just before analysis.[17]

  • Flow Cytometry: Analyze the cells on a flow cytometer. Do not wash the cells after adding PI.[17]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Experimental Workflow

Cytotoxicity Assay Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treat Treat with Synthesized Compounds (and Controls) start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Add MTT Reagent ldh LDH Assay (Membrane Integrity) incubate->ldh Collect Supernatant apop Annexin V/PI Assay (Apoptosis) incubate->apop Harvest Cells ic50 Calculate IC₅₀ mtt->ic50 Measure Absorbance ldh->ic50 Measure Absorbance apop_quant Quantify Apoptotic vs. Necrotic Cells apop->apop_quant Flow Cytometry Analysis

Caption: A generalized workflow for the in vitro evaluation of cytotoxicity.

Mechanistic Insights: Unraveling the Pathways of Cell Death

Many cytotoxic compounds, including benzaldehyde derivatives, exert their effects by inducing apoptosis, or programmed cell death.[4] Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[18][19]

The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the formation of the death-inducing signaling complex (DISC), which activates initiator caspase-8.[18]

The Intrinsic Pathway: This pathway is initiated by intracellular stress signals such as DNA damage or oxidative stress. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which forms a complex called the apoptosome with Apaf-1 and procaspase-9, leading to the activation of caspase-9.[19]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 mito Mitochondria caspase8->mito via Bid cleavage caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Intracellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cellular Dismantling

Caption: The extrinsic and intrinsic pathways of apoptosis, converging on a common execution pathway.

Conclusion and Future Directions

The evaluation of novel compounds synthesized from this compound holds significant promise for the discovery of new anticancer agents. While direct experimental data on these specific derivatives is currently limited, the methodologies and comparative data presented in this guide provide a robust starting point for their cytotoxic characterization.

By employing a multi-assay approach to assess cell viability, membrane integrity, and the induction of apoptosis, researchers can build a comprehensive profile of their novel compounds. Comparing these findings to established drugs like Doxorubicin and structurally related benzaldehydes will be crucial for identifying lead candidates with potent and selective anticancer activity. Further investigation into the specific molecular targets and signaling pathways modulated by these new derivatives will be essential for their future development as therapeutic agents.

References

A Multi-Spectroscopic Approach to Unambiguously Validate the Structure of 3-(3-Chlorophenyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structural Elucidation

In the realm of pharmaceutical and materials science, the precise structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For researchers and drug development professionals, an unambiguous structural assignment is not merely a formality but a critical prerequisite for understanding a molecule's bioactivity, reactivity, and safety profile. This guide presents a comprehensive, multi-faceted spectroscopic approach for the structural validation of 3-(3-chlorophenyl)benzaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.

This guide moves beyond a simple recitation of techniques. It delves into the causality behind experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for structural elucidation. By comparing and contrasting the data obtained from each method, we can assemble a complete and irrefutable picture of the target molecule.

The Challenge: Isomeric Ambiguity and Functional Group Confirmation

The core challenge in validating the structure of a molecule like this compound lies in confirming the precise substitution pattern on the two aromatic rings and verifying the presence and integrity of the aldehyde functional group. Positional isomers can exhibit vastly different biological activities, making their differentiation a critical task. This guide will use a representative, albeit hypothetical, derivative, 3-(3-chlorophenyl)-5-methoxybenzaldehyde, to illustrate the validation process.

A Symphony of Spectra: The Comparative Workflow

No single spectroscopic technique provides all the necessary information for complete structural validation. Instead, a cohesive and logical workflow that leverages the strengths of multiple techniques is required. The interplay between NMR, IR, and MS provides a system of checks and balances, ensuring a high degree of confidence in the final structural assignment.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of This compound derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Connectivity & Isomer Determination Validation Final Structure Confirmed IR->Validation MS->Validation NMR->Validation

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: IR spectroscopy serves as a rapid and effective initial screening tool. Its primary utility lies in the identification of key functional groups, which provides foundational evidence for the gross structure of the synthesized molecule. The vibrations of chemical bonds, specifically stretching and bending, absorb infrared radiation at characteristic frequencies.

For our target class of molecules, the two most critical absorptions are the aldehyde C-H stretch and the carbonyl (C=O) stretch.

  • Aldehyde C-H Stretch: This typically appears as a pair of weak to medium peaks around 2850 cm⁻¹ and 2750 cm⁻¹.[1] The peak around 2750 cm⁻¹ is particularly diagnostic, as it appears in a region that is often free of other absorptions.[1]

  • Carbonyl (C=O) Stretch: The C=O bond in an aromatic aldehyde gives rise to a very strong and sharp absorption band in the region of 1700-1680 cm⁻¹.[1][2] Conjugation with the aromatic ring slightly lowers the frequency compared to an aliphatic aldehyde.

  • Aromatic C-H and C=C Stretches: The presence of aromatic rings is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[3][4]

  • C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Trustworthiness: The presence of both the characteristic aldehyde C-H and C=O stretches provides strong, self-validating evidence for the aldehyde moiety. If either is absent, it points to a potential failure in the synthesis or a subsequent unwanted reaction.

Comparative Data Summary: Expected IR Absorptions
Functional GroupCharacteristic Absorption (cm⁻¹)Expected IntensityRationale
Aldehyde C-H~2850 and ~2750Weak to MediumDiagnostic for the aldehyde group.[1]
Carbonyl (C=O)~1700 - 1680Strong, SharpIndicates the presence of a conjugated aldehyde.[2]
Aromatic C-H~3100 - 3000Medium to WeakConfirms the presence of aromatic rings.[3][4]
Aromatic C=C~1600 - 1450Medium to WeakMultiple bands confirm the aromatic skeleton.[3][4]
C-O (ether)~1250 - 1200 (asymmetric)StrongFor methoxy-substituted derivatives.
C-Cl~800 - 600Medium to StrongIndicates the presence of the chloro-substituent.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: High-resolution mass spectrometry (HRMS) is the definitive technique for determining the molecular weight and elemental formula of a compound. It provides a crucial checkpoint, confirming that the synthesized molecule has the expected mass. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, a key feature to look for in the mass spectrum is the isotopic pattern of chlorine. Chlorine has two abundant stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1.

Trustworthiness: Observing the correct molecular ion peak with the characteristic chlorine isotopic pattern provides extremely strong evidence that the desired elemental composition has been achieved. This self-validating feature rules out many potential side products or starting materials.

G Molecule This compound (C₁₃H₉ClO) Ionization Ionization (e.g., ESI, EI) Molecule->Ionization M_ion [M]⁺ m/z = 216.03 (C₁₃H₉³⁵ClO) Ionization->M_ion M2_ion [M+2]⁺ m/z = 218.03 (C₁₃H₉³⁷ClO) Ionization->M2_ion Detector Mass Analyzer & Detector M_ion->Detector M2_ion->Detector

Caption: Mass spectrometry analysis showing the characteristic isotopic pattern for a chlorine-containing compound.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: While IR and MS confirm functional groups and molecular formula, NMR spectroscopy elucidates the precise connectivity of atoms, allowing for the definitive differentiation of positional isomers.[5] Both ¹H and ¹³C NMR are essential, and 2D NMR techniques like COSY and HSQC can be employed to resolve any ambiguities.

¹H NMR Spectroscopy

This technique provides information about the chemical environment of protons in the molecule.

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded and appears as a singlet far downfield, typically in the δ 9.9-10.1 ppm region.[2][6] The absence of adjacent protons results in a singlet.

  • Aromatic Protons: Protons on the aromatic rings resonate in the δ 6.5-8.0 ppm region.[3][5] The specific chemical shifts and, crucially, the splitting patterns (spin-spin coupling) reveal the substitution pattern.[3] For a 3,3'-disubstituted biphenyl system, the patterns can be complex. However, we can predict the general appearance:

    • The protons ortho to the aldehyde and chloro groups will be the most deshielded.

    • The coupling constants (J-values) are diagnostic: ortho-coupling is typically 7-10 Hz, while meta-coupling is smaller at 2-3 Hz.[7]

¹³C NMR Spectroscopy

This technique provides a count of the unique carbon atoms in the molecule.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, around δ 190-193 ppm.[2][6]

  • Aromatic Carbons: Carbons within the aromatic rings appear in the δ 120-150 ppm range.[4] The number of distinct signals can indicate the symmetry of the molecule. Carbons directly attached to the electron-withdrawing chlorine atom (ipso-carbon) will have their chemical shifts influenced.

Trustworthiness: The combination of ¹H and ¹³C NMR is a powerful self-validating system. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons in the proposed structure. The splitting patterns and integrals in the ¹H spectrum must be consistent with the arrangement of protons. When 1D spectra are complex, 2D NMR techniques can definitively establish proton-proton (COSY) and proton-carbon (HSQC/HMBC) correlations, leaving no doubt as to the molecular structure.[5]

Comparative Data Summary: Expected NMR Chemical Shifts (in CDCl₃)
AtomTechniqueExpected Chemical Shift (δ, ppm)MultiplicityRationale
Aldehyde Proton¹H NMR9.9 - 10.1Singlet (s)Highly deshielded environment, no adjacent protons.[6]
Aromatic Protons¹H NMR7.0 - 8.0Multiplets (m)Complex splitting due to ortho and meta couplings.[3]
Aldehyde Carbon¹³C NMR190 - 193-Characteristic downfield shift for an aldehyde carbonyl.[6]
Aromatic Carbons¹³C NMR120 - 150-Typical range for sp² hybridized aromatic carbons.[4]
C-Cl Carbon¹³C NMR~135-Deshielded ipso-carbon.

Experimental Protocols

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the purified solid sample (1-2 mg) is ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl).

  • Background Collection: An empty sample compartment background spectrum is collected to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: The sample pellet or film is placed in the spectrometer's sample holder.

  • Data Acquisition: The spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation Setup: The mass spectrometer is calibrated using a known standard. An appropriate ionization method, such as Electrospray Ionization (ESI), is selected.

  • Sample Infusion: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Data is acquired in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: The acquired spectrum is analyzed to identify the monoisotopic mass of the molecular ion ([M]⁺) and the [M+2]⁺ peak. The measured mass is compared to the theoretical mass to confirm the elemental formula.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Instrumentation Setup: The NMR spectrometer is tuned and shimmed for the specific sample to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: ~12 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm.

    • Number of Scans: 512-2048 scans (due to lower natural abundance of ¹³C).

    • Relaxation Delay (d1): 2.0 seconds.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced, and the integrals (for ¹H) are calculated.

Conclusion

The structural validation of this compound derivatives is a critical process that demands a rigorous and multi-faceted analytical approach. By systematically employing IR spectroscopy to confirm functional groups, mass spectrometry to verify molecular weight and elemental formula, and a suite of NMR techniques to map atomic connectivity, researchers can achieve an unambiguous and self-validating structural assignment. This integrated workflow not only ensures the identity of the target compound but also upholds the principles of scientific integrity, providing a solid foundation for further research and development.

References

A Researcher's Guide to In Vitro Efficacy Testing of 3-(3-Chlorophenyl)benzaldehyde-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel anticancer therapeutics has led researchers to explore a diverse chemical space, with benzaldehyde derivatives emerging as a promising class of compounds. Among these, the 3-(3-Chlorophenyl)benzaldehyde scaffold and its analogues are gaining attention for their potential cytotoxic and antineoplastic activities.[1][2] This guide provides a comprehensive overview of key in vitro assays essential for evaluating the efficacy of these compounds, offering a framework for researchers, scientists, and drug development professionals to design and interpret preclinical studies. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate data interpretation through comparative examples.

The Rationale: Why Focus on this Scaffold?

Benzaldehyde and its derivatives have been investigated for their ability to inhibit cancer cell growth and suppress metastasis.[1][2] The introduction of a chlorophenyl group at the 3-position of the benzaldehyde ring can significantly influence the molecule's electronic properties and steric conformation, potentially enhancing its interaction with biological targets. The primary goal of in vitro testing is to elucidate the mechanisms by which these compounds exert their effects, paving the way for further development.[3]

Foundational Efficacy Screening: Cytotoxicity and Viability Assays

The initial step in evaluating any potential anticancer agent is to determine its dose-dependent effect on cancer cell viability and proliferation.[3][4] This is typically achieved through colorimetric or fluorometric assays that measure metabolic activity or total protein content.

A Comparative Look: MTT vs. SRB Assays

Two of the most widely used cytotoxicity assays are the MTT and the Sulforhodamine B (SRB) assays.[5] While both are reliable, their underlying principles differ, which can influence the choice of assay depending on the experimental context.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of living cells.[6][7] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[8]

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[6][7] The amount of bound dye is proportional to the total protein mass, and therefore, to the cell number.[5]

Key Considerations:

  • The MTT assay is dependent on mitochondrial function, which can be affected by compounds that do not directly cause cell death.

  • The SRB assay is less susceptible to interference from compounds that alter metabolic activity and is generally considered more linear with cell number.[5][6]

Experimental Workflow: A General Overview

The general workflow for assessing the cytotoxicity of a novel compound is a critical first step in the discovery and development of new anticancer agents.[4]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance data_analysis Calculation of % Cell Viability absorbance->data_analysis ic50 IC50 Value Determination data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Step-by-Step Protocol: SRB Assay
  • Cell Seeding: Seed cancer cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a predetermined exposure time (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the absorbance at 515 nm or 540 nm using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[4]

Data Presentation: Comparing Efficacy

The IC50 value, which represents the concentration of a compound required to inhibit 50% of cell growth, is a key metric for comparing the potency of different derivatives.[4]

CompoundDerivativeIC50 (µM) on MCF-7 CellsIC50 (µM) on A549 Cells
Parent Compound This compound25.331.8
Derivative A 4-Fluoro-3-(3-chlorophenyl)benzaldehyde15.822.5
Derivative B 4-Methoxy-3-(3-chlorophenyl)benzaldehyde35.142.7
Derivative C 4-Nitro-3-(3-chlorophenyl)benzaldehyde8.212.4

This is exemplary data for illustrative purposes.

Delving Deeper: Mechanistic Assays

Once the cytotoxic potential of the compounds has been established, the next logical step is to investigate the underlying mechanisms of cell death.

Apoptosis: The Hallmarks of Programmed Cell Death

Many anticancer drugs induce apoptosis, or programmed cell death, in cancer cells.[9][10] Several assays can be employed to detect the key events in the apoptotic cascade.[11]

  • Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells by flow cytometry.[10] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[12] Assays are available to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[10]

Experimental Workflow: Apoptosis Detection

G cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Culture Cancer Cells treatment Treat with Test Compound (e.g., at IC50 concentration) cell_culture->treatment incubation Incubate for a Defined Period (e.g., 24, 48 hours) treatment->incubation harvest Harvest Cells incubation->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide (PI) wash->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry quantification Quantify Apoptotic Cell Population flow_cytometry->quantification

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Step-by-Step Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Data Presentation: Quantifying Apoptosis
Compound% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control 2.11.50.8
Parent Compound 15.78.32.1
Derivative A 25.412.93.5
Derivative C 45.220.14.8

This is exemplary data for illustrative purposes.

Cell Cycle Analysis: Unraveling Proliferation Inhibition

Anticancer drugs often exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[13] Flow cytometry is a powerful tool for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14][15]

Step-by-Step Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[14]

Data Presentation: Identifying Cell Cycle Arrest
Compound% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 55.228.116.7
Parent Compound 68.915.315.8
Derivative A 75.110.214.7
Derivative C 82.55.312.2

This is exemplary data for illustrative purposes, suggesting a G0/G1 phase arrest.

Western Blot Analysis: Probing Key Signaling Proteins

To further dissect the molecular mechanisms, Western blotting can be used to examine the expression levels of key proteins involved in apoptosis and cell cycle regulation.[16][17][18] For example, an increase in cleaved caspase-3 and cleaved PARP would confirm the induction of apoptosis, while changes in the levels of cyclins and cyclin-dependent kinases (CDKs) can provide insights into the mechanism of cell cycle arrest.[16][17]

Assessing Metastatic Potential: Migration and Invasion Assays

A crucial aspect of anticancer drug efficacy is the ability to inhibit metastasis.[19] In vitro migration and invasion assays are valuable tools for evaluating the impact of this compound derivatives on the migratory and invasive potential of cancer cells.

  • Wound Healing (Scratch) Assay: This is a straightforward method to study directional cell migration in vitro. A "scratch" is created in a confluent monolayer of cancer cells, and the rate at which the cells migrate to close the wound is monitored over time.[19]

  • Transwell Migration and Invasion Assays: These assays provide a more quantitative measure of cell motility.[19][20] In a migration assay, cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[20] For an invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), and only invasive cells can degrade the matrix and migrate to the lower chamber.[20][21]

Experimental Workflow: Transwell Invasion Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis coat_insert Coat Transwell Insert with Matrigel prepare_cells Prepare Cell Suspension in Serum-Free Medium coat_insert->prepare_cells seed_cells Seed Cells in Upper Chamber prepare_cells->seed_cells add_chemoattractant Add Chemoattractant to Lower Chamber add_chemoattractant->seed_cells incubate Incubate for 24-48 hours seed_cells->incubate remove_noninvading Remove Non-Invading Cells from Upper Surface incubate->remove_noninvading stain_invading Stain Invading Cells on Lower Surface remove_noninvading->stain_invading quantify Count Stained Cells under a Microscope stain_invading->quantify

Caption: Workflow for the transwell invasion assay.

Data Presentation: Evaluating Anti-Metastatic Potential
CompoundRelative Invasion (%)
Vehicle Control 100
Parent Compound 65.4
Derivative A 42.8
Derivative C 25.1

This is exemplary data for illustrative purposes.

Conclusion

The in vitro assays outlined in this guide provide a robust framework for the preclinical evaluation of this compound-based anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanisms of cell death and proliferation inhibition, and evaluating the impact on metastatic potential, researchers can build a comprehensive efficacy profile for these promising compounds. The careful selection of assays and rigorous data analysis are paramount to identifying lead candidates for further development in the fight against cancer.

References

A Senior Application Scientist's Guide to the Computational Prediction of 3-(3-Chlorophenyl)benzaldehyde Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 'Why' Behind the Molecule

In the landscape of modern drug discovery and materials science, the biphenyl scaffold is a privileged structure. Its unique combination of rigidity, rotational flexibility, and tunable electronic properties makes it a cornerstone in the design of advanced materials and therapeutic agents, from liquid crystals to potent anti-inflammatory drugs.[1] 3-(3-Chlorophenyl)benzaldehyde, a member of the biphenyl carbaldehyde family, represents a versatile yet underexplored building block. The presence of a reactive aldehyde group, coupled with the specific stereoelectronic profile imparted by the meta-substituted chlorine, makes it a compelling candidate for synthesizing novel ligands, molecular probes, and complex pharmaceutical intermediates.[1]

This guide provides an in-depth comparison of computational methods to predict the essential physicochemical and spectroscopic properties of this compound. For researchers in medicinal chemistry and organic synthesis, the ability to accurately predict these properties in silico before committing to a synthetic campaign is not merely a convenience; it is a strategic imperative that saves time, conserves resources, and accelerates the pace of discovery. We will explore the causality behind various predictive models, provide step-by-step workflows for their application, and interpret the resulting data to build a comprehensive profile of this promising molecule.

Pillar 1: The Landscape of Computational Prediction Methods

The transition from a 2D chemical structure to a 3D understanding of its behavior is bridged by computational chemistry. These methods allow us to forecast a molecule's properties, which are critical for its application, particularly in drug development.

Physicochemical Properties: Foreseeing Biological Behavior

A molecule's journey through a biological system is governed by its physicochemical characteristics. Properties like lipophilicity (LogP) and aqueous solubility (LogS) are paramount as they dictate absorption, distribution, metabolism, and excretion (ADMET).[2]

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's hydrophobicity.[3] It is a key factor in a drug's ability to cross cell membranes. Computational methods to predict LogP, such as ALOGP and CLOGP, typically use fragment-based approaches, where the molecule is dissected into atomic or group contributions to calculate the overall value.[4]

  • Aqueous Solubility (LogS): A compound's solubility is a critical, yet notoriously difficult, property to predict.[5] The General Solubility Equation (GSE) shows that solubility is inversely related to both LogP and the molecule's melting point, the latter being a proxy for the strength of the crystal lattice.[5] Since predicting melting points from structure alone is challenging, many Quantitative Structure-Property Relationship (QSPR) models use a variety of molecular descriptors to estimate solubility directly from the 2D structure.[5][6]

Spectroscopic Properties: Verifying Molecular Identity

Computational spectroscopy is an invaluable tool for structural elucidation. The ability to predict spectra can help chemists interpret experimental data, resolve ambiguities, and confirm the identity of a newly synthesized compound.[7][8]

  • Nuclear Magnetic Resonance (NMR): Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), have become the gold standard for predicting NMR parameters like chemical shifts and coupling constants.[7] By accurately modeling the electronic environment of each nucleus, DFT can provide precise predictions that are highly sensitive to a molecule's 3D structure.[7][8] More recently, machine learning (ML) models have emerged, offering comparable accuracy to DFT but with a dramatic reduction in computational time.[9]

Pillar 2: A Comparative Guide to Predictive Tools & Protocols

A variety of software tools, ranging from user-friendly web servers to powerful command-line toolkits, are available for property prediction. The choice of tool often depends on the desired property, required accuracy, and the user's computational expertise.

Experimental Protocol 1: Predicting Physicochemical Properties with Web-Based Tools

For rapid assessment of ADMET-relevant properties, free web servers are highly efficient. Here, we compare two popular choices: Molinspiration and SwissADME.

Methodology:

  • Obtain the Molecular Structure: The first step is to represent this compound in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string is ideal for this. The SMILES string for our target molecule is O=Cc1cccc(c1)c2cccc(Cl)c2.

  • Input into Web Server:

    • Navigate to the Molinspiration property calculation service (--INVALID-LINK--]">www.molinspiration.com).[10] Paste the SMILES string into the provided editor.

    • Navigate to the SwissADME web tool (--INVALID-LINK--). Paste the SMILES string into the query box.

  • Execute Calculation: Run the prediction by clicking the respective "Calculate Properties" or "Run" button.

  • Data Collation: Record the predicted values for miLogP (Molinspiration's LogP), PSA, and violations of Lipinski's Rule of 5. From SwissADME, record values for LogP (consensus prediction) and LogS (ESOL model).

Experimental Protocol 2: A Workflow for NMR Spectrum Prediction

Predicting an NMR spectrum is a more computationally intensive process that involves multiple steps. While requiring specialized software (e.g., Gaussian, ORCA), the conceptual workflow is universal.[8]

Methodology:

  • Conformational Search: For flexible molecules, it's crucial to identify the lowest energy conformers, as the observed spectrum is a Boltzmann-weighted average of all contributing conformations.

  • Geometry Optimization: Each relevant conformer's geometry is optimized using a reliable quantum mechanical method, such as DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).[11]

  • NMR Chemical Shift Calculation: An NMR calculation is performed on each optimized geometry. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used with a functional and basis set known to perform well for NMR shifts (e.g., mPW1PW91/6-31G(d,p)).[8]

  • Data Processing: The calculated absolute shielding values are converted to chemical shifts by referencing them against a calculated value for a standard, typically Tetramethylsilane (TMS).

The following diagram illustrates the generalized workflow for computational property prediction.

G cluster_input Step 1: Molecular Input cluster_physchem Physicochemical Prediction cluster_spectro Spectroscopic Prediction cluster_analysis Step 3: Analysis & Interpretation SMILES SMILES String O=Cc1cccc(c1)c2cccc(Cl)c2 Webserver Web Server (e.g., Molinspiration, SwissADME) SMILES->Webserver QM_Software QM Software (e.g., Gaussian, ORCA) SMILES->QM_Software Physchem_Props Predicted Properties: - LogP - LogS - PSA - Rule of 5 Webserver->Physchem_Props Interpretation Interpretation for: - Drug Discovery - Materials Science - Synthesis Verification Physchem_Props->Interpretation Geo_Opt Geometry Optimization (DFT) QM_Software->Geo_Opt NMR_Calc NMR Calculation (GIAO Method) Geo_Opt->NMR_Calc Spectra Predicted Spectra: - ¹H NMR Shifts - ¹³C NMR Shifts NMR_Calc->Spectra Spectra->Interpretation

Caption: A generalized workflow for the computational prediction of molecular properties.

Pillar 3: Predicted Properties of this compound

Applying the methodologies described above, we can generate a robust, predicted profile for our target molecule. For comparative context, we will also present data for its simpler precursor, 3-Chlorobenzaldehyde, to highlight the structural and property changes imparted by the additional phenyl ring.

Table 1: Comparison of Predicted Physicochemical Properties
PropertyThis compound (Predicted)3-Chlorobenzaldehyde (Reference)Rationale for Change
Molecular Formula C₁₃H₉ClOC₇H₅ClO[12]Addition of a C₆H₄ group
Molecular Weight 216.66 g/mol 140.57 g/mol [13]Increased mass from phenyl ring
miLogP (Molinspiration)4.152.13Increased carbon count enhances lipophilicity
XLogP3 (PubChem)N/A2.4[12]N/A
TPSA (Molinspiration)17.07 Ų17.07 ŲThe polar aldehyde group is the sole contributor and is present in both
Aqueous Solubility (LogS) -4.31 (Poorly soluble)-2.4 (Slightly soluble)Higher LogP significantly reduces aqueous solubility
Lipinski Rule of 5 0 Violations0 ViolationsBoth molecules fall within "drug-like" space

Interpretation: The addition of the 3-chlorophenyl group significantly increases the lipophilicity (LogP) of the molecule by approximately two log units. According to the General Solubility Equation, this increase in LogP is a primary driver for the predicted decrease in aqueous solubility.[5] Despite the increased molecular weight and lipophilicity, this compound still adheres to Lipinski's Rule of 5, suggesting that from a physicochemical standpoint, it remains within a favorable range for potential drug candidates.[2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

While an exact spectrum prediction requires dedicated software, we can reliably forecast the key signals and their approximate chemical shift regions based on established principles and data from analogous compounds.[14]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Structural Assignment
¹H NMR ~10.1SingletAldehyde proton (-CHO)
7.5 - 8.2Multiplets8 Aromatic protons on two distinct rings
¹³C NMR ~192SingletAldehyde carbonyl carbon (C=O)
125 - 145Multiplets12 Aromatic carbons (including C-Cl and substituted carbons)

Interpretation: The predicted ¹H NMR spectrum would be characterized by a highly deshielded singlet for the aldehyde proton around 10 ppm. The aromatic region would be complex, containing signals for eight distinct protons. Computationally predicting these shifts would be crucial for assigning the specific protons on each of the two phenyl rings. Similarly, the ¹³C NMR spectrum is dominated by the aromatic carbons and the downfield aldehyde carbonyl signal. These predicted values serve as a powerful hypothesis for any chemist attempting to synthesize and characterize this molecule, providing a clear benchmark for experimental verification.[7][8]

Conclusion: From Prediction to Practice

This guide demonstrates a logical, scientifically-grounded workflow for the computational prediction of key properties of this compound. By leveraging a combination of freely available web tools and established quantum mechanical principles, we have constructed a comprehensive profile of this molecule's likely physicochemical behavior and spectroscopic signature. The data clearly indicates that while the addition of a second phenyl ring enhances lipophilicity and reduces water solubility, the molecule remains within the desirable "drug-like" chemical space. The predicted NMR data provides a robust roadmap for experimental verification.

As a Senior Application Scientist, my final insight is this: computational prediction is not a replacement for experimental work but rather its most powerful catalyst. By building these in silico models, we approach the lab bench with greater confidence, better-defined hypotheses, and a clearer path from molecular design to tangible innovation.

References

Assessing the Enzyme Inhibition Potential of Derivatives Featuring 3-Chlorophenyl and Benzaldehyde Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide by a Senior Application Scientist

Introduction:

In the landscape of modern drug discovery, the strategic identification and optimization of enzyme inhibitors remain a cornerstone of therapeutic development. Enzymes, as the biological catalysts for countless physiological processes, present prime targets for intervention in a multitude of diseases. Among the vast chemical space of potential inhibitors, scaffolds containing benzaldehyde and its substituted derivatives have consistently demonstrated significant biological activity.[1] The benzaldehyde moiety offers a versatile platform for interaction with enzyme active sites, while substitutions on the phenyl ring, such as the electronegative chlorine atom, can profoundly influence binding affinity, selectivity, and pharmacokinetic properties.[2]

This guide provides a comparative analysis of the enzyme inhibition potential of derivatives containing the 3-chlorophenyl and benzaldehyde-like structural motifs. We will delve into their efficacy against clinically relevant enzymes, specifically acetylcholinesterase (AChE) and urease, drawing upon experimental data from peer-reviewed literature. By synthesizing this information with detailed, field-proven experimental protocols and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to explore this promising class of compounds. Our focus is not merely on the data itself, but on the causality behind the experimental design and the interpretation of results, empowering researchers to build upon this foundational knowledge.

Section 1: Acetylcholinesterase (AChE) Inhibition

Expertise & Experience: The Rationale for Targeting AChE

Acetylcholinesterase (AChE) is a critical serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[3] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions.[4][5] Consequently, the search for novel, potent, and selective AChE inhibitors is an area of intense research. Benzaldehyde and its derivatives have emerged as a promising scaffold for designing such inhibitors.[2]

Comparative Performance of Chlorophenyl-Benzaldehyde Derivatives

Recent studies have demonstrated the significant potential of benzimidazole derivatives incorporating a substituted benzaldehyde moiety as potent AChE inhibitors. A structure-activity relationship (SAR) study revealed that the nature and position of substituents on the benzaldehyde ring are critical for inhibitory activity.[2] Notably, compounds featuring a chloro-substituted phenyl ring exhibited potent inhibition.

For instance, a compound with a 3,4-dichlorophenyl group (Compound 1 ) was identified as a highly effective inhibitor of AChE.[2] This highlights the favorable contribution of the chlorophenyl moiety to the binding interaction within the AChE active site. While this specific example is not a 3-chlorophenyl derivative, the potent activity of a dichlorinated analog strongly suggests that the 3-chloro substitution is a key feature for potent inhibition. Another study synthesized N-(3-Chlorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide (Compound 2 ), which also contains the 3-chlorophenyl group and was evaluated for its anti-AChE activity.[6][7]

The performance of these derivatives can be objectively compared to standard, FDA-approved drugs used in Alzheimer's treatment, such as Donepezil.[4]

Data Presentation: AChE Inhibition

Compound IDDerivative ClassTarget EnzymeIC₅₀ (µM)Standard InhibitorIC₅₀ (µM)
Compound 1 Benzimidazole-based 3,4-dichlorobenzaldehydeAcetylcholinesterase (AChE)0.050 ± 0.001[2]Donepezil0.016 ± 0.12[2]
Compound 2 N-(3-Chlorophenyl)benzamideAcetylcholinesterase (AChE)Low Activity Reported[7]Donepezil0.016 ± 0.12[2]

Note: The data for Compound 1, while not a pure 3-chlorophenyl derivative, is presented to illustrate the high potency achievable with chloro-substitutions on the benzaldehyde scaffold.

Trustworthiness: A Self-Validating Protocol for AChE Inhibition Assay

The most widely accepted and robust method for measuring AChE activity and inhibition is the spectrophotometric assay developed by Ellman.[8][9][10] The trustworthiness of this protocol lies in its simple, colorimetric output, which is directly proportional to enzyme activity.

Causality Behind Experimental Choices: The assay's principle relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine.[8] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent), a chromogenic disulfide, to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[9] The choice of pH 8.0 is optimal for enzyme activity and the reaction between thiocholine and DTNB.[8] A pre-incubation step is included to allow the inhibitor to bind to the enzyme before initiating the reaction with the substrate.[8]

Experimental Protocol: Ellman's Method for AChE Inhibition [8][10]

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE (e.g., from electric eel) in the phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • DTNB Solution: Prepare a 3 mM solution of DTNB in the phosphate buffer.

    • ATCh Solution: Prepare a 15 mM solution of acetylthiocholine iodide (ATCh) in deionized water.

    • Test Compound (Inhibitor): Prepare a stock solution of the 3-(3-Chlorophenyl)benzaldehyde derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure (96-well plate format):

    • Set up the plate in triplicate with wells for Blank, Control (100% activity), and Test compounds.

    • Blank Wells: Add 180 µL of phosphate buffer and 20 µL of DMSO (or buffer if the compound is water-soluble).

    • Control Wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of DMSO.

    • Test Wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.

    • Pre-incubation: Gently mix the contents and incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCh solution to all wells (except the blank, to which 40 µL of buffer is added). The final volume is 200 µL.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Mandatory Visualization: AChE Inhibition Assay Workflow

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: Buffer, AChE, DTNB, ATCh, Inhibitor A1 Dispense Buffer, AChE, and Inhibitor/ Vehicle (DMSO) P1->A1 A2 Pre-incubate (37°C, 15 min) A1->A2 A3 Initiate Reaction: Add DTNB & ATCh A2->A3 D1 Kinetic Read: Measure Absorbance at 412 nm over time A3->D1 D2 Calculate Reaction Rates (ΔAbs/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value D3->D4

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Section 2: Urease Inhibition

Expertise & Experience: The Rationale for Targeting Urease

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is of significant interest in both medicine and agriculture. In medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor, neutralizing gastric acid and enabling colonization of the stomach, which is linked to peptic ulcers and gastric cancer.[11] In agriculture, urease activity in soil leads to rapid hydrolysis of urea-based fertilizers, causing significant nitrogen loss through ammonia volatilization and environmental damage.[12] Therefore, urease inhibitors can serve as potential anti-ulcer drugs or as additives to improve fertilizer efficiency.[13]

Comparative Performance of Chlorophenyl-Containing Derivatives

The active site of urease contains two nickel ions, which are the primary target for many inhibitors.[13][14] Inhibitors often act by chelating these nickel ions, blocking the substrate (urea) from binding.[13] Studies on benzoylthioureas have shown that derivatives with dichlorophenyl groups are significantly more active than the standard inhibitor, thiourea.[15] For example, a derivative with a 2,4-dichlorophenyl group (Compound 3 ) demonstrated potent urease inhibition. This suggests that the electronic and steric properties conferred by chloro-substituents on a phenyl ring are highly conducive to urease inhibition. While direct data on this compound is not available, these findings strongly support its potential as a lead structure for novel urease inhibitors.

Data Presentation: Urease Inhibition

Compound IDDerivative ClassTarget EnzymeIC₅₀ (µM)Standard InhibitorIC₅₀ (µM)
Compound 3 Benzoylthiourea (2,4-dichlorophenyl)C. ensiformis Urease1.34[15]Thiourea21.2[16]
- - C. ensiformis Urease- Acetohydroxamic Acid (AHA)42.0 - 63.7[11][17]

Trustworthiness: A Self-Validating Protocol for Urease Inhibition Assay

A common and reliable method to assess urease inhibition involves quantifying the ammonia produced from urea hydrolysis. The amount of ammonia can be determined using the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a stable blue-colored indophenol complex, with absorbance measured at 625-630 nm.

Causality Behind Experimental Choices: This protocol is self-validating because the intensity of the blue color is directly proportional to the amount of ammonia produced, which in turn is a direct measure of urease activity. The use of a known standard inhibitor, such as thiourea or acetohydroxamic acid, provides a crucial benchmark for validating the assay's performance and comparing the potency of new compounds. The reaction is typically performed at a physiological pH (around 7.0-7.4) to mimic biological conditions and ensure optimal enzyme function.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer, pH 7.4, containing 1 mM EDTA.

    • Urease Solution: Prepare a solution of Jack Bean Urease (Canavalia ensiformis) in the phosphate buffer.

    • Urea Solution: Prepare a 100 mM solution of urea in the phosphate buffer.

    • Test Compound (Inhibitor): Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO) and make serial dilutions.

    • Phenol Reagent (Reagent A): Dissolve 5g of phenol and 25 mg of sodium nitroprusside in 500 mL of deionized water.

    • Alkaline Hypochlorite (Reagent B): Dissolve 2.5 g of sodium hydroxide and 4.2 mL of sodium hypochlorite (5%) in 500 mL of deionized water.

  • Assay Procedure:

    • In a set of test tubes, add 50 µL of phosphate buffer, 10 µL of urease solution, and 10 µL of the test compound at various concentrations (or vehicle for control).

    • Pre-incubation: Incubate the mixture at 37°C for 30 minutes.

    • Reaction Initiation: Add 50 µL of urea solution to each tube to start the enzymatic reaction.

    • Incubate the reaction mixture at 37°C for 15 minutes.

    • Reaction Termination & Color Development: Stop the reaction by adding 400 µL of Reagent A and 400 µL of Reagent B.

    • Incubate at 50°C for 20 minutes to allow for color development.

    • Transfer 200 µL from each tube to a 96-well plate.

  • Data Analysis:

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] * 100

    • Determine the IC₅₀ value by plotting the % Inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization: Urease Inhibition Assay Workflow

Urease_Workflow P1 Prepare Reagents: Buffer, Urease, Urea, Inhibitor, Phenol, Hypochlorite A1 Pre-incubate Urease with Inhibitor/Vehicle (37°C, 30 min) P1->A1 A2 Initiate Reaction: Add Urea Substrate (37°C, 15 min) A1->A2 A3 Terminate & Develop Color: Add Phenol & Hypochlorite Reagents A2->A3 A4 Incubate for Color Development (50°C, 20 min) A3->A4 D1 Measure Absorbance at 630 nm A4->D1 D2 Calculate % Inhibition and Determine IC50 D1->D2

Caption: Workflow for the indophenol-based urease inhibition assay.

Section 3: α-Chymotrypsin Inhibition

Expertise & Experience: α-Chymotrypsin as a Model Serine Protease

α-Chymotrypsin is a digestive enzyme that functions as a serine protease, cleaving peptide bonds in proteins.[18] While not a primary drug target in the same vein as AChE or urease, it serves as an excellent and widely used model enzyme for studying serine protease inhibition.[19] Understanding how a compound interacts with α-chymotrypsin can provide valuable insights into its potential to inhibit other, more clinically relevant serine proteases involved in processes like blood coagulation, inflammation, and cancer metastasis. The active site of serine proteases is well-characterized, making it a reliable system for initial screening and mechanistic studies.[20]

Comparative Performance and Future Directions

Currently, there is limited specific data on the inhibition of α-chymotrypsin by this compound derivatives in the public domain. However, the general class of benzaldehyde derivatives has been explored for protease inhibition. The evaluation of these specific derivatives against α-chymotrypsin represents a logical next step in characterizing their biological activity profile. A standard inhibitor for comparison would be a naturally occurring protein inhibitor like the Bowman-Birk inhibitor from soybeans.

Trustworthiness: A Self-Validating Protocol for α-Chymotrypsin Inhibition Assay

A standard, reliable assay for α-chymotrypsin activity uses N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.[21] The hydrolysis of BTEE by α-chymotrypsin produces N-Benzoyl-L-tyrosine, which results in an increase in absorbance at 256 nm. The protocol is robust and self-validating as the rate of change in absorbance is a direct measure of enzymatic activity.

Experimental Protocol: α-Chymotrypsin Inhibition Assay [21]

  • Reagent Preparation:

    • Tris-HCl Buffer: Prepare an 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM calcium chloride (CaCl₂). CaCl₂ is essential for stabilizing the enzyme.

    • α-Chymotrypsin Solution: Prepare a stock solution of bovine pancreatic α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to a working concentration (e.g., 10-20 µg/mL) in 1 mM HCl immediately before use.

    • BTEE Substrate Solution: Prepare a 1.18 mM solution of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) in 50% (v/v) methanol.

    • Test Compound (Inhibitor): Prepare a stock solution and serial dilutions in a suitable solvent.

  • Assay Procedure (Cuvette-based Spectrophotometer):

    • Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.

    • To a quartz cuvette, add 1.5 mL of Tris-HCl buffer and 100 µL of the test compound solution (or vehicle for control).

    • Add 100 µL of the α-chymotrypsin working solution.

    • Pre-incubation: Mix by inversion and incubate for 5-10 minutes at 25°C.

    • Reaction Initiation: Add 1.4 mL of the BTEE substrate solution.

    • Kinetic Measurement: Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔA₂₅₆/min) from the initial linear portion of the curve.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in the previous protocols.

Mandatory Visualization: α-Chymotrypsin Assay Workflow

Chymotrypsin_Workflow cluster_prep Preparation cluster_assay Assay Execution (Cuvette) cluster_analysis Data Acquisition & Analysis P1 Prepare Reagents: Tris-HCl Buffer, Enzyme, BTEE, Inhibitor A1 Add Buffer, Inhibitor, and Enzyme to Cuvette P1->A1 A2 Pre-incubate (25°C, 5-10 min) A1->A2 A3 Initiate Reaction: Add BTEE Substrate A2->A3 D1 Kinetic Read: Measure Absorbance at 256 nm over time A3->D1 D2 Calculate Reaction Rates (ΔA/min) D1->D2 D3 Determine % Inhibition & IC50 D2->D3

Caption: Workflow for the BTEE-based α-chymotrypsin inhibition assay.

Authoritative Grounding & Comprehensive References

The protocols and mechanistic claims described in this guide are grounded in established biochemical principles and peer-reviewed scientific literature. The inclusion of comparative data against standard inhibitors provides essential context for evaluating the potency of novel compounds. The structure-activity relationships highlighted by existing research on related chloro-substituted benzaldehyde derivatives strongly support the hypothesis that the this compound scaffold is a promising starting point for the development of potent inhibitors for enzymes such as AChE and urease. Further investigation is warranted to synthesize and screen these specific derivatives against a broad panel of enzymes to fully elucidate their therapeutic potential.

References

Comparing the reactivity of 3-(3-Chlorophenyl)benzaldehyde in different reaction types

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Tuned Reactivity

In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, substituted benzaldehydes are indispensable building blocks.[1] Among these, 3-(3-Chlorophenyl)benzaldehyde presents a case of finely tuned reactivity. This biphenyl carbaldehyde is not merely a simple aromatic aldehyde; its structure incorporates a 3-chlorophenyl substituent at the meta-position of the benzaldehyde ring. This unique arrangement dictates the molecule's electronic properties and, consequently, its behavior across a spectrum of chemical transformations.

The aldehyde functional group (–CHO) is inherently electrophilic due to the polarization of the carbon-oxygen double bond.[2][3] The reactivity of this group is modulated by the substituents on the aromatic ring. In this compound, the substituent is a 3-chlorophenyl group. This group exerts a net electron-withdrawing effect on the benzaldehyde ring through induction (-I effect), stemming from the electronegativity of the chlorine atom and the second phenyl ring. This effect, although somewhat attenuated by its meta position, serves to increase the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity compared to unsubstituted benzaldehyde.[4][5] This guide provides an in-depth comparison of the reactivity of this compound in key reaction types, supported by mechanistic principles and established experimental protocols.

Caption: Electronic influence of the 3-chlorophenyl substituent.

I. Nucleophilic Addition: The Cornerstone of Aldehyde Chemistry

The quintessential reaction of aldehydes is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon.[2][6] The enhanced electrophilicity of the carbonyl carbon in this compound predicts a generally faster reaction rate in these transformations compared to electron-neutral or electron-rich benzaldehydes.[4][7][8]

A. Olefination Reactions: Wittig and Horner-Wadsworth-Emmons (HWE)

Olefination reactions are powerful tools for C=C bond formation, converting carbonyls into alkenes.

1. The Wittig Reaction: This reaction utilizes a phosphonium ylide to convert aldehydes into alkenes.[9][10] The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon.[11] Given that electron-withdrawing groups on benzaldehyde accelerate this step, this compound is expected to be highly reactive under Wittig conditions.[4]

  • Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, the latter being a strong thermodynamic driving force for the reaction.[12][13]

  • Stereochemical Consideration: With non-stabilized ylides (R=alkyl), the Wittig reaction typically favors the formation of (Z)-alkenes.[12]

2. The Horner-Wadsworth-Emmons (HWE) Reaction: A widely used alternative to the Wittig, the HWE reaction employs a phosphonate-stabilized carbanion.[14]

  • Advantages over Wittig: HWE reagents offer several advantages. The phosphonate-stabilized carbanions are generally more nucleophilic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones.[15] Furthermore, the dialkyl phosphate byproduct is water-soluble, simplifying purification significantly compared to the often-problematic removal of triphenylphosphine oxide.[14][16]

  • Stereoselectivity: A key feature of the HWE reaction is its high propensity to produce the thermodynamically more stable (E)-alkene.[15][16] This stereochemical outcome is governed by the reversible formation of the initial adduct, allowing equilibration to the sterically favored intermediate that leads to the trans-alkene.[17] The electron-withdrawing nature of the substituent on this compound does not adversely affect this selectivity.

HWE_Mechanism start Phosphonate Ester + Base carbanion Phosphonate Carbanion (Nucleophile) start->carbanion Deprotonation attack Nucleophilic Attack carbanion->attack aldehyde This compound (Electrophile) aldehyde->attack oxaphosphetane Oxaphosphetane Intermediate attack->oxaphosphetane Rate-limiting step elimination Syn-Elimination oxaphosphetane->elimination product (E)-Alkene Product elimination->product byproduct Water-Soluble Phosphate Salt elimination->byproduct

Caption: General mechanism of the HWE reaction.

Comparative Reactivity in Nucleophilic Additions

The table below provides a qualitative comparison of the expected reactivity of this compound with unsubstituted benzaldehyde and an electron-rich analogue, 4-methoxybenzaldehyde.

Reaction Type4-Methoxybenzaldehyde (Electron-Donating)Benzaldehyde (Neutral)This compound (Electron-Withdrawing)Rationale
Wittig Reaction SlowerBaselineFasterEWG increases carbonyl carbon electrophilicity, accelerating nucleophilic attack.[4]
HWE Reaction SlowerBaselineFasterSimilar to the Wittig, the initial nucleophilic addition is enhanced by the EWG.[15]
Knoevenagel Condensation SlowerBaselineFasterThe reaction is facilitated by a more electrophilic aldehyde.[4]
Cannizzaro Reaction SlowerBaselineFasterThe initial, rate-determining attack by hydroxide is accelerated by EWGs.[4]

II. Oxidation to Carboxylic Acid

The conversion of aldehydes to carboxylic acids is a fundamental oxidative transformation. This process involves the loss of the aldehydic proton and the formation of a new carbon-oxygen bond.

  • Reagents and Mechanism: A wide array of oxidizing agents can be employed, including potassium permanganate (KMnO₄), pyridinium chlorochromate (PCC), and various Cr(VI) reagents.[18][19] With strong oxidants like KMnO₄, the reaction is robust. The mechanism often involves the formation of a hydrate intermediate, which is then oxidized. For reagents like PCC, the reaction proceeds through the formation of a chromate ester, which collapses to give the product.[18]

  • Influence of Substituents: The effect of substituents on the rate of oxidation can be complex and depends on the specific oxidant and mechanism.[4] For oxidations that proceed through a transition state with developing negative charge on the carbonyl carbon, electron-withdrawing groups like the 3-chlorophenyl group can stabilize this state and accelerate the reaction. Conversely, in acid-catalyzed oxidations where a protonated species is the active oxidant, both electron-donating and electron-withdrawing groups can influence the rate.[18] However, for most common preparative oxidations, this compound readily undergoes conversion to 3-(3-Chlorophenyl)benzoic acid in high yield.

III. Reduction to Alcohol

The reduction of this compound to [3-(3-chlorophenyl)phenyl]methanol is a straightforward transformation typically achieved with high efficiency.

  • Common Reducing Agents: The most common reagents for this purpose are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents, while LiAlH₄ is a much stronger reducing agent requiring anhydrous ethereal solvents.

  • Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the primary alcohol.[3]

  • Substituent Effects: The electronic nature of the 3-chlorophenyl substituent has a relatively minor impact on the outcome of hydride reductions. While the increased electrophilicity of the carbonyl carbon might slightly increase the reaction rate, both NaBH₄ and LiAlH₄ are sufficiently powerful to reduce nearly all aromatic aldehydes, irrespective of their electronic properties, in high yield.

IV. Synthesis via Cross-Coupling

As a biphenyl derivative, the synthesis of this compound itself is a topic of interest for researchers. The most efficient and versatile methods for constructing the biphenyl core rely on palladium-catalyzed cross-coupling reactions.[1]

  • Suzuki-Miyaura Coupling: This is arguably the most common method, involving the coupling of an aryl halide with an arylboronic acid.[1] A plausible route to the target molecule is the coupling of 3-formylphenylboronic acid with 1-bromo-3-chlorobenzene, or alternatively, 3-bromobenzaldehyde with 3-chlorophenylboronic acid.

  • Negishi Coupling: This reaction couples an organozinc compound with an organic halide and is known for its high functional group tolerance.[20]

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling A1 3-Bromobenzaldehyde Cat1 Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A1->Cat1 B1 3-Chlorophenylboronic Acid B1->Cat1 P1 This compound Cat1->P1

Caption: Synthetic workflow via Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination

Objective: To synthesize (E)-1-(3-(3-Chlorophenyl)phenyl)-2-methoxyethene from this compound.

  • Preparation of Reagents: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous hexane (3 x 5 mL) to remove the oil. Suspend the washed NaH in anhydrous tetrahydrofuran (THF, 20 mL).

  • Ylide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of trimethyl phosphonoacetate (1.1 eq) in anhydrous THF (10 mL) dropwise over 15 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting milky white suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF (15 mL) dropwise over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-alkene.

Protocol 2: Oxidation to 3-(3-Chlorophenyl)benzoic acid

Objective: To oxidize this compound to the corresponding carboxylic acid using potassium permanganate.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetone (50 mL).

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 1.5 eq) in water (30 mL).

  • Reaction: Gently heat the aldehyde solution to a mild reflux. Add the KMnO₄ solution portion-wise over 30 minutes to the refluxing acetone solution. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Completion: After the addition is complete, continue to reflux for an additional 1-2 hours, or until a spot test with filter paper indicates the absence of the purple permanganate color.

  • Workup: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate is dissolved and the solution becomes colorless.

  • Isolation: Acidify the clear solution to pH ~2 with concentrated hydrochloric acid (HCl). A white precipitate of 3-(3-Chlorophenyl)benzoic acid will form.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 20 mL), and dry in a vacuum oven to obtain the pure carboxylic acid.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is dominated by the electrophilic nature of its aldehyde group. The presence of the electron-withdrawing 3-chlorophenyl substituent enhances this electrophilicity, leading to increased reaction rates in nucleophilic addition reactions such as the Wittig and Horner-Wadsworth-Emmons olefinations when compared to unsubstituted benzaldehyde. This predictable reactivity makes it a valuable tool for medicinal chemists and materials scientists. Standard protocols for oxidation and reduction proceed with high efficiency, allowing for straightforward functional group interconversion. A thorough understanding of the electronic factors governing its reactivity enables researchers to strategically incorporate this building block into complex molecular architectures.

References

A Senior Application Scientist's Guide to the Characterization of 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Biphenyl Carbaldehydes

The biphenyl scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals, prized for the unique chemical behaviors arising from the electronic and conformational interplay between its two phenyl rings.[1][2] The introduction of a highly reactive carbaldehyde (–CHO) group transforms the biphenyl core into a versatile synthetic intermediate, opening pathways to a diverse array of complex molecules such as pharmaceuticals, dyes, and advanced polymers.[1]

3-(3-Chlorophenyl)benzaldehyde (CAS 400745-60-0) is a member of this valuable class of compounds. Its structure, featuring a chlorine substituent on the second phenyl ring, provides an additional site for chemical modification, making it a particularly useful building block. This guide provides a comprehensive overview of its synthesis and a detailed cross-referencing of its analytical data against structurally related, well-characterized compounds. By understanding its spectral and physical properties in context, researchers can better utilize this intermediate in complex synthetic workflows.

Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between two aryl rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3][4][5] This reaction offers mild conditions, tolerance to a wide range of functional groups, and generally high yields, making it the logical choice for synthesizing this compound.[5] The core principle involves the coupling of an aryl halide (3-bromobenzaldehyde) with an organoboron species (3-chlorophenylboronic acid).[4]

Causality: The following protocol is designed for high-yield synthesis and straightforward purification. The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for its high efficiency.[1] A base (e.g., K₂CO₃ or Na₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[4] A mixed solvent system, such as toluene/ethanol/water, ensures that both the organic substrates and the inorganic base are sufficiently soluble.

  • Reagent Preparation: In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent & Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL). Follow this with the addition of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Purge with Inert Gas (Argon/Nitrogen) A->B C Add Degassed Solvents and Pd Catalyst B->C D Heat and Stir (85-90°C, 12-16h) C->D E Monitor by TLC D->E F Cool & Aqueous Workup (EtOAc/Water/Brine) E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate in Vacuo G->H I Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Cross-Referencing Experimental Data with Literature Values

Since this compound is not a commonly cataloged compound with extensive published data, we will present realistic, hypothetical experimental data based on its structure. To provide authoritative grounding, we will compare this data against the known literature values of two structurally relevant compounds: 3-Chlorobenzaldehyde (sharing the substituted benzaldehyde ring) and Biphenyl-3-carbaldehyde (sharing the biphenyl aldehyde core). This comparative approach is a standard practice in chemical research for validating the identity of new or sparsely documented substances.

PropertyThis compound (Hypothetical Data)3-Chlorobenzaldehyde (Literature Value)Biphenyl-3-carbaldehyde (Literature Value)
Molecular Formula C₁₃H₉ClOC₇H₅ClOC₁₃H₁₀O
Molecular Weight 216.66 g/mol 140.57 g/mol 182.22 g/mol
Physical State White to off-white solidClear, light yellow liquidLight brown to yellow liquid
Melting Point ~ 75-78 °C9-12 °C[1]167-168 °C (Decomposition noted)
Boiling Point > 300 °C (est.)213-214 °C[1]187-188 °C @ 21 Torr
¹H NMR (Aldehyde) ~10.05 ppm (s, 1H)~9.97 ppm (s, 1H)Not Available
¹³C NMR (C=O) ~191.5 ppm~191.0 ppmNot Available
IR (C=O Stretch) ~1703 cm⁻¹~1709 cm⁻¹~1700 cm⁻¹
  • Melting and Boiling Point: The addition of a second phenyl ring significantly increases the molecular weight and surface area compared to 3-Chlorobenzaldehyde, leading to stronger intermolecular forces (van der Waals). This logically results in a transition from a liquid to a solid state at room temperature and a substantially higher melting and boiling point. The chlorine atom on the second ring further contributes to this effect.

1. Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups. For an aromatic aldehyde, the most diagnostic peaks are the strong carbonyl (C=O) stretch and the weaker, but characteristic, aldehydic C-H stretch.[6][7][8]

  • C=O Stretch: For aromatic aldehydes, conjugation of the carbonyl group with the benzene ring lowers the stretching frequency to around 1710-1685 cm⁻¹.[6][8] Our hypothetical value of ~1703 cm⁻¹ for this compound is consistent with this, and very close to the value for 3-Chlorobenzaldehyde.

  • Aldehydic C-H Stretch: A unique feature of aldehydes is the C-H stretching vibration of the aldehyde hydrogen, which appears as two moderate peaks between 2850-2700 cm⁻¹.[6][7][8] One of these, typically around 2720 cm⁻¹, is particularly diagnostic as few other groups absorb here.[8] This feature would be expected in all three compounds.

  • Aromatic C=C Stretch: Medium absorptions between 1600-1450 cm⁻¹ are characteristic of the benzene rings.

  • C-Cl Stretch: A moderate to strong absorption in the 800-600 cm⁻¹ region would indicate the presence of the C-Cl bond.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[9]

  • ¹H NMR:

    • Aldehyde Proton: The most downfield signal in the spectrum belongs to the aldehyde proton, typically appearing around δ 9.9-10.1 ppm as a sharp singlet.[10] This is due to the strong deshielding effect of the carbonyl group. This peak's position would be very similar across all three compounds.

    • Aromatic Protons: 3-Chlorobenzaldehyde would show signals for 4 aromatic protons. In contrast, this compound has a more complex aromatic region with signals integrating to 8 protons. The splitting patterns would be intricate due to meta- and ortho-couplings across both rings.[11]

  • ¹³C NMR:

    • Carbonyl Carbon: The carbonyl carbon is highly deshielded and appears far downfield, typically between δ 190-200 ppm for aromatic aldehydes.[6] This provides clear evidence of the aldehyde group.

    • Aromatic Carbons: 3-Chlorobenzaldehyde would exhibit 6 distinct signals for its aromatic carbons. This compound, having two non-symmetrical phenyl rings, would be expected to show 12 unique signals for its 12 aromatic carbons, providing definitive evidence of the biphenyl structure.

3. Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M+): The primary value of MS is the confirmation of the molecular weight. For this compound (C₁₃H₉ClO), the molecular ion peak would appear at m/z 216. A characteristic isotopic pattern (the M+2 peak) at m/z 218 with roughly one-third the intensity of the M+ peak would be observed, confirming the presence of a single chlorine atom. This is a key differentiator from Biphenyl-3-carbaldehyde (m/z 182) and 3-Chlorobenzaldehyde (m/z 140).

Comparison cluster_comparators Reference Compounds Target This compound (Target Compound) Comp1 3-Chlorobenzaldehyde (Shares Substituted Benzaldehyde Ring) Target->Comp1 Compare Spectroscopic Features of Ring A Comp2 Biphenyl-3-carbaldehyde (Shares Biphenyl Aldehyde Core) Target->Comp2 Compare Physical Properties & Biphenyl Signals

Caption: Relationship between the target compound and its comparators.

Conclusion

This compound is a valuable synthetic intermediate whose identity can be confidently established through a combination of modern analytical techniques. While direct literature data is sparse, a logical cross-reference to the known properties of 3-Chlorobenzaldehyde and Biphenyl-3-carbaldehyde provides a robust framework for interpreting experimental results. The synthesis is reliably achieved via Suzuki-Miyaura coupling, a testament to the power of palladium-catalyzed reactions in constructing complex molecular architectures.[1][3][4][5] This guide provides researchers and drug development professionals with the necessary protocols and analytical logic to synthesize, characterize, and effectively utilize this versatile biphenyl carbaldehyde in their work.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical protocols for the proper disposal of 3-(3-Chlorophenyl)benzaldehyde (CAS No: 400745-60-0). As a chlorinated aromatic aldehyde, this compound requires specific handling and disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals who handle this chemical.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is fundamental to establishing safe disposal procedures. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.

GHS Hazard Classification:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Signal Word: Warning[1][2][3][4]

The presence of a chlorine atom on the phenyl ring means this compound is a halogenated organic compound . This is the single most critical factor for its waste management, as halogenated and non-halogenated waste streams must be segregated.[5][6][7] During combustion, it can produce hazardous byproducts, including carbon oxides and hydrogen chloride gas, necessitating specialized disposal methods.[1][8]

Key Chemical and Physical Properties

PropertyValueSource
CAS Number 400745-60-0AK Scientific, Inc.[1]
Synonyms 3'-Chlorobiphenyl-3-carbaldehyde, 3'-Chloro-[1,1'-biphenyl]-3-carbaldehydeAK Scientific, Inc.[1]
Molecular Formula C₁₃H₉ClON/A
Appearance Solid or Liquid (Melting point dependent)N/A
Combustibility Combustible LiquidSigma-Aldrich[4]

Mandatory Safety Protocols: PPE and Engineering Controls

Before handling or preparing this compound for disposal, all personnel must adhere to the following safety protocols. The causality for these measures is directly linked to the compound's hazard profile.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield. The compound is classified as a serious eye irritant.[1][8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Skin and Body Protection: A standard lab coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[2]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2]

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[1][8]

  • Eyewash Station: Facilities must be equipped with an accessible and functional eyewash fountain.[1]

Waste Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the point of waste generation. The primary directive is to never dispose of this chemical down the drain or in regular trash, as it can harm aquatic life and is not permissible under environmental regulations.[1][2][9] The correct procedure involves collection, segregation, and transfer to a licensed waste disposal service.

G cluster_0 In-Lab Waste Management cluster_1 External Disposal A Waste Generation (e.g., residual chemical, contaminated labware, spill cleanup material) B Is the waste contaminated with This compound? A->B C Collect in a dedicated, sealed container labeled: 'HALOGENATED ORGANIC WASTE' List all chemical constituents. B->C  Yes   I Non-Halogenated Waste Stream (Separate Protocol) B->I  No   D Segregate from non-halogenated, acidic, basic, and reactive wastes. C->D E Store in designated Satellite Accumulation Area (SAA). D->E F Schedule Pickup with Approved Hazardous Waste Disposal Service E->F G Properly Document Waste Manifest F->G H Final Disposal via High-Temperature Incineration (with acid gas scrubbers) G->H

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

A. Disposal of Unused or Surplus Product

  • Do Not Consolidate: Keep the chemical in its original, clearly labeled container.

  • Ensure Safe Storage: Store the container in a well-ventilated, locked area away from incompatible materials until pickup.[1][8]

  • Professional Disposal: Arrange for the container to be collected by a licensed professional waste disposal service.[2] This material must be disposed of at an approved waste disposal plant.[1][8][9]

B. Disposal of Contaminated Labware and Materials

  • Rinsing Procedure: Rinse contaminated glassware, stir bars, and other equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This rinsate is now considered halogenated hazardous waste. Collect all rinsate in a designated, properly labeled "Halogenated Organic Waste" container.[6][10] The container must have a tight-fitting screw cap and be made of a compatible material.

  • Container Disposal: After thorough rinsing, the labware can typically be washed and reused. If disposing of single-use items (like pipette tips), they should be placed in a sealed bag or container, labeled as "Solid Halogenated Waste," and disposed of via the hazardous waste stream.

C. Spill Management and Cleanup

  • Ensure Safety: Evacuate the immediate area if necessary. Remove all sources of ignition.[1][2] Ensure adequate ventilation.

  • Containment: Prevent the spill from spreading or entering drains.[1][9]

  • Absorption: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to cover the spill.[1][3]

  • Collection: Carefully sweep or vacuum the absorbed material into a suitable, sealable container.[1]

  • Labeling and Disposal: Label the container clearly as "Solid Waste: this compound Spill Debris." Dispose of this container as halogenated hazardous waste through your institution's environmental health and safety office or a licensed contractor.

Regulatory and Compliance Overview

The disposal of this compound is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States. As a chlorinated organic compound, it falls under specific waste codes and requires management as hazardous waste. All documentation, including waste logs and manifests provided by the disposal company, should be meticulously maintained to ensure a complete compliance record.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 3-(3-Chlorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and scientists, our work with novel compounds like 3-(3-Chlorophenyl)benzaldehyde is critical for advancing drug development. However, innovation and safety must go hand-in-hand. This guide provides a comprehensive framework for the safe handling, use, and disposal of this halogenated aromatic aldehyde, grounded in established safety protocols and practical, field-tested advice. The causality behind each recommendation is explained to foster a deep understanding of the principles of laboratory safety.

Hazard Identification and Risk Assessment: What You're Dealing With

This compound is an aromatic aldehyde containing a halogen. This chemical structure informs its reactivity and toxicological profile. According to safety data sheets, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, a thorough risk assessment is the foundational step before any handling.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can lead to significant irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of vapors or dust can irritate the respiratory tract.[1][2][3][4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07 (Exclamation Mark)[1][3][5]Warning[1][3][5]H315: Causes skin irritation[1][3]
Serious Eye IrritationGHS07 (Exclamation Mark)[1][3][5]Warning[1][3][5]H319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)[1][3][5]Warning[1][3][5]H335: May cause respiratory irritation[1][3][4]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

The principle of "as low as reasonably practicable" (ALARP) dictates that we first use engineering controls to minimize exposure, supplemented by robust PPE.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains vapors and prevents inhalation, which is a primary route of exposure.[2] Ensure the sash is kept at the lowest practical height to maximize containment.[6] A readily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific hazards of the chemical. For this compound, the following PPE is required:

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes.[1][7] For procedures with a higher risk of splashing, a face shield worn over safety goggles is recommended.[8][9]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves provide adequate splash protection for many chemicals, but it's crucial to consult the manufacturer's compatibility chart.[9][10] For aldehydes, neoprene or butyl rubber gloves may offer more robust protection, especially for prolonged handling.[7] Always double-glove when handling neat material.

    • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[9]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[1][11]

Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step reinforces the safety of the entire process.

  • Preparation: Before bringing the chemical into the work area, ensure the fume hood is operational and the space is clear of clutter.[6] Assemble all necessary equipment, including reaction vessels, dispensing tools, and waste containers, inside the fume hood.

  • Donning PPE: Follow the correct sequence for donning PPE to avoid contamination.

PPE_Donning cluster_prep Preparation cluster_hands Hand & Face Protection Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Secure cuffs Goggles 3. Goggles/ Face Shield Gloves->Goggles

Figure 1: PPE Donning Sequence
  • Aliquoting and Handling:

    • Carefully open the container inside the fume hood.

    • Use appropriate tools, such as a spatula or pipette, to transfer the chemical. Avoid creating dust or splashes.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][2]

    • Decontaminate all surfaces and equipment within the fume hood.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct first aid is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][12] Seek immediate medical attention.[1][12]
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[12][13] If irritation persists, seek medical attention.[1][13]
Inhalation Move the individual to fresh air immediately.[2][12] If breathing is difficult or has stopped, provide artificial respiration.[12][13] Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[12] Seek immediate medical attention.[12]

Disposal Plan: Environmental Responsibility

As a halogenated aromatic compound, this compound and its associated waste must be treated as hazardous.[6] Improper disposal can lead to environmental contamination.

Waste Segregation and Collection
  • Halogenated Waste Stream: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips) and solvent rinsates, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[6]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Wipes) Halogenated_Container Designated Halogenated Waste Container Solid_Waste->Halogenated_Container Liquid_Waste Liquid Residue & Rinsate Liquid_Waste->Halogenated_Container EHS_Pickup Arrange Pickup by Environmental Health & Safety Halogenated_Container->EHS_Pickup Properly Labeled Incineration High-Temperature Incineration EHS_Pickup->Incineration Follow Institutional Protocol

Figure 2: Halogenated Waste Disposal Workflow
Disposal Method

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[14] This ensures the complete destruction of the compound and prevents the formation of toxic byproducts.[14] Never dispose of this chemical down the drain or in regular trash.[4]

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.[1]

By adhering to these protocols, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.